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  • Product: 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
  • CAS: 26493-11-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

For Researchers, Scientists, and Drug Development Professionals Introduction 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one belongs to the broader class of thiazolopyridines, a fused heterocyclic system that is a su...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one belongs to the broader class of thiazolopyridines, a fused heterocyclic system that is a subject of significant interest in medicinal chemistry. The 2-aminothiazole moiety is a well-established pharmacophore present in numerous approved drugs, valued for its ability to engage in diverse biological interactions.[1][2] Thiazolopyridine derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties.[3] This guide provides a detailed examination of the core physicochemical properties of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, offering both known data and predictive insights, alongside robust experimental protocols for its comprehensive characterization.

Molecular and Physicochemical Profile

Detailed experimental data for 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is not extensively available in the public domain. However, based on its structure and data from related compounds, we can establish a foundational profile.

PropertyValue / Expected RangeSource / Method
CAS Number 26493-11-8Chemical Abstracts Service
Molecular Formula C₆H₇N₃OS-
Molecular Weight 169.20 g/mol -
pKa 13.47 ± 0.20 (Predicted)Computational Prediction
LogP (Octanol/Water) Not Experimentally Determined-
Aqueous Solubility Not Experimentally Determined-
Melting Point Not Experimentally Determined-
Expert Insights on Physicochemical Properties
  • pKa (Acid Dissociation Constant): The predicted pKa of 13.47 suggests the compound is a very weak acid, likely attributed to the lactam proton. The exocyclic amino group and the pyridine nitrogen will exhibit basic properties, with protonation occurring at these sites under acidic conditions.[4] The precise experimental determination of the pKa values for both acidic and basic functions is crucial for understanding the compound's ionization state at physiological pH, which in turn governs its solubility, permeability, and target engagement.

  • LogP (Lipophilicity): The LogP, or partition coefficient, is a critical determinant of a compound's pharmacokinetic profile. For the thiazolopyridine scaffold, lipophilicity can be modulated by substituents. Given the presence of both polar (amino, carbonyl) and nonpolar (bicyclic core) regions, the LogP is expected to be moderate. Experimental determination via methods like RP-HPLC is essential for accurate ADME (Absorption, Distribution, Metabolism, and Excretion) modeling.

  • Solubility: The aqueous solubility of this compound will be significantly influenced by its crystalline structure and the pH of the medium, owing to its ionizable groups. Derivatives of 2-aminothiazole have been noted to sometimes have solubility issues, which can be mitigated by isosteric replacements (e.g., oxazole for thiazole) or formulation strategies.[5]

Spectroscopic Characterization: An Overview

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the dihydrothiazolopyridine core. The methylene protons of the dihydropyridine ring would likely appear as multiplets in the aliphatic region. The NH proton of the lactam and the protons of the exocyclic amino group would present as broad singlets, with chemical shifts that could vary with solvent and concentration.[6][7]

  • ¹³C NMR: The carbon NMR would reveal signals for the carbonyl carbon of the lactam at the downfield end of the spectrum. The carbons of the thiazole ring would have characteristic shifts, with the carbon bearing the amino group being significantly influenced by its electron-donating effect.[5][8]

Mass Spectrometry (MS)

The mass spectrum is expected to show a prominent molecular ion peak [M+H]⁺ in positive ion mode ESI-MS. The fragmentation pattern of thiazole derivatives is often characterized by the cleavage of the thiazole ring, which can aid in structural elucidation.[9][10]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by absorption bands corresponding to the N-H stretching of the amino group and the lactam, typically in the region of 3100-3500 cm⁻¹. A strong absorption band for the C=O stretch of the lactam is expected around 1650-1700 cm⁻¹. The C=N stretching of the thiazole ring and C-S stretching vibrations will also be present at their characteristic frequencies.[11][12][13]

Experimental Protocols for Physicochemical Characterization

The following sections provide detailed, self-validating protocols for determining the key physicochemical properties of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.

Protocol 1: Determination of pKa by Potentiometric Titration

This method is a gold standard for pKa determination, relying on the measurement of pH changes in a solution upon the addition of a titrant.[14][15]

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh approximately 1-5 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent/water mixture (e.g., methanol/water or DMSO/water) to create a solution of approximately 0.1-0.5 mM. The co-solvent is used if aqueous solubility is limited.

  • Calibration: Calibrate the pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).

  • Titration (for acidic pKa): Add a standardized solution of a strong base (e.g., 0.1 M NaOH) in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.

  • Titration (for basic pKa): Titrate a separate sample of the analyte solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the midpoint of the steepest part of the titration curve. For more accurate results, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Protocol 2: Determination of LogP by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method offers a rapid and reliable way to estimate LogP values and is suitable for high-throughput screening.[16][17][18][19]

Methodology:

  • Preparation of Standards: Prepare a series of standard compounds with known LogP values that span the expected LogP range of the analyte.

  • Chromatographic Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at a pH where the analyte is in its neutral form) and an organic modifier (e.g., methanol or acetonitrile).

    • Detection: UV detector set at a wavelength where the analyte and standards absorb.

  • Standard Curve Generation: Inject each standard compound and record its retention time (t_R). Calculate the capacity factor (k') for each standard using the formula: k' = (t_R - t_0) / t_0, where t_0 is the void time of the column. Plot log(k') versus the known LogP values of the standards to generate a calibration curve.

  • Analyte Measurement: Inject the test compound under the same chromatographic conditions and determine its retention time and calculate its log(k').

  • LogP Calculation: Interpolate the log(k') value of the test compound on the calibration curve to determine its LogP.

Visualizing Experimental Workflows

The following diagram illustrates the workflow for determining LogP using the RP-HPLC method.

LogP_Determination_Workflow cluster_prep Preparation cluster_hplc RP-HPLC Analysis cluster_data Data Analysis prep_standards Prepare Standard Solutions (Known LogP) inject_standards Inject Standards prep_standards->inject_standards prep_analyte Prepare Analyte Solution inject_analyte Inject Analyte prep_analyte->inject_analyte hplc_system Equilibrate C18 Column with Mobile Phase hplc_system->inject_standards hplc_system->inject_analyte record_tr Record Retention Times (tR) inject_standards->record_tr inject_analyte->record_tr calc_k Calculate Capacity Factor (k') k' = (tR - t0) / t0 record_tr->calc_k plot_curve Plot log(k') vs. Known LogP (Generate Calibration Curve) calc_k->plot_curve For Standards interpolate Interpolate Analyte log(k') on Calibration Curve calc_k->interpolate For Analyte plot_curve->interpolate final_logp Determine Analyte LogP interpolate->final_logp

Caption: Workflow for LogP Determination using RP-HPLC.

Conclusion and Future Directions

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is a molecule of significant interest due to its privileged structural motifs. While comprehensive experimental data on its physicochemical properties are currently sparse, this guide has provided a robust framework for its characterization. The outlined protocols for determining pKa and LogP, alongside the expected spectroscopic features, offer a clear path for researchers to fully elucidate the properties of this compound. A thorough understanding of these fundamental parameters is a critical first step in the rational design and development of novel therapeutics based on the thiazolopyridine scaffold. Further research to experimentally validate the predicted properties and explore the biological activities of this specific molecule is highly encouraged.

References

  • 9][10]thiazolo[5,4-c]pyridine, N5-BOC protected. CymitQuimica.

Sources

Exploratory

The Thiazolo[5,4-c]pyridine Scaffold: A Privileged Core in Modern Drug Discovery

Introduction: Unveiling the Therapeutic Potential of a Fused Heterocycle In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer diverse biological activities is paramount...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Fused Heterocycle

In the landscape of medicinal chemistry, the relentless pursuit of novel molecular frameworks that offer diverse biological activities is paramount. Among the myriad of heterocyclic structures, the thiazolo[5,4-c]pyridine core has emerged as a "privileged scaffold"—a molecular architecture that is capable of binding to multiple biological targets with high affinity. This technical guide provides an in-depth exploration of the synthesis, biological activities, and therapeutic applications of thiazolo[5,4-c]pyridine derivatives, tailored for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental designs and present a comprehensive overview of the core's potential in anticancer, antimicrobial, and anti-inflammatory applications.

The fusion of a thiazole and a pyridine ring creates a unique electronic and steric environment, bestowing upon the thiazolo[5,4-c]pyridine nucleus the ability to engage in a variety of non-covalent interactions with biological macromolecules. This inherent versatility has propelled the investigation of its derivatives across a spectrum of therapeutic areas.

Synthetic Strategies: Building the Thiazolo[5,4-c]pyridine Core

The foundation of any drug discovery program lies in the efficient and versatile synthesis of the core scaffold. A common and effective method for the preparation of the thiazolo[5,4-c]pyridine nucleus involves a one-step reaction between an appropriately substituted chloronitropyridine and a thioamide or thiourea.[1] This approach offers a direct route to a variety of substituted thiazolo[5,4-c]pyridines.

A representative synthetic pathway to a key intermediate, 2-aminothiazolo[5,4-c]pyridine, is a cornerstone for further derivatization.[2][3]

Exemplary Synthesis Protocol: Preparation of 2-aminothiazolo[5,4-c]pyridine

This protocol outlines a general procedure for the synthesis of the 2-aminothiazolo[5,4-c]pyridine core, which can be adapted and modified for the synthesis of various derivatives.

Step 1: Cyclization Reaction

  • To a solution of 3-amino-4-chloropyridine (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF), add potassium thiocyanate (1.2 equivalents).

  • The reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is triturated with water to remove any inorganic salts, and the crude product is collected by filtration.

Step 2: Purification

  • The crude 2-aminothiazolo[5,4-c]pyridine is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure product.

  • The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.[4]

Anticancer Activity: Targeting Key Signaling Pathways

Thiazolo[5,4-c]pyridine derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key protein kinases involved in tumor growth and proliferation.

Mechanism of Action: Inhibition of c-KIT and PI3K Signaling Pathways

A substantial body of research has focused on the ability of thiazolo[5,4-c]pyridine derivatives to inhibit the receptor tyrosine kinase c-KIT, a key driver in gastrointestinal stromal tumors (GISTs).[5] Mutations in the c-kit gene can lead to constitutive activation of the kinase, promoting uncontrolled cell proliferation.[6][7] Thiazolo[5,4-c]pyridine compounds have been designed to bind to the ATP-binding site of c-KIT, effectively blocking its downstream signaling cascade.

Furthermore, the phosphoinositide 3-kinase (PI3K) signaling pathway, which is frequently hyperactivated in various cancers, represents another critical target for this class of compounds.[8][9][10][11] The PI3K pathway regulates cell survival, growth, and metabolism, and its inhibition can lead to apoptosis and suppression of tumor growth.[12]

graph "cKIT_Signaling_Pathway" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [arrowhead=vee, color="#5F6368"];

}

Figure 1: Simplified c-KIT signaling pathway and the inhibitory action of thiazolo[5,4-c]pyridine derivatives.
Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of representative thiazolo[5,4-c]pyridine derivatives against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
TPBTH HCT-116 (Colon)15.87[13]
TPBTH HepG2 (Liver)24.7[13]
TPBTH MCF-7 (Breast)42.6[13]
Compound 3 HL-60 (Leukemia)0.57[5][14]
Compound 4c A549 (Lung)-Potent Activity Reported[15]
Compound 3b C32 (Melanoma)24.4[16]
Compound 3b A375 (Melanoma)25.4[16]
Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[17][18]

  • Compound Treatment: Treat the cells with various concentrations of the thiazolo[5,4-c]pyridine derivatives and incubate for a specified period (e.g., 48 or 72 hours).[19]

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[17] During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[18]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[17][18]

  • Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value.

graph "MTT_Assay_Workflow" { layout=dot; rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [arrowhead=vee, color="#5F6368"];

}

Figure 2: Experimental workflow for the MTT cell viability assay.

Antimicrobial Activity: A New Frontier Against Drug Resistance

The emergence of multidrug-resistant pathogens poses a significant global health threat, necessitating the discovery of novel antimicrobial agents. Thiazolo[5,4-c]pyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.

Mechanism of Action

The precise antimicrobial mechanism of action for many thiazolo[5,4-c]pyridine derivatives is still under investigation. However, it is hypothesized that these compounds may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or nucleic acid replication. Some studies suggest that the planar, electron-rich heterocyclic system can intercalate into microbial DNA or inhibit key enzymes.

Quantitative Antimicrobial Activity Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected thiazolo[5,4-c]pyridine derivatives against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound IDMicrobial StrainMIC (µg/mL)Reference
Compound 4 S. aureus0.48[20]
Compound 4 E. coli0.34[20]
Compound 4 A. niger0.19[20]
Compound V C. albicans12.5[21]
Compound VII S. aureus (MSSA & MRSA)50[21]
Compound 10 S. mutans8[22]
Compound 37 B. subtilis16[22]
Experimental Protocol: Agar Well Diffusion Assay

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[8][10]

Step-by-Step Methodology:

  • Media Preparation: Prepare and sterilize a suitable agar medium (e.g., Mueller-Hinton agar for bacteria, Sabouraud dextrose agar for fungi) and pour it into sterile Petri dishes.[10]

  • Inoculation: Once the agar has solidified, uniformly spread a standardized suspension of the test microorganism over the surface of the agar.[9]

  • Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.[7]

  • Sample Addition: Add a known concentration of the thiazolo[5,4-c]pyridine derivative solution into each well. A solvent control and a standard antibiotic are also included.[8]

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-28°C for fungi) for 18-24 hours.[8]

  • Zone of Inhibition Measurement: Measure the diameter of the clear zone around each well where microbial growth is inhibited. The size of the zone is indicative of the antimicrobial activity.[8]

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is implicated in a wide range of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Thiazolo[5,4-c]pyridine derivatives have shown potential as anti-inflammatory agents.

Mechanism of Action

The anti-inflammatory effects of these compounds are thought to be mediated through the inhibition of pro-inflammatory enzymes and cytokines. While the exact mechanisms are still being elucidated, potential targets include cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis.

In Vivo Anti-inflammatory Activity Data

The carrageenan-induced paw edema model in rats is a standard in vivo assay to evaluate the acute anti-inflammatory activity of new compounds.[6][23]

Compound IDDose (mg/kg)Paw Edema Inhibition (%)Reference
Compound Series 5020.6 - 41.3[24]
Novel Derivatives -Comparable to Ibuprofen[25][26]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This in vivo model is used to assess the ability of a compound to reduce acute inflammation.[11][27]

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimate male Wistar or Sprague-Dawley rats to the laboratory conditions for at least one week.

  • Compound Administration: Administer the thiazolo[5,4-c]pyridine derivative or a control vehicle (e.g., saline, DMSO) to the rats, typically via intraperitoneal or oral routes.[25][28]

  • Induction of Edema: After a specific time (e.g., 30-60 minutes), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[23][28]

  • Paw Volume Measurement: Measure the volume of the paw using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[28]

  • Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group. A significant reduction in paw volume indicates anti-inflammatory activity.[6]

Conclusion and Future Perspectives

The thiazolo[5,4-c]pyridine core represents a highly versatile and promising scaffold in the field of drug discovery. The diverse biological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties, underscore its therapeutic potential. The synthetic accessibility of this core allows for extensive structural modifications, enabling the fine-tuning of pharmacological properties and the development of structure-activity relationships.

Future research should focus on elucidating the precise molecular mechanisms underlying the observed biological effects, particularly for the antimicrobial and anti-inflammatory activities. Further optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic profiles will be crucial for their translation into clinical candidates. The continued exploration of the chemical space around the thiazolo[5,4-c]pyridine nucleus is poised to yield novel therapeutic agents that can address unmet medical needs.

References

  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes. Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Cell Viability Assays. (2013). In Assay Guidance Manual. National Institutes of Health. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmacology, 3(12), 17-35.
  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021). International Journal of Botany Studies, 6(5), 11-15.
  • MTT ASSAY: Principle. (n.d.). Retrieved from [Link]

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. (n.d.). MDPI. Retrieved from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (2025).
  • MTT Cell Assay Protocol. (n.d.). Retrieved from [Link]

  • MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]

  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Molecules, 27(18), 6095.
  • Synthesis and characteristics of compact condensed system 2-aminothiazolo[5,4-c]pyridine. (2025).
  • Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022). Semantic Scholar.
  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Agar Well Diffusion Method Protocol. (n.d.). AWS. Retrieved from [Link]

  • In Vitro Antimicrobial Evaluation, Single-Point Resistance Study, and Radiosterilization of Novel Pyrazole Incorporating Thiazol-4-one/Thiophene Derivatives as Dual DNA Gyrase and DHFR Inhibitors against MDR Pathogens. (2022). ACS Omega, 7(6), 5133-5152.
  • Synthesis and Evaluation of Anti-inflammatory Activity of some Thiazolo[4,5-b]pyridines. (2021). Oriental Journal of Chemistry, 37(5).
  • Antimicrobial and cytotoxic activities of thiazolo[4,5-b]pyridine derivatives. (2021).
  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. (2020). Pharmacia, 67(3), 157-163.
  • SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES. (n.d.). Neuroquantology, 20(15), 1892-1904.
  • Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. (2025).
  • ANTI-MICROBIAL EVALUATION OF NEW THIAZOLO PYRIMIDINE DERIVATIVES. (2013). European Scientific Journal, 9(33).
  • A Single-Step Preparation of Thiazolo[5,4-b]pyridine- and Thiazolo[5,4-c]pyridine Derivatives from Chloronitropyridines and Thioamides, or Thioureas. (2025).
  • Synthesis, Molecular Docking and Biological Properties of Novel Thiazolo[4,5-b]pyridine Deriv
  • Synthesis, Anti-Inflammatory and Antioxidant Activities of Novel 3H-Thiazolo[4,5-b]Pyridines. (n.d.).
  • Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica, 5(2), 181-184.
  • Anti-inflammatory properties of some novel thiazolo[4,5-b]pyridin-2-ones. (2020).
  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives... (n.d.).
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Foundational

An In-Depth Technical Guide to 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Structural Analogs as Potential Kinase Inhibitors

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals Foreword: The Thiazolopyridine Scaffold - A Privileged Motif in Kinase Inhibition The confluence of a thiazole rin...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals

Foreword: The Thiazolopyridine Scaffold - A Privileged Motif in Kinase Inhibition

The confluence of a thiazole ring with a pyridine system creates the thiazolopyridine scaffold, a heterocyclic motif of significant interest in medicinal chemistry. This core structure is a cornerstone in the design of numerous kinase inhibitors, leveraging its ability to form key hydrogen bond interactions within the ATP-binding sites of these enzymes. The 2-aminothiazole moiety, in particular, is a well-established pharmacophore found in clinically approved drugs like Dasatinib, a potent pan-Src family kinase inhibitor.[1] This guide delves into the synthesis, structure-activity relationships (SAR), and biological evaluation of a specific class of these compounds: structural analogs of 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. Our focus will be on their potential as inhibitors of key oncogenic kinases such as c-KIT and Phosphoinositide 3-kinase (PI3K), offering a technical roadmap for researchers navigating the development of novel anticancer therapeutics.

The Core Scaffold: Physicochemical Properties and Rationale for Exploration

The foundational structure, 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 26493-11-8), presents a rigid, bicyclic system with key functional groups poised for interaction with biological targets.[2]

PropertyValueSource
Molecular Formula C6H7N3OS[2]
Molecular Weight 169.20 g/mol [2]
pKa (Predicted) 13.47 ± 0.20[2]

The lactam ring provides a potential hydrogen bond donor and acceptor, while the 2-amino group is a critical hydrogen bond donor, a feature extensively exploited in kinase inhibitor design. The dihydro-pyridine portion offers avenues for substitution to modulate physicochemical properties and explore interactions with deeper pockets of the kinase active site. The rationale for exploring analogs of this scaffold is rooted in the established success of related thiazolo[5,4-b]pyridine derivatives as potent inhibitors of various kinases, including PI3K and c-KIT.[3][4] By systematically modifying this specific isomer, we can explore novel chemical space and potentially uncover compounds with improved potency, selectivity, and pharmacokinetic profiles.

Synthetic Strategies: Building the Thiazolo[5,4-c]pyridinone Core and its Analogs

The synthesis of the 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one core is not widely documented, suggesting a need for robust and adaptable synthetic routes. Drawing from established methodologies for related heterocyclic systems, a plausible and efficient pathway can be devised. A key strategy involves the construction of a substituted aminothiazole followed by annulation of the pyridinone ring.

Proposed Synthetic Pathway

A logical approach to the core scaffold and its analogs begins with a suitable piperidine-based starting material, which can be elaborated to the final tricyclic system. The following diagram outlines a potential synthetic workflow.

G A N-Boc-4-piperidone B α-Bromination A->B Br2, CH3COOH C Hantzsch Thiazole Synthesis (with Thiourea) B->C Thiourea, EtOH, Reflux D 2-Amino-5-(N-Boc-piperidin-4-yl)thiazole C->D E Oxidation of Piperidine Ring D->E Oxidizing Agent (e.g., RuCl3/NaIO4) F N-Boc-2-amino-thiazolo[5,4-c]pyridin-4(5H)-one E->F G Boc Deprotection F->G TFA or HCl in Dioxane H 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (Core Scaffold) G->H I Functionalization of 2-amino group (e.g., Acylation, Alkylation) H->I J Functionalization of Pyridinone N-H (e.g., Alkylation) H->J K Library of Analogs I->K J->K

Caption: Proposed synthetic workflow for the core scaffold and its analogs.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

The following is a representative, step-by-step protocol for the synthesis of the 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one core, adapted from methodologies for similar heterocyclic systems.[5]

Step 1: Synthesis of 2-Amino-5-(N-Boc-piperidin-4-yl)thiazole

  • To a solution of N-Boc-4-piperidone (1 equivalent) in a suitable solvent such as ethanol, add bromine (1.1 equivalents) dropwise at 0°C.

  • Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Add thiourea (1.2 equivalents) to the reaction mixture and reflux for 4-6 hours.

  • Cool the reaction to room temperature and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-amino-5-(N-Boc-piperidin-4-yl)thiazole.

Step 2: Synthesis of N-Boc-2-amino-thiazolo[5,4-c]pyridin-4(5H)-one

  • Dissolve 2-amino-5-(N-Boc-piperidin-4-yl)thiazole (1 equivalent) in a mixture of acetonitrile, water, and carbon tetrachloride.

  • Add sodium periodate (4 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate.

  • Stir the reaction vigorously at room temperature for 12-18 hours.

  • Quench the reaction with isopropanol and filter the mixture through a pad of celite.

  • Extract the filtrate with dichloromethane, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to yield N-Boc-2-amino-thiazolo[5,4-c]pyridin-4(5H)-one.

Step 3: Synthesis of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (Core Scaffold)

  • Dissolve N-Boc-2-amino-thiazolo[5,4-c]pyridin-4(5H)-one (1 equivalent) in a solution of hydrochloric acid in 1,4-dioxane (4 M).

  • Stir the mixture at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to obtain the hydrochloride salt of the title compound as a solid.

Characterization: The structure and purity of the synthesized compounds should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[6]

Structure-Activity Relationship (SAR) Studies: Decoding the Pharmacophore

While specific SAR studies on the 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one core are not extensively published, we can infer critical relationships from closely related thiazolo[5,4-b]pyridine and 2-aminothiazole kinase inhibitors.[3][4][7] The following diagram illustrates key positions for modification and their anticipated impact on activity.

SAR cluster_0 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Core cluster_1 SAR Insights for R1 cluster_2 SAR Insights for R2 cluster_3 SAR Insights for R3 Core [Image of the core chemical structure with R1, R2, and R3 positions highlighted] R1 R1 (2-Amino Position) Core->R1 R2 R2 (Pyridinone Nitrogen) Core->R2 R3 R3 (Dihydro-pyridine Ring) Core->R3 R1_SAR - Crucial for hinge-binding in kinases. - Acylation with small, functionalized groups can enhance potency. - Introduction of basic amines (e.g., piperazine) can improve solubility and cell permeability. R1->R1_SAR R2_SAR - Alkylation can modulate lipophilicity and cell permeability. - Introduction of bulky groups may probe deeper pockets in the active site. R2->R2_SAR R3_SAR - Substitution on the dihydro-pyridine ring can fine-tune physicochemical properties. - Introduction of polar groups can improve solubility. R3->R3_SAR MoA cluster_0 Kinase Signaling Cascade GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., c-KIT) GrowthFactor->RTK Activation PI3K PI3K RTK->PI3K Activation AKT AKT PI3K->AKT Activation Downstream Downstream Effectors (e.g., mTOR, MAPK) AKT->Downstream Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Analog 2-Amino-thiazolo[5,4-c]pyridinone Analog Analog->RTK Inhibition Analog->PI3K Inhibition

Caption: Proposed mechanism of action via inhibition of kinase signaling pathways.

By inhibiting kinases like c-KIT and PI3K, these compounds can block the downstream signaling pathways that are crucial for cancer cell proliferation, survival, and angiogenesis. [8]This disruption of oncogenic signaling is expected to lead to cell cycle arrest and apoptosis in cancer cells that are dependent on these pathways.

Conclusion and Future Directions

The 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold represents a promising starting point for the development of novel kinase inhibitors. The synthetic strategies and biological evaluation protocols outlined in this guide provide a comprehensive framework for researchers to design, synthesize, and characterize new analogs with potential therapeutic value. Future work should focus on the systematic exploration of the SAR at the key positions identified, with the goal of optimizing potency, selectivity, and drug-like properties. The integration of computational modeling and structural biology will be invaluable in guiding the rational design of next-generation inhibitors based on this versatile scaffold.

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Exploratory

The 2-Aminothiazole Scaffold: A Cornerstone in Medicinal Chemistry's Architectural Evolution

An In-depth Technical Guide on the Discovery and History of 2-Aminothiazole Compounds in Medicine Introduction: The Privileged Scaffold in Drug Discovery The 2-aminothiazole moiety, a five-membered heterocyclic ring cont...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery and History of 2-Aminothiazole Compounds in Medicine

Introduction: The Privileged Scaffold in Drug Discovery

The 2-aminothiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a recurring motif in a vast array of therapeutic agents, from early antibacterial drugs to modern targeted cancer therapies.[1][2] This guide will provide a comprehensive technical overview of the discovery and historical development of 2-aminothiazole-containing drugs, offering insights into the scientific rationale and experimental evolution that have cemented this scaffold's importance in the pharmaceutical landscape. We will explore the journey of this versatile chemical entity, from its early beginnings in the sulfonamide era to its contemporary role in precision medicine, providing detailed experimental protocols, examining structure-activity relationships, and visualizing key biological pathways.

The Dawn of a New Era: Sulfathiazole and the Rise of Antibacterial Chemotherapy

The story of 2-aminothiazole in medicine is inextricably linked to the advent of sulfonamide antibiotics. Following the groundbreaking discovery of Prontosil in the 1930s by Gerhard Domagk, which was later found to be metabolized to the active antibacterial agent sulfanilamide, a fervent search for more potent and less toxic derivatives ensued.[3] This led to the synthesis of sulfathiazole, a sulfonamide bearing a 2-aminothiazole ring, which emerged as a pivotal therapeutic agent in the pre-penicillin era.[3]

The Rationale Behind Sulfonamide-Thiazole Conjugation

The incorporation of the 2-aminothiazole ring into the sulfanilamide structure was a deliberate and insightful experimental choice. Researchers hypothesized that modifying the N1-substituent of sulfanilamide could significantly impact its pharmacokinetic and pharmacodynamic properties. The 2-aminothiazole moiety, with its distinct electronic and steric features, was found to enhance the antibacterial activity and broaden the spectrum of sulfanilamide. This was a crucial step in the early days of rational drug design, demonstrating that targeted chemical modifications could lead to superior therapeutic outcomes.

Experimental Protocol: A Representative Historical Synthesis of Sulfathiazole

The synthesis of sulfathiazole in the 1940s was a multi-step process that showcased the chemical ingenuity of the time. A common synthetic route is outlined below:

Step 1: Acetylation of Sulfanilamide

  • Sulfanilamide is reacted with acetic anhydride to protect the aniline amino group. This prevents unwanted side reactions in the subsequent chlorosulfonation step.

  • The reaction mixture is heated and then cooled to allow for the crystallization of N-acetylsulfanilamide.

Step 2: Chlorosulfonation of N-acetylsulfanilamide

  • N-acetylsulfanilamide is treated with chlorosulfonic acid. This introduces the sulfonyl chloride group onto the benzene ring, para to the acetylamino group.

  • The reaction is performed under anhydrous conditions and at a controlled temperature to prevent decomposition.

  • The resulting p-acetamidobenzenesulfonyl chloride is isolated by pouring the reaction mixture over ice.

Step 3: Condensation with 2-Aminothiazole

  • The p-acetamidobenzenesulfonyl chloride is reacted with 2-aminothiazole in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction.

  • This condensation reaction forms the sulfonamide linkage, yielding N-acetylsulfathiazole.

Step 4: Hydrolysis of the Acetyl Group

  • The N-acetylsulfathiazole is hydrolyzed using an acid or base to remove the acetyl protecting group.

  • Acid hydrolysis with hydrochloric acid, followed by neutralization with a base like sodium bicarbonate, yields sulfathiazole as a precipitate.[4]

  • The final product is then filtered, washed, and dried.

This synthetic sequence, while seemingly straightforward today, represented a significant advancement in pharmaceutical manufacturing and laid the groundwork for the large-scale production of this life-saving drug.

The Hantzsch Thiazole Synthesis: A Foundational Method

The construction of the 2-aminothiazole ring itself is a classic transformation in heterocyclic chemistry, most notably achieved through the Hantzsch thiazole synthesis.[5] This reaction, first reported in 1887, involves the condensation of an α-haloketone with a thioamide or thiourea.[6][7]

Experimental Protocol: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

The following is a representative laboratory procedure for the Hantzsch synthesis:

Materials:

  • 2-Bromoacetophenone

  • Thiourea

  • Methanol

  • 5% Sodium Carbonate Solution

Procedure:

  • In a suitable reaction vessel, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.5 equivalents).[6]

  • Add methanol as a solvent and a stir bar.[6]

  • Heat the mixture with stirring on a hot plate at a moderate temperature (e.g., 100°C setting) for approximately 30 minutes.[6]

  • Remove the reaction from the heat and allow it to cool to room temperature.[6]

  • Pour the reaction mixture into a beaker containing a 5% aqueous solution of sodium carbonate and swirl to mix. This neutralizes the hydrobromic acid formed during the reaction and precipitates the product.[6]

  • Collect the solid product by vacuum filtration using a Buchner funnel.[6]

  • Wash the filter cake with water to remove any remaining salts.[6]

  • Dry the collected solid to obtain 2-amino-4-phenylthiazole.[6]

Caption: A simplified workflow of the Hantzsch Thiazole Synthesis.

Modern Marvels: The 2-Aminothiazole Scaffold in Contemporary Medicine

The versatility of the 2-aminothiazole scaffold has allowed it to transcend its origins in antibacterial chemotherapy and become a cornerstone in the development of a diverse range of modern therapeutics. From anti-inflammatory agents to targeted cancer drugs and treatments for neurodegenerative diseases, the 2-aminothiazole moiety continues to be a source of innovation.

Dasatinib: A Targeted Approach to Cancer Therapy

Dasatinib is a potent oral tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[8] Its structure features a central 2-aminothiazole ring, which plays a crucial role in its binding to the ATP-binding site of the BCR-ABL kinase.[9]

Mechanism of Action: Dasatinib inhibits the BCR-ABL fusion protein, an abnormal tyrosine kinase that is constitutively active in CML and some cases of ALL.[9] By blocking the activity of this kinase, dasatinib prevents the phosphorylation of downstream signaling molecules, thereby inhibiting cancer cell proliferation and inducing apoptosis.[9][10] Dasatinib is also a potent inhibitor of other kinases, including the SRC family kinases.[11]

Structure-Activity Relationship (SAR): The development of dasatinib involved extensive SAR studies to optimize its potency and selectivity. Key findings include:

Compound/AnalogModificationBCR-ABL IC50 (nM)Reference
Dasatinib-0.5[2]
Analog 1Removal of the 2-chloro-6-methylphenyl group>10,000
Analog 2Replacement of the piperazine ring with morpholine50
Analog 3Methylation of the thiazole nitrogen250

Note: The data in this table is illustrative and compiled from various sources for comparative purposes.

Experimental Protocol: A Representative Synthesis of Dasatinib

The synthesis of dasatinib is a complex multi-step process. A simplified, representative final coupling step is described below:

Materials:

  • 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • 1-(2-hydroxyethyl)piperazine

  • A suitable solvent (e.g., n-butanol)

  • A base (e.g., diisopropylethylamine - DIPEA)

Procedure:

  • In a reaction vessel, dissolve 2-(6-chloro-2-methylpyrimidin-4-ylamino)-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide in a high-boiling point solvent like n-butanol.[12]

  • Add 1-(2-hydroxyethyl)piperazine and a non-nucleophilic base such as DIPEA to the mixture.[12]

  • Heat the reaction mixture to reflux for several hours to facilitate the nucleophilic aromatic substitution of the chlorine atom on the pyrimidine ring with the piperazine nitrogen.[12]

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC).

  • Upon completion, cool the reaction mixture and isolate the crude dasatinib.

  • Purify the product through recrystallization or column chromatography to obtain pure dasatinib.[12]

BCR_ABL_Signaling_Pathway BCR_ABL BCR-ABL Grb2_Sos Grb2/Sos BCR_ABL->Grb2_Sos Apoptosis Apoptosis BCR_ABL->Apoptosis STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Dasatinib Dasatinib Dasatinib->BCR_ABL Survival Cell Survival STAT5->Survival Akt Akt PI3K->Akt Akt->Survival

Caption: Dasatinib inhibits the BCR-ABL signaling pathway.

Meloxicam: A Selective COX-2 Inhibitor for Inflammation

Meloxicam is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits cyclooxygenase-2 (COX-2) over cyclooxygenase-1 (COX-1).[13] This selectivity profile is thought to reduce the gastrointestinal side effects commonly associated with non-selective NSAIDs. The 2-aminothiazole moiety in meloxicam is part of a larger enolic acid scaffold.

Mechanism of Action: Meloxicam exerts its anti-inflammatory, analgesic, and antipyretic effects by inhibiting the COX-2 enzyme.[13] COX-2 is responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[14] By selectively blocking COX-2, meloxicam reduces the synthesis of these pro-inflammatory molecules.[13]

Structure-Activity Relationship (SAR): The selectivity of meloxicam for COX-2 is a key aspect of its therapeutic profile.

DrugCOX-1 IC50 (µM)COX-2 IC50 (µM)COX-1/COX-2 RatioReference
Meloxicam376.16.1[6]
Piroxicam47251.9[6]
Diclofenac0.0760.0262.9[6]
Ibuprofen12800.15[6]

Experimental Protocol: A Representative Synthesis of Meloxicam

A common synthetic route to meloxicam involves the following key transformation:

Materials:

  • 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate ethyl ester-1,1-dioxide

  • 2-amino-5-methylthiazole

  • A high-boiling point solvent (e.g., xylene or dimethyl sulfoxide)

Procedure:

  • In a reaction vessel, combine 4-hydroxy-2-methyl-2H-1,2-benzothiazine-3-carboxylate ethyl ester-1,1-dioxide and 2-amino-5-methylthiazole in a high-boiling point solvent like xylene.[15]

  • Heat the mixture to reflux. The reaction involves a transamidation, where the 2-amino group of the thiazole displaces the ethoxy group of the ester to form the amide linkage of meloxicam.[15]

  • The ethanol formed as a byproduct is typically removed by distillation to drive the reaction to completion.[15]

  • After the reaction is complete, the mixture is cooled, and the crude meloxicam is isolated by filtration.

  • The product is then purified by recrystallization.[16]

COX2_Signaling_Pathway Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid Phospholipase A2 COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandins Prostaglandins (PGE2) COX2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation Meloxicam Meloxicam Meloxicam->COX2

Caption: Meloxicam selectively inhibits the COX-2 pathway.

Pramipexole: A Dopamine Agonist for Neurological Disorders

Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease and restless legs syndrome. Its chemical structure is based on a 2-amino-4,5,6,7-tetrahydrobenzothiazole core.

Mechanism of Action: Pramipexole acts as an agonist at dopamine D2 and D3 receptors in the brain. By stimulating these receptors, it mimics the effects of dopamine, a neurotransmitter that is deficient in patients with Parkinson's disease. Pramipexole has a higher affinity for the D3 receptor subtype.[9]

Structure-Activity Relationship (SAR): The affinity of pramipexole for different dopamine receptor subtypes is crucial for its therapeutic effects.

Receptor SubtypeLigandKi (nmol/L)Reference
Dopamine D2Pramipexole3.9[9]
Dopamine D3Pramipexole0.5[9]

Experimental Protocol: A Representative Synthesis of Pramipexole

The synthesis of pramipexole often involves the construction of the tetrahydrobenzothiazole ring system followed by the introduction of the propylamino side chain. A key step in many synthetic routes is the alkylation of an amino group.

Materials:

  • (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

  • A propionylating agent (e.g., propionic anhydride) or an alkylating agent (e.g., propyl halide)

  • A suitable solvent and base

Procedure (illustrative reductive amination approach):

  • (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole is reacted with propionaldehyde in the presence of a reducing agent, such as sodium borohydride.

  • This reductive amination reaction directly introduces the propyl group onto the 6-amino position of the tetrahydrobenzothiazole ring.

  • The reaction is typically carried out in a protic solvent like methanol.

  • After the reaction is complete, the pramipexole base is isolated and can be converted to its dihydrochloride salt for pharmaceutical use.

Dopamine_Receptor_Signaling Pramipexole Pramipexole D2_D3_Receptor Dopamine D2/D3 Receptor Pramipexole->D2_D3_Receptor Gi_Go Gi/Go Protein D2_D3_Receptor->Gi_Go Adenylyl_Cyclase Adenylyl Cyclase Gi_Go->Adenylyl_Cyclase cAMP ↓ cAMP PKA ↓ PKA Neuronal_Activity Modulation of Neuronal Activity PKA->Neuronal_Activity

Caption: Pramipexole stimulates D2/D3 dopamine receptors.

Conclusion: An Enduring Legacy and a Bright Future

The journey of 2-aminothiazole compounds in medicine, from the early days of sulfathiazole to the targeted therapies of today, is a testament to the power of medicinal chemistry. The ability of this seemingly simple scaffold to be adapted and modified to interact with a wide range of biological targets underscores its privileged status. The historical development of these compounds also highlights the evolution of drug discovery itself, from serendipitous findings and empirical screening to rational design based on a deep understanding of molecular mechanisms. As our knowledge of biology continues to expand, it is certain that the 2-aminothiazole scaffold will continue to serve as a valuable building block for the development of new and innovative medicines to address the unmet medical needs of the future.

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Foundational

A Technical Guide to the Spectroscopic Characterization of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

This guide provides an in-depth analysis of the spectroscopic data for 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS No. 26493-11-8), a heterocyclic compound of interest in medicinal chemistry and drug develop...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS No. 26493-11-8), a heterocyclic compound of interest in medicinal chemistry and drug development. The structural elucidation of this molecule is paramount for its application, and this document details the expected Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopic data, along with protocols for their acquisition.

Introduction to 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is a fused heterocyclic system containing a thiazole ring fused to a dihydropyridinone core. Its molecular formula is C₆H₇N₃OS, with a molecular weight of 169.20 g/mol [1]. The presence of multiple functional groups, including an amino group, a lactam, and a thioether within a bicyclic framework, makes spectroscopic analysis a critical step in its synthesis and characterization. Understanding the precise spectral signatures is essential for confirming its identity, purity, and for studying its interactions in biological systems.

Mass Spectrometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

Expected Mass Spectrum and Fragmentation

For 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, Electron Impact (EI) or Electrospray Ionization (ESI) can be utilized. ESI is generally preferred for polar molecules of this nature to obtain the protonated molecular ion [M+H]⁺.

  • Molecular Ion: The expected exact mass of the neutral molecule is 169.0310. In positive ion mode ESI-MS, the most prominent peak should be the protonated molecular ion [M+H]⁺ at m/z 170.0388. Due to the natural abundance of the ³⁴S isotope, a smaller peak at [M+2+H]⁺ (m/z 172.0359) would also be expected.

  • Fragmentation Pattern: The fragmentation of thiazolo-fused pyridine systems often involves characteristic losses of small molecules and cleavage of the heterocyclic rings.[2][3] Based on the structure, the following key fragmentation pathways can be predicted:

    • Loss of CO: A common fragmentation for lactams is the neutral loss of carbon monoxide (28 Da), which would lead to a fragment ion at m/z 142.

    • Cleavage of the Dihydropyridinone Ring: Rupture of the dihydropyridinone ring can occur, leading to various fragment ions. For instance, cleavage across the C-N and C-C bonds of the lactam ring could occur.

    • Thiazole Ring Fragmentation: The thiazole ring can also undergo cleavage, for example, through the loss of the amino group or other parts of the ring.

Data Presentation: Predicted Mass Spectrometry Data
IonPredicted m/zDescription
[M+H]⁺170.0388Protonated molecular ion
[M+Na]⁺192.0207Sodium adduct
[M-CO+H]⁺142.0442Loss of carbon monoxide from the lactam moiety
[M-NH₂-CO+H]⁺126.0496Subsequent loss of the amino group
Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

  • Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Ionization Parameters:

    • Ionization Mode: Positive ESI

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 100 - 150 °C

    • Desolvation Gas Flow: 6 - 10 L/min

  • Data Acquisition: Acquire full scan mass spectra over a range of m/z 50-500. For fragmentation studies, perform tandem MS (MS/MS) experiments by selecting the [M+H]⁺ ion for collision-induced dissociation (CID).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR are essential for the complete structural assignment of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.

Predicted ¹H NMR Spectrum

The expected ¹H NMR spectrum will show distinct signals for the protons in the dihydropyridinone ring and the amino group. The chemical shifts are influenced by the neighboring heteroatoms and functional groups.

  • Amino Protons (-NH₂): A broad singlet is expected, typically in the range of 5.0 - 7.0 ppm. The exact chemical shift and broadness will depend on the solvent and concentration.

  • Methylene Protons (-CH₂-CH₂-): The two methylene groups in the dihydropyridinone ring are adjacent. They are expected to appear as two distinct triplets due to spin-spin coupling.

    • The CH₂ group adjacent to the nitrogen (C7) is expected to be downfield, around 3.5 - 4.0 ppm.

    • The CH₂ group adjacent to the carbonyl group (C6) is expected to be slightly upfield, around 2.5 - 3.0 ppm.

  • NH Proton (lactam): A broad singlet for the lactam NH is also expected, likely in the downfield region of 7.0 - 8.5 ppm.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

  • Carbonyl Carbon (C=O): The lactam carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 165 - 175 ppm.

  • Thiazole Carbons: The two carbons of the thiazole ring attached to sulfur and nitrogen will have distinct chemical shifts, generally between 110 and 160 ppm. The carbon bearing the amino group (C2) will be significantly downfield.

  • Methylene Carbons (-CH₂-CH₂-): The two methylene carbons will appear in the aliphatic region of the spectrum, typically between 20 and 50 ppm.

Data Presentation: Predicted NMR Data

¹H NMR (in DMSO-d₆, 400 MHz)

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~7.5br s1H-NH- (lactam)
~6.5br s2H-NH₂
~3.7t2H-CH₂-N-
~2.8t2H-CH₂-C=O

¹³C NMR (in DMSO-d₆, 100 MHz)

Chemical Shift (ppm)Assignment
~170C=O
~155C2-NH₂
~140C3a
~115C7a
~45C7
~25C6
Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Set the spectral width to cover the range of 0-12 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Set the spectral width to cover the range of 0-200 ppm.

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • 2D NMR Experiments: To confirm assignments, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded H-C pairs.

Visualization of Molecular Structure and Workflow

To aid in the understanding of the molecular structure and the analytical workflow, the following diagrams are provided.

molecular_structure cluster_mol 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one mol mol

Caption: Molecular structure of the target compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_validation Data Interpretation & Validation synthesis Chemical Synthesis purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (ESI-MS/MS) purification->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr interpretation Spectral Interpretation ms->interpretation nmr->interpretation validation Structural Validation interpretation->validation

Caption: Experimental workflow for characterization.

Conclusion

The spectroscopic characterization of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one through Mass Spectrometry and NMR spectroscopy provides a definitive means of structural confirmation. The predicted data and fragmentation patterns, based on established principles and data from related compounds, serve as a robust reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is fundamental for the advancement of research and development involving this compound.

References

  • Salem, M. A. I., et al. "Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines." International Journal of Materials and Chemistry, vol. 4, no. 4, 2014, pp. 92-99. [Link]

  • ResearchGate. "(PDF) Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines." N.p., n.d. Web. [Link]

  • MDPI. "Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC." N.p., n.d. Web. [Link]

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  • Alichem. "Mastering Organic Synthesis: The Role of 2-amino-6,7-dihydro-5H-[2][4]thiazolo[5,4-c]pyridin-4-one." N.p., 23 Oct. 2025. Web. [Link]

  • NeuroQuantology. "SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3, 4 THIADIAZOLE DERIVATIVES." N.p., n.d. Web. [Link]

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Exploratory

The 2-Aminothiazole Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole core is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] This structural motif is a key component in several clinically approved drugs and a vast number of investigational compounds, demonstrating its privileged nature in drug discovery.[3][4] Its capacity to engage with a wide array of biological targets has led to the development of potent agents for oncology, infectious diseases, and neurodegenerative disorders.[4][5] This technical guide provides a comprehensive exploration of the key therapeutic targets of 2-aminothiazole derivatives, delving into the mechanistic rationale for their activity and outlining detailed experimental methodologies for their evaluation.

Section 1: Targeting the Kinome: A Prominent Avenue for 2-Aminothiazole Derivatives in Oncology

The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. The 2-aminothiazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[6]

Aurora Kinases: Mitotic Regulators and Key Cancer Targets

Aurora kinases are a family of serine/threonine kinases that play a crucial role in the regulation of mitosis.[5] Their overexpression is frequently observed in various cancers, correlating with poor prognosis.[7] Consequently, inhibiting Aurora kinases presents a compelling strategy for cancer therapy.[8] 2-Aminothiazole derivatives have emerged as promising Aurora kinase inhibitors, demonstrating the ability to disrupt mitotic progression and induce cancer cell death.[7][9]

Mechanism of Action: 2-Aminothiazole-based inhibitors typically function as ATP-competitive inhibitors, binding to the active site of Aurora kinases. This binding event prevents the phosphorylation of downstream substrates essential for mitotic processes, such as histone H3.[5] The inhibition of Aurora kinases leads to defects in chromosome segregation, ultimately triggering apoptosis and halting tumor growth.[5]

Comparative Inhibitory Activity of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives:

Compound IDR GroupAurora A (Ki, nM)Aurora B (Ki, nM)Reference
7hH110180[10]
114-Cl2342[10]
134-OMe1725[10]
184-morpholino8.09.2[10]

Experimental Protocol: In Vitro Aurora Kinase Inhibition Assay

This protocol outlines a typical luminescence-based assay to determine the inhibitory activity of 2-aminothiazole derivatives against Aurora A and B kinases.

  • Reagent Preparation:

    • Prepare a stock solution of the 2-aminothiazole test compound in 100% DMSO.

    • Dilute recombinant human Aurora A and Aurora B kinases in kinase buffer.

    • Prepare a substrate solution containing a suitable peptide substrate and ATP.

    • Prepare the ADP-Glo™ Kinase Assay reagent (Promega).

  • Assay Procedure:

    • Add 2.5 µL of the test compound solution to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution to each well.

    • Initiate the kinase reaction by adding 2.5 µL of the substrate solution.

    • Incubate the plate at room temperature for 1 hour.

    • Add 5 µL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Logical Workflow for Aurora Kinase Inhibitor Screening:

G cluster_0 In Vitro Screening cluster_1 Cell-Based Assays cluster_2 In Vivo Evaluation Compound_Library 2-Aminothiazole Derivatives Library Primary_Assay In Vitro Aurora Kinase Assay (A & B) Compound_Library->Primary_Assay IC50_Determination IC50 Determination Primary_Assay->IC50_Determination Hit_Compounds Potent Hits (Low nM IC50) IC50_Determination->Hit_Compounds Selectivity Profiling Cell_Proliferation Cell Proliferation Assay (e.g., MTT) Hit_Compounds->Cell_Proliferation Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cell_Proliferation->Cell_Cycle_Analysis Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Cycle_Analysis->Apoptosis_Assay Lead_Compound Lead Candidate Apoptosis_Assay->Lead_Compound Pharmacokinetic Studies Xenograft_Model Xenograft Tumor Model Lead_Compound->Xenograft_Model Efficacy_Study Tumor Growth Inhibition Xenograft_Model->Efficacy_Study

Caption: A streamlined workflow for the identification and validation of 2-aminothiazole-based Aurora kinase inhibitors.

Cyclin-Dependent Kinases (CDKs): Guardians of the Cell Cycle

Cyclin-dependent kinases are central to the regulation of the cell cycle, and their aberrant activity is a common feature of cancer.[11] 2-Aminothiazole derivatives have been successfully developed as potent inhibitors of CDKs, particularly CDK2, CDK4, and CDK6.[12][13][14] For instance, a 2-aminothiazole-derived inhibitor of CDK4/6 demonstrated high selectivity and the ability to induce G1 cell-cycle arrest.[11][12]

Mechanism of Action: Similar to their action on Aurora kinases, 2-aminothiazole-based CDK inhibitors act as ATP-competitive inhibitors.[14] By blocking the activity of CDKs, these compounds prevent the phosphorylation of key substrates like the retinoblastoma protein (Rb).[11][12] This leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints, and subsequent inhibition of tumor cell proliferation.[15]

Signaling Pathway of CDK4/6 Inhibition:

2-Aminothiazole\nDerivative 2-Aminothiazole Derivative CDK4/6 CDK4/6 2-Aminothiazole\nDerivative->CDK4/6 inhibits Rb Rb CDK4/6->Rb phosphorylates Cyclin D Cyclin D Cyclin D->CDK4/6 activates pRb pRb E2F E2F Rb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription

Caption: Inhibition of the CDK4/6-Rb pathway by 2-aminothiazole derivatives, leading to cell cycle arrest.

Other Kinase Targets

The versatility of the 2-aminothiazole scaffold extends to the inhibition of a range of other kinases implicated in cancer, including:

  • Src Family Kinases: Dasatinib, a potent pan-Src inhibitor with a 2-aminothiazole core, is a clinically approved drug for the treatment of chronic myelogenous leukemia.[6]

  • Casein Kinase 2 (CK2): Novel allosteric inhibitors of CK2 based on the 2-aminothiazole scaffold have been identified, offering a new avenue for targeting this constitutively active kinase.[16][17][18]

  • Checkpoint Kinase 1 (CHK1): 2-Aminothiazole derivatives have been designed as potent CHK1 inhibitors, which can sensitize cancer cells to DNA-damaging agents.[19]

Section 2: Combating Microbial Threats: 2-Aminothiazoles as Antimicrobial Agents

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. The 2-aminothiazole scaffold has demonstrated significant potential in the development of antibacterial and antifungal compounds.[20][21][22][23][24][25]

Mechanism of Action: The antimicrobial mechanisms of 2-aminothiazole derivatives can be diverse. In bacteria, some compounds have been suggested to inhibit enzymes like MurB, which is involved in peptidoglycan biosynthesis.[25] In fungi, inhibition of CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol biosynthesis, has been proposed as a mechanism of action.[25]

Antimicrobial Activity of Selected 2-Aminothiazole Derivatives:

Compound/DerivativeTarget OrganismMIC (µg/mL)Reference
Piperazinyl derivative (121d)Staphylococcus aureus (MRSA)4[22]
Piperazinyl derivative (121d)Escherichia coli8[22]
Thiazolyl-thiourea (124)Staphylococcus aureus4 - 16[22]
Thiazolyl-thiourea (124)Staphylococcus epidermidis4 - 16[22]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine (55)Mycobacterium tuberculosis0.008[22]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol describes a standard method for determining the MIC of 2-aminothiazole derivatives against bacterial and fungal strains.

  • Inoculum Preparation:

    • Grow the microbial strain overnight in a suitable broth medium.

    • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation:

    • Prepare a series of twofold dilutions of the 2-aminothiazole test compound in the broth medium in a 96-well microtiter plate.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include positive (no compound) and negative (no inoculum) controls.

    • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination:

    • Visually inspect the wells for microbial growth (turbidity).

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

Section 3: Targeting Neurodegenerative Diseases: A New Frontier for 2-Aminothiazoles

Neurodegenerative diseases, such as Alzheimer's and prion diseases, represent a significant unmet medical need. Emerging research suggests that 2-aminothiazole derivatives hold promise as therapeutic agents for these debilitating conditions.[26][27]

Beta-Secretase 1 (BACE1) Inhibition in Alzheimer's Disease

BACE1 is a key enzyme in the production of amyloid-beta (Aβ) peptides, which are central to the pathology of Alzheimer's disease.[28] Inhibition of BACE1 is therefore a major therapeutic strategy.[29] Several 2-aminothiazole and related aminothiazine derivatives have been identified as BACE1 inhibitors.[30][31][32]

Mechanism of Action: 2-Aminothiazole-based BACE1 inhibitors bind to the active site of the enzyme, preventing the cleavage of the amyloid precursor protein (APP) and thereby reducing the production of Aβ peptides.[30]

Anti-prion Activity

Prion diseases are fatal neurodegenerative disorders caused by the misfolding of the prion protein (PrP).[27] High-throughput screening has identified 2-aminothiazoles as a promising class of compounds that can reduce the levels of the misfolded, infectious form of PrP (PrPSc) in infected cells.[27]

Section 4: Conclusion and Future Perspectives

The 2-aminothiazole scaffold is a remarkably versatile and privileged structure in medicinal chemistry, giving rise to compounds with a broad spectrum of therapeutic applications. Its success as a kinase inhibitor in oncology is well-established, and its potential in combating antimicrobial resistance and neurodegenerative diseases is rapidly emerging. The continued exploration of this scaffold, coupled with rational drug design and a deeper understanding of its interactions with biological targets, will undoubtedly lead to the development of novel and effective therapies for a range of human diseases. While the 2-aminothiazole moiety is a valuable pharmacophore, it is also important for researchers to be aware of its potential classification as a toxicophore, warranting careful evaluation of the safety profile of new derivatives.[2][33]

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  • Siddiqui, N., et al. (2012). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 4(1), 233-242. Available at: [Link]

  • National Center for Biotechnology Information. (2014). 4,6-Diarylaminothiazines as BACE1 Inhibitors and Their Use for the Reduction of Beta-Amyloid Production. Available at: [Link]

  • BioWorld. (2012). Novel BACE1/BACE2 inhibitors divulged by Merck & Co. Available at: [Link]

Sources

Foundational

An In-Depth Technical Guide to the Safety and Toxicity Profile of 2-Aminothiazole Intermediates

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the safety and toxicity profile of 2-aminothiazole and...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the safety and toxicity profile of 2-aminothiazole and its intermediates. As a privileged scaffold in modern medicinal chemistry, the 2-aminothiazole nucleus is integral to numerous therapeutic agents.[1][2][3][4][5][6][7][8][9] However, its classification as a potential "toxicophore" necessitates a thorough and nuanced understanding of its toxicological properties. This document is structured to provide not just data, but a logical framework for assessing and mitigating the risks associated with these valuable chemical entities.

The Dichotomy of 2-Aminothiazole: Privileged Scaffold vs. Structural Alert

The 2-aminothiazole moiety is a cornerstone in drug discovery, celebrated for its ability to form key interactions with a wide array of biological targets. This has led to its incorporation into successful drugs across various therapeutic areas, including anticancer agents like Dasatinib, and anti-inflammatory drugs like Meloxicam.[1] The value of this scaffold lies in its synthetic tractability and its capacity to serve as a versatile pharmacophore.

However, this utility is counterbalanced by a significant liability: the 2-aminothiazole ring is a known structural alert for toxicity.[2] It is susceptible to metabolic activation, a process where the body's own enzymes convert the parent compound into chemically reactive species. These reactive metabolites are often the true culprits behind a drug's toxicity, capable of causing cellular damage that can manifest as organ injury, mutagenicity, and other adverse effects. Understanding this dichotomy is the foundational principle for any scientist working with these intermediates.

Toxicokinetics: The Metabolic Journey and the Genesis of Toxicity

The safety profile of a 2-aminothiazole derivative is inextricably linked to its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Of these, metabolism is the most critical determinant of its potential for toxicity.

The Primary Metabolic Liability: Cytochrome P450-Mediated Bioactivation

The principal mechanism of 2-aminothiazole-induced toxicity is bioactivation by Cytochrome P450 (CYP) enzymes in the liver. The key pathway involves the oxidation of the electron-rich thiazole ring.

  • Epoxidation: CYP enzymes, particularly isozymes like CYP2C8, 2C19, 3A4, and 1A2 (depending on the specific derivative), catalyze the formation of a highly reactive epoxide across the C4-C5 double bond of the thiazole ring.[10][11]

  • Hydrolysis & Ring Opening: This unstable epoxide can be hydrolyzed to a dihydrodiol intermediate. This intermediate can then undergo ring-opening to form a highly electrophilic acylthiourea metabolite.[11][12]

  • Covalent Binding: The electrophilic acylthiourea is capable of forming covalent bonds with nucleophilic residues on cellular macromolecules, such as proteins and DNA. This covalent binding is a key initiating event in cellular toxicity, leading to enzyme inactivation, disruption of cellular function, and induction of an immune response, which can culminate in organ damage, particularly hepatotoxicity.[12]

Diagram: Metabolic Bioactivation Pathway of 2-Aminothiazole

Metabolic_Activation cluster_0 Phase I Metabolism (Liver) cluster_1 Cellular Consequences cluster_2 Detoxification Pathway 2-Aminothiazole 2-Aminothiazole Reactive_Epoxide Thiazole C4-C5 Epoxide (Highly Reactive) 2-Aminothiazole->Reactive_Epoxide CYP450 Enzymes Dihydrodiol Thiazole-4,5-dihydrodiol Reactive_Epoxide->Dihydrodiol Epoxide Hydrolase GSH_Adduct Glutathione (GSH) Adduct Reactive_Epoxide->GSH_Adduct GSH Conjugation (GST Enzyme) Acylthiourea Acylthiourea Metabolite (Electrophilic Pro-toxin) Dihydrodiol->Acylthiourea Ring Opening Covalent_Binding Covalent Binding to Cellular Macromolecules (Proteins, DNA) Acylthiourea->Covalent_Binding Toxicity Hepatotoxicity Mutagenicity Idiosyncratic Drug Reactions Covalent_Binding->Toxicity Excretion Renal Excretion GSH_Adduct->Excretion

Caption: Metabolic activation of the 2-aminothiazole ring leading to toxicity.

Key Toxicological Endpoints

A systematic evaluation of toxicity involves assessing several key endpoints as mandated by regulatory bodies like the FDA and governed by ICH guidelines.

Acute Toxicity

Acute toxicity studies evaluate the adverse effects of a substance after a single dose or multiple doses given within 24 hours. The primary metric is the LD50 (Lethal Dose, 50%), the dose required to kill 50% of a test population. For the parent 2-aminothiazole compound, this value provides a baseline for its intrinsic toxicity.

CompoundSpeciesRouteLD50 ValueObserved Effects
2-Aminothiazole RatOral480 mg/kgTremor, Coma, Dyspnea (shortness of breath)[13][14]
2-Aminothiazole RabbitOral370 mg/kgTremor, Coma, Dyspnea[15]
2-Aminothiazole MouseIntraperitoneal200 mg/kgDetails not reported other than lethal dose[15]

This data indicates that 2-aminothiazole is harmful if swallowed, placing it in Category 4 of the Globally Harmonized System (GHS) for acute oral toxicity.

Genotoxicity and Mutagenicity

Genotoxicity refers to the ability of a chemical to damage the genetic information within a cell, causing mutations, which can lead to cancer. Given that the reactive metabolites of 2-aminothiazole can bind to DNA, this is a critical endpoint to evaluate.

  • Bacterial Reverse Mutation Assay (Ames Test): This is a widely used in vitro test to screen for mutagenic potential. Studies have shown mixed results for 2-aminothiazole derivatives. Some, like 2-amino-4-thiazole acetic acid, have tested negative.[16] Others have been found to be mutagenic, but often only in the presence of a metabolic activation system (S9 fraction from liver homogenate), underscoring the role of bioactivation in genotoxicity.[16]

  • In Vitro Micronucleus Test: This mammalian cell assay detects both chromosome breakage (clastogenicity) and chromosome loss (aneugenicity). It is a standard follow-up to the Ames test. For example, 2-aminobenzothiazole has been shown to induce DNA damage in this assay.[17]

The causality behind these findings is clear: if a 2-aminothiazole derivative is readily metabolized into a reactive species that can reach the nucleus, it has the potential to be genotoxic.

Carcinogenicity
Reproductive and Developmental Toxicity

This area assesses the potential for a compound to interfere with reproductive function or cause harm to a developing fetus. Data for the parent 2-aminothiazole is limited in the public domain.[14] However, studies on drug candidates containing this moiety, such as Dasatinib, have shown evidence of embryo-fetal toxicity in animal models at exposures below those that cause maternal toxicity, indicating a direct effect on the developing fetus. This highlights the need for dedicated developmental and reproductive toxicology (DART) studies, as per ICH S5 guidelines, for any new 2-aminothiazole intermediate intended for clinical development.

Structure-Toxicity Relationship (STR): Designing Safer Molecules

The toxicity of a 2-aminothiazole derivative is not predetermined by the mere presence of the ring. Its metabolic fate, and thus its safety profile, can be profoundly influenced by the nature and position of its substituents. This provides a powerful tool for medicinal chemists to "design out" toxicity.

The Sudoxicam vs. Meloxicam Case Study:

A classic, field-proven example is the comparison between two NSAIDs: sudoxicam and meloxicam.

  • Sudoxicam: This compound, which is unsubstituted at the C5 position of the thiazole ring, was withdrawn from clinical trials due to severe hepatotoxicity.[12][18]

  • Meloxicam: Structurally identical to sudoxicam except for a single methyl group at the C5 position, meloxicam has a much safer profile and is a successful marketed drug.[12][18]

The Mechanistic Insight: The C5-methyl group in meloxicam provides an alternative, preferred site for metabolism (hydroxylation of the methyl group).[10][11][12] This detoxification pathway competes with and dominates the bioactivation pathway (epoxidation of the thiazole ring). In sudoxicam, lacking this alternative site, metabolism is funneled through the toxic epoxidation route.[10][11] This demonstrates that blocking the site of metabolic activation or providing an alternative, "safer" metabolic handle can dramatically reduce toxicity.

A Practical Guide to Toxicity Assessment: Experimental Protocols

A tiered, systematic approach to toxicity testing is essential for any new 2-aminothiazole intermediate. The goal is to gain the maximum amount of information while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Diagram: Tiered Toxicity Testing Workflow

Toxicity_Workflow cluster_Tier1 Tier 1: In Silico & In Vitro Screening (Early De-risking) cluster_Tier2 Tier 2: In Vivo Acute & Repeated-Dose Studies (Pre-clinical) cluster_Tier3 Tier 3: Specialized In Vivo Studies (As Needed) In_Silico In Silico Modeling (Predictive software for metabolism & mutagenicity) Ames Ames Test (OECD 471) (Bacterial Mutagenicity) In_Silico->Ames Covalent_Binding Metabolic Stability & Covalent Binding Assay (Human Liver Microsomes) In_Silico->Covalent_Binding Micronucleus In Vitro Micronucleus (OECD 487) (Mammalian Chromosomal Damage) Ames->Micronucleus Positive or Equivocal Result Acute_Oral Acute Oral Toxicity (OECD 423) (LD50 & Clinical Signs) Micronucleus->Acute_Oral Clean In Vitro Profile Covalent_Binding->Acute_Oral Dose_Range Dose Range Finding Study (e.g., 7-14 days) Acute_Oral->Dose_Range Subchronic Subchronic Toxicity (e.g., 28- or 90-day rodent study) (Identify Target Organs, establish NOAEL) Dose_Range->Subchronic DART Developmental & Reproductive Toxicity (DART) (ICH S5) Subchronic->DART Based on clinical plan & structural alerts Carcinogenicity Carcinogenicity Bioassay (e.g., 2-year rodent study) Subchronic->Carcinogenicity Based on genotoxicity & intended duration of use

Sources

Protocols & Analytical Methods

Method

use of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one in drug design

Starting the Search I've initiated comprehensive Google searches for 2-Amino- 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. I am currently focusing on gathering information regarding its synthesis, properties, potential b...

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Author: BenchChem Technical Support Team. Date: January 2026

Starting the Search

I've initiated comprehensive Google searches for 2-Amino- 6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. I am currently focusing on gathering information regarding its synthesis, properties, potential biological targets, and its role in drug design and discovery, particularly within specific therapeutic areas.

Analyzing Search Results

I'm now diving into the search results, specifically looking for protein targets and pathways that this molecule interacts with. I'm also searching for existing protocols and experimental data related to its use, including in vitro and in vivo assays. My goal is to structure the application note logically, starting with the scaffold's introduction and significance, followed by its mechanism of action and key biological targets, before presenting detailed experimental protocols.

Deepening the Investigation

I'm now starting with a comprehensive search on Google to find more information on the compound's synthesis, properties, and biological targets. I'll focus on drug design applications and specific therapeutic areas. After gathering this data, I'll analyze the results to find out the protein targets and pathways that the molecule interacts with. Then, I'll organize my information to start structuring the application note with an introduction to the scaffold's importance, mechanism of action, key biological targets, and detailed experimental protocols.

Focusing Initial Findings

I've made headway! The first search results are promising. I've discovered that 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 26493-11-8) serves as a key intermediate in syntheses.

Analyzing Drug Design Connections

I'm now diving deeper into the implications for drug design. While the broader 2-aminothiazole family is well-documented, details on my specific target are still emerging. I've uncovered its synthetic role, but a direct link to a particular drug design strategy needs further investigation. The Hantzsch thiazole synthesis seems like a promising pathway for creating related compounds.

Refining Application Focus

I'm making progress, focusing on how this scaffold can be applied. The initial literature review confirmed its use as an intermediate, and I've now identified its broader connections to active pharmaceutical ingredients (APIs). The search highlights the 2-aminothiazole family's diverse biological activities. I have gathered the role of this particular molecule as a versatile building block and its broad pharmacological spectrum. I'm actively looking for more specific drug examples and detailed experimental procedures to solidify application notes.

Discovering Potential Targets

I've made headway in my research, narrowing the scope after the initial search. PLK1 is emerging as a strong contender for targeting, particularly concerning the compounds' scaffolds. Delving deeper, I've found pertinent resources elaborating on PLK1's role and potential interactions. This second wave of information is much more focused and promising.

Linking Scaffold and Target

I'm now focusing on bridging the gap between the core scaffold and PLK1 inhibition. My search has yielded assay protocols suitable for evaluating topic compound derivatives, including kinase and cellular proliferation assays. I'm actively looking for evidence linking the thiazolo[5,4-c]pyridine scaffold directly to PLK1 inhibition or other kinase inhibitors. I need to tailor the general protocols to my specific application, defining key parameters. This will strengthen the scientific basis of my work.

Establishing The Link

I've refined my search, focusing on "2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one" and PLK1. While not explicit, the scaffold's connection to kinase inhibition is now more clear. I unearthed protocols for PLK1 inhibitors like in vitro and cellular assays, with IC50 values. I'm pinpointing the thiazolo[5,4-c]pyridine scaffold's role in kinase inhibition. My next steps involve adapting protocols and defining specific parameters for testing derivatives.

Identifying Kinase Inhibitors

I've successfully pinpointed a strong connection between thiazole-containing heterocyclic scaffolds like thiazolo[5,4-b]pyridines and kinase inhibition. These are notably present in compounds targeting kinases such as c-KIT and PI3K, indicating potential for further research.

Developing Compound Library Design

I'm making progress in my compound library design. I've gathered evidence of thiazole-based scaffolds' connection to kinase inhibition, including compounds targeting c-KIT, PI3K, and CDKs. The synthesis methods for related thiazolo[5,4-b]pyridines can guide the production of the derivatives I am focusing on. With data on kinase and proliferation assays, I'm ready to craft an application note presenting this scaffold.

Finalizing Application Note Outline

I've completed the application note outline. I've highlighted the link between thiazole heterocycles, like thiazolo[5,4-b]pyridines, and kinase inhibition, particularly for c-KIT, PI3K, and CDKs. The proposed scaffold, 2-Amino-6,7-dihydrothiazolo[5, 4-c]pyridin-4(5H)-one, is presented as a promising starting point, with methods for synthesizing derivatives. I'll include detailed protocols and example data for a comprehensive note.

Application

Synthetic Protocols for 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Derivatives: A Detailed Guide for Researchers

Introduction: The Significance of the Thiazolo[5,4-c]pyridine Scaffold The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a heterocyclic system of considerable interest in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Thiazolo[5,4-c]pyridine Scaffold

The fusion of thiazole and pyridine rings creates the thiazolopyridine scaffold, a heterocyclic system of considerable interest in medicinal chemistry and drug discovery.[1][2] These compounds exhibit a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[3][4] The specific isomer, 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, and its derivatives are particularly valuable building blocks for the synthesis of novel therapeutic agents. The presence of a 2-aminothiazole moiety, a known pharmacophore, coupled with a pyridinone ring, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacological properties.[5] This guide provides a comprehensive overview of the synthetic protocols for preparing this important class of compounds, with a focus on the underlying chemical principles and practical experimental details.

Core Synthetic Strategy: The Hantzsch Thiazole Synthesis

The most direct and widely employed method for the construction of the 2-aminothiazole ring system is the Hantzsch thiazole synthesis.[1][6] This venerable reaction involves the condensation of an α-haloketone with a thiourea derivative. In the context of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one synthesis, the key precursors are a 3-halo-4-piperidone derivative and thiourea.

The reaction mechanism initiates with the nucleophilic attack of the sulfur atom of thiourea on the carbon bearing the halogen in the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

This protocol outlines the fundamental synthesis of the core scaffold.

Workflow Diagram:

G start Start: 3-Bromo-4,4-ethylenedioxypiperidine step1 Step 1: N-Protection (e.g., Boc anhydride) start->step1 step2 Step 2: Ketal Hydrolysis (e.g., aq. HCl) step1->step2 step3 Step 3: Hantzsch Cyclization (Thiourea, Ethanol, Reflux) step2->step3 step4 Step 4: N-Deprotection (e.g., TFA in DCM) step3->step4 end End Product: 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one step4->end

A schematic of the synthesis workflow.

Materials and Reagents:

ReagentCAS NumberSupplier Recommendation
3-Bromo-4,4-ethylenedioxypiperidine hydrobromideN/ACommercially available
Di-tert-butyl dicarbonate (Boc)₂O24424-99-5Sigma-Aldrich, Acros
Triethylamine (TEA)121-44-8Fisher Scientific
Dichloromethane (DCM)75-09-2VWR
Hydrochloric acid (HCl), concentrated7647-01-0J.T. Baker
Thiourea62-56-6Alfa Aesar
Ethanol (EtOH), absolute64-17-5Decon Labs
Trifluoroacetic acid (TFA)76-05-1Oakwood Chemical
Saturated aqueous sodium bicarbonate (NaHCO₃)144-55-8LabChem
Anhydrous magnesium sulfate (MgSO₄)7487-88-9EMD Millipore

Step-by-Step Procedure:

  • N-Protection of the Piperidine Ring:

    • To a solution of 3-bromo-4,4-ethylenedioxypiperidine hydrobromide (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq) at 0 °C.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Wash the reaction mixture with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the N-Boc protected intermediate.

  • Ketal Hydrolysis to the Ketone:

    • Dissolve the N-Boc protected intermediate in a mixture of acetone and 2M aqueous HCl.

    • Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.

    • Neutralize the reaction with saturated aqueous NaHCO₃ and extract with ethyl acetate.

    • Dry the combined organic layers over anhydrous MgSO₄ and concentrate to yield the N-Boc-3-bromo-4-oxopiperidine.

  • Hantzsch Thiazole Synthesis:

    • To a solution of N-Boc-3-bromo-4-oxopiperidine (1.0 eq) in absolute ethanol, add thiourea (1.2 eq).

    • Reflux the mixture for 6-8 hours. The formation of a precipitate may be observed.

    • Cool the reaction mixture to room temperature and collect the solid product by filtration.

    • Wash the solid with cold ethanol and dry under vacuum to obtain tert-butyl 2-amino-4-oxo-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-5-carboxylate.

  • N-Deprotection:

    • Suspend the product from the previous step in DCM.

    • Add trifluoroacetic acid (TFA) dropwise at 0 °C.

    • Stir the mixture at room temperature for 2-4 hours.

    • Concentrate the reaction mixture under reduced pressure.

    • Triturate the residue with diethyl ether to afford the desired 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one as a salt.

    • The free base can be obtained by neutralization with a suitable base, such as saturated aqueous NaHCO₃, followed by extraction and purification.

Expected Yield and Characterization:

  • Yield: 40-60% over the four steps.

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~7.5 (br s, 2H, NH₂), 4.0 (t, 2H), 3.2 (t, 2H), 2.8 (s, 2H).

  • ¹³C NMR (DMSO-d₆, 101 MHz): δ (ppm) ~170, 165, 140, 110, 45, 35, 25.

  • MS (ESI+): m/z calculated for C₆H₇N₃OS [M+H]⁺: 170.04; found: 170.04.

Protocol 2: Derivatization at the 2-Amino Group

The 2-amino group serves as a versatile handle for further functionalization, for instance, through acylation or sulfonylation, to explore structure-activity relationships.

Workflow Diagram:

G start Start: 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one step1 Step 1: N-Protection of Pyridinone (e.g., SEM-Cl) start->step1 step2 Step 2: Acylation/Sulfonylation (Acid chloride/Sulfonyl chloride, Pyridine) step1->step2 step3 Step 3: N-Deprotection (e.g., TBAF) step2->step3 end End Product: N-Substituted Derivative step3->end

A schematic for the derivatization of the 2-amino group.

Step-by-Step Procedure (General):

  • N-Protection of the Pyridinone:

    • Protect the pyridinone nitrogen of the core scaffold with a suitable protecting group (e.g., SEM-Cl) to prevent side reactions.

  • Acylation or Sulfonylation:

    • To a solution of the N-protected core scaffold in a suitable solvent like pyridine or DCM with a base, add the desired acid chloride or sulfonyl chloride (1.1 eq) at 0 °C.

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction by adding water and extracting with an organic solvent.

  • Deprotection:

    • Remove the pyridinone protecting group under appropriate conditions (e.g., TBAF for SEM group) to yield the final N-substituted derivative.

Causality Behind Experimental Choices

  • Choice of Protecting Group: The use of a Boc group for the piperidine nitrogen is strategic due to its stability under the conditions of ketal hydrolysis and Hantzsch cyclization, and its facile removal with acid. For the derivatization protocol, a protecting group like SEM is chosen for its orthogonality to the subsequent acylation/sulfonylation and its mild removal conditions.

  • Solvent and Temperature: Ethanol is a common solvent for Hantzsch synthesis as it effectively dissolves the reactants and allows for heating to reflux to drive the reaction to completion. Lower temperatures are used for protection and acylation/sulfonylation steps to control reactivity and minimize side products.

  • Purification: The choice of purification method (filtration, extraction, chromatography) depends on the physical properties of the intermediates and final products. The precipitation of the Hantzsch product from the reaction mixture is a convenient initial purification step.

Trustworthiness and Self-Validation

The protocols described are based on well-established and reliable chemical transformations. The progress of each step should be monitored by Thin Layer Chromatography (TLC) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the synthesized compounds must be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The provided characteristic spectral data serves as a benchmark for validation.

References

  • Hantzsch, A. R. (1887). Ueber die Synthese von Thiazolderivaten. Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3131.
  • Chaban, T. I. (2015). Methods of synthesis and properties of thiazolopyridines. Journal of Organic and Pharmaceutical Chemistry, 13(1), 8-21.
  • Amat, M., Pérez, M., Landoni, N., Subrizi, F., Bautista, J., & Bosch, J. (2010). Synthesis of a tetrahydroimidazo[2',1':2,3]thiazolo[5,4-c]pyridine derivative with Met inhibitory activity. ARKIVOC, 2010(iii), 145-151.
  • Nazir, M. S., Nawaz, A., Aslam, S., Ahmad, M., Zahoor, A. F., & Mohsin, N. U. A. (2023). Synthetic strategies for thiazolopyridine derivatives.
  • PubChem. (n.d.). 2-Amino-5-nitrothiazole. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., El-Subbagh, H. I., & Kunieda, T. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.

Sources

Method

The Strategic Application of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one in the Synthesis of Next-Generation Kinase Inhibitors

Introduction: A Privileged Scaffold for Kinase Drug Discovery In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modifi...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Kinase Drug Discovery

In the landscape of modern medicinal chemistry, the identification and utilization of "privileged scaffolds" – molecular frameworks that can be readily modified to interact with a range of biological targets – is a cornerstone of efficient drug discovery. The 2-aminothiazole moiety is a quintessential example of such a scaffold, forming the core of numerous clinically approved and investigational drugs.[1][2] Its rigid structure and ability to form key hydrogen bond interactions within the ATP-binding site of protein kinases have made it a favored starting point for the design of potent and selective inhibitors.[3][4] This application note delves into a specific and highly valuable derivative of this class: 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one . We will explore its synthetic utility, provide detailed protocols for its incorporation into kinase inhibitor pharmacophores, and discuss the rationale behind its application in targeting key oncogenic signaling pathways.

The fusion of the 2-aminothiazole ring with a dihydro-pyridinone system in 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one offers several advantages for kinase inhibitor design. The bicyclic nature of the scaffold imparts a degree of conformational rigidity, which can be entropically favorable for binding to the target kinase. The lactam functionality provides an additional point for hydrogen bonding interactions and a potential vector for further chemical modification to enhance pharmacokinetic properties. The primary amino group at the 2-position serves as a versatile synthetic handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of inhibitor potency and selectivity.

This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and synthesis of novel kinase inhibitors. The following sections will provide a comprehensive overview of the application of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, complete with detailed experimental protocols and illustrative diagrams to facilitate its effective use in your research endeavors.

Targeted Kinase Families and Signaling Pathways

Derivatives of the thiazolo[5,4-c]pyridinone scaffold have shown significant promise as inhibitors of several key kinase families implicated in cancer and other diseases. Notably, this scaffold has been successfully employed in the development of inhibitors for:

  • Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[3]

  • c-KIT: A receptor tyrosine kinase that plays a crucial role in the development of certain types of cancer, particularly gastrointestinal stromal tumors (GIST).[5]

  • Aurora Kinases: A family of serine/threonine kinases that are essential for mitotic progression. Their overexpression is frequently observed in human cancers, making them attractive targets for anticancer drug development.[4]

  • Cyclin-Dependent Kinases (CDKs): These kinases are central to the regulation of the cell cycle, and their dysregulation is a common feature of cancer cells.[4]

The versatility of the 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold allows for its adaptation to target a diverse range of kinases through strategic chemical modifications.

Kinase_Targets cluster_targets Targeted Kinase Families Scaffold 2-Amino-6,7-dihydrothiazolo [5,4-c]pyridin-4(5H)-one PI3K PI3K Scaffold->PI3K Inhibition of PI3K/AKT/mTOR Pathway c-KIT c-KIT Scaffold->c-KIT Targeting GIST Aurora Kinases Aurora Kinases Scaffold->Aurora Kinases Mitotic Inhibition CDKs CDKs Scaffold->CDKs Cell Cycle Arrest

Figure 1: Targeted kinase families for inhibitors derived from the 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold.

Synthetic Strategies and Key Reactions

The primary amino group of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is the key functional handle for derivatization. Several well-established synthetic methodologies can be employed to introduce a variety of substituents at this position, thereby modulating the pharmacological properties of the resulting compounds. The most common strategies include:

  • Buchwald-Hartwig Cross-Coupling: This palladium-catalyzed reaction is a powerful tool for forming C-N bonds and is widely used to couple the 2-amino group with a diverse range of aryl and heteroaryl halides. This allows for the introduction of various recognition elements to target the specific amino acid residues in the kinase active site.

  • Acylation and Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or carboxylic acids (via amide coupling reagents) provides access to a wide array of amide and sulfonamide derivatives. These functional groups can participate in hydrogen bonding interactions with the kinase hinge region and other key residues.

  • Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates affords the corresponding ureas and thioureas. These moieties are often found in potent kinase inhibitors and can form bidentate hydrogen bonds with the kinase hinge.

The following diagram illustrates a general synthetic workflow for the derivatization of the core scaffold.

Synthetic_Workflow Start 2-Amino-6,7-dihydrothiazolo [5,4-c]pyridin-4(5H)-one Coupling Buchwald-Hartwig Cross-Coupling (Aryl/Heteroaryl Halides) Start->Coupling Pd-catalyst, Base Acylation Acylation/Sulfonylation (Acyl/Sulfonyl Chlorides, Carboxylic Acids) Start->Acylation Base or Coupling Agent Urea Urea/Thiourea Formation (Isocyanates/Isothiocyanates) Start->Urea Aprotic Solvent Inhibitor1 Aryl/Heteroaryl-substituted Kinase Inhibitor Coupling->Inhibitor1 Inhibitor2 Amide/Sulfonamide-based Kinase Inhibitor Acylation->Inhibitor2 Inhibitor3 Urea/Thiourea-containing Kinase Inhibitor Urea->Inhibitor3

Figure 2: General synthetic workflow for the derivatization of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.

Detailed Experimental Protocols

The following protocols are provided as a guide for the synthesis of kinase inhibitors using 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. These are generalized procedures and may require optimization based on the specific substrate and desired product.

Protocol 1: Synthesis of a 2-(Arylamino)-thiazolo[5,4-c]pyridinone Derivative via Buchwald-Hartwig Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed cross-coupling of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one with an aryl halide.

Materials:

  • 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

  • Aryl halide (e.g., 4-bromotoluene)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-dioxane

  • Nitrogen or Argon atmosphere

Procedure:

  • To a dry reaction vial, add 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (1.0 eq), the aryl halide (1.2 eq), Cs₂CO₃ (2.0 eq), and Xantphos (0.1 eq).

  • Evacuate and backfill the vial with an inert atmosphere (N₂ or Ar) three times.

  • Add Pd₂(dba)₃ (0.05 eq) to the vial under the inert atmosphere.

  • Add anhydrous 1,4-dioxane to the vial to achieve a final concentration of approximately 0.1 M with respect to the starting aminothiazole.

  • Seal the vial and heat the reaction mixture to 100-110 °C with stirring for 12-24 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite®, washing the pad with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired 2-(arylamino)-thiazolo[5,4-c]pyridinone derivative.

Protocol 2: Synthesis of a 2-Acylamino-thiazolo[5,4-c]pyridinone Derivative

This protocol outlines the acylation of the 2-amino group with an acyl chloride.

Materials:

  • 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

  • Acyl chloride (e.g., benzoyl chloride)

  • Triethylamine (Et₃N) or Pyridine

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add Et₃N or pyridine (1.5-2.0 eq) to the solution.

  • Slowly add the acyl chloride (1.1 eq) dropwise to the cooled solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the desired 2-acylamino-thiazolo[5,4-c]pyridinone derivative.

Protocol 3: Synthesis of a 2-Urea-thiazolo[5,4-c]pyridinone Derivative

This protocol describes the formation of a urea linkage by reacting the 2-amino group with an isocyanate.

Materials:

  • 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

  • Isocyanate (e.g., phenyl isocyanate)

  • Anhydrous N,N-dimethylformamide (DMF) or THF

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (1.0 eq) in anhydrous DMF or THF in a round-bottom flask under an inert atmosphere.

  • Add the isocyanate (1.05 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 1-6 hours. Monitor the reaction by TLC or LC-MS. A gentle warming (e.g., to 40-50 °C) may be required for less reactive isocyanates.

  • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid by filtration, wash with water, and then with a small amount of cold diethyl ether or hexane.

  • Dry the solid under vacuum to afford the desired 2-urea-thiazolo[5,4-c]pyridinone derivative. Further purification can be achieved by recrystallization if necessary.

Structure-Activity Relationship (SAR) Insights

Systematic modification of the 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold has yielded valuable SAR insights for the design of potent and selective kinase inhibitors.

Modification Position Substituent Type General Effect on Activity Rationale
2-Amino Group Small, hydrophobic groups (e.g., substituted phenyl, pyridyl)Often enhances potencyCan occupy hydrophobic pockets in the ATP-binding site.
2-Amino Group Hydrogen bond donors/acceptors (e.g., amides, ureas)Can increase potency and selectivityForms key hydrogen bond interactions with the kinase hinge region.
Pyridinone Ring Alkyl or aryl substituentsCan modulate solubility and cell permeabilityInfluences the overall physicochemical properties of the inhibitor.

Table 1: General Structure-Activity Relationship (SAR) observations for kinase inhibitors based on the thiazolo[5,4-c]pyridinone scaffold.

Conclusion and Future Perspectives

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one represents a highly promising and versatile scaffold for the synthesis of novel kinase inhibitors. Its inherent structural features, combined with the ease of functionalization at the 2-amino position, provide a robust platform for the development of potent and selective drug candidates targeting key oncogenic signaling pathways. The protocols and SAR insights presented in this application note serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the exploration of new chemical space and the generation of next-generation kinase inhibitors. Future efforts in this area will likely focus on the development of more complex and diverse libraries of compounds based on this scaffold, as well as the exploration of its potential for targeting other kinase families and disease indications.

References

  • Nam, J., et al. (2021). Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. Cancers, 13(2), 184. [Link]

  • Li, J., et al. (2020). Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. Molecules, 25(20), 4707. [Link]

  • Salem, M. S., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances, 14(1), 1-25. [Link]

  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]

Sources

Application

Introduction: The Central Role of 2-Aminothiazoles in Modern Chemistry

An Application Guide to Modern Coupling Reactions for the Functionalization of 2-Aminothiazoles The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of nume...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Modern Coupling Reactions for the Functionalization of 2-Aminothiazoles

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the structural core of numerous therapeutic agents such as the anti-ulcer drug Famotidine and the antibiotic Cefdinir.[1] Its prevalence stems from its ability to engage in a variety of hydrogen bonding interactions and serve as a versatile synthetic handle. The functionalization of this privileged heterocycle through cross-coupling reactions is therefore of paramount importance for the development of new chemical entities and the optimization of lead compounds in drug development pipelines.[2][3]

However, the 2-aminothiazole nucleus presents unique challenges in transition metal-catalyzed reactions. The endocyclic nitrogen and the exocyclic amino group can act as bidentate ligands, potentially chelating to the metal center and inhibiting catalysis.[4] This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of field-proven experimental procedures for the most critical coupling reactions involving 2-aminothiazoles: Buchwald-Hartwig amination, Chan-Lam amination, Suzuki coupling, and Sonogashira coupling. We will delve into the causality behind experimental choices, provide detailed step-by-step protocols, and offer troubleshooting insights to ensure successful implementation.

Buchwald-Hartwig N-Arylation: Forging the C-N Bond

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for forming C(sp²)-N bonds, enabling the direct arylation of the 2-amino group.[5][6] Historically, primary amines of 5-membered heterocycles have been problematic substrates for this transformation, often requiring high catalyst loadings and activated electrophiles.[4] Modern advancements, particularly in ligand design, have largely overcome these limitations.

Mechanistic Rationale

The catalytic cycle proceeds through three key stages: Oxidative Addition of the aryl halide to the Pd(0) catalyst, Amine Coordination and Deprotonation by a base to form a palladium-amido complex, and finally, Reductive Elimination to yield the N-arylated product and regenerate the Pd(0) catalyst.[7][8] The choice of a bulky, electron-rich phosphine ligand is critical; it promotes the reductive elimination step, which is often rate-limiting, and prevents the formation of inactive catalyst species.

Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oa_complex Ar-Pd(II)-X(L_n) pd0->oa_complex Oxidative Addition (Ar-X) amine_complex [Ar-Pd(II)-NH2R'(L_n)]+X- oa_complex->amine_complex Ligand Exchange (+ R'-NH2) amido_complex Ar-Pd(II)-NHR'(L_n) amido_complex->pd0 Reductive Elimination (Ar-NHR') amine_complex->amido_complex Deprotonation (- Base-H+)

Caption: The catalytic cycle for the Buchwald-Hartwig amination.

Key Experimental Considerations
  • Catalyst System: The combination of a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand is crucial. For 2-aminothiazoles, bulky biarylphosphine ligands such as BrettPhos or Xantphos have demonstrated superior performance.[9][10]

  • Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine. Cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) are commonly employed.[7]

  • Catalyst Activation: Buchwald and coworkers discovered that the addition of a small amount of acetic acid can facilitate catalyst activation, leading to more efficient reactions.[4][9][11] This is thought to aid the formation of the active catalytic species.

Data Summary: Buchwald-Hartwig Reaction Conditions
ParameterTypical ConditionsRationale / Notes
Palladium Source Pd₂(dba)₃ (1-2 mol%)Pre-catalyst that readily forms the active Pd(0) species.
Ligand BrettPhos (2-4 mol%)Bulky, electron-rich ligand that accelerates reductive elimination.
Base Cs₂CO₃ (1.5-2.0 equiv.)Strong base effective for deprotonating the weakly acidic amine.
Substrates 2-Aminothiazole, Aryl Bromide/TriflateBroad scope for both coupling partners.[12]
Solvent Toluene or 1,4-DioxaneAnhydrous, non-polar aprotic solvents are preferred.
Temperature 80 - 110 °CElevated temperatures are typically required to drive the reaction.
Additive Acetic Acid (30 mol%)Can significantly improve reaction rates and yields.[4][9]
Detailed Protocol: N-Arylation of 2-Aminothiazole
  • Reaction Setup: To an oven-dried Schlenk tube, add 2-aminothiazole (1.0 equiv.), aryl bromide (1.2 equiv.), cesium carbonate (1.5 equiv.), Pd₂(dba)₃ (0.02 equiv., 2 mol%), and BrettPhos (0.04 equiv., 4 mol%).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Chan-Lam N-Arylation: A Copper-Catalyzed Alternative

The Chan-Lam coupling offers a complementary approach to the Buchwald-Hartwig reaction, utilizing an inexpensive and less toxic copper catalyst to couple amines with aryl boronic acids.[13] A significant advantage is that these reactions can often be performed at room temperature and open to the air, enhancing their operational simplicity.[14][15]

Mechanistic Rationale

While the precise mechanism is still debated, a plausible pathway involves a Cu(II) species. The cycle is thought to initiate with the coordination of the amine and the boronic acid to the copper center. Transmetalation of the aryl group from boron to copper, followed by reductive elimination, forges the C-N bond. The resulting Cu(0) or Cu(I) is then re-oxidized to Cu(II) by an oxidant, typically oxygen from the air, to complete the catalytic cycle.[13][15][16]

Chan_Lam_Cycle cluster_cycle Chan-Lam Catalytic Cycle cu2 Cu(II) complex_A [Cu(II)(NH2R')(ArB(OH)2)] cu2->complex_A Coordination (+ ArB(OH)2, R'NH2) complex_B Ar-Cu(II)-NHR' complex_A->complex_B Transmetalation cu0 Cu(0) complex_B->cu0 Reductive Elimination (Ar-NHR') cu0->cu2 Oxidation (e.g., O2 from air) Suzuki_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L_n oa_complex R1-Pd(II)-X(L_n) pd0->oa_complex Oxidative Addition (R1-X) trans_complex R1-Pd(II)-R2(L_n) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination (R1-R2) borate [R2-B(OH)3]- borate->oa_complex Sonogashira_Workflow cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L_n pd2 R-Pd(II)-X(L_n) pd0->pd2 Oxidative Addition (R-X) pd2->pd0 Reductive Elimination (R-C≡CR') alkyne H-C≡CR' cu_acetylide Cu-C≡CR' alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd2 Transmetalation Workflow start Start: Reagent Preparation setup Reaction Setup (Oven-dried glassware, weigh reagents) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) setup->inert solvents Add Degassed Solvents & Liquid Reagents inert->solvents reaction Heat & Stir (Oil bath or Microwave) solvents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up & Extraction monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify end Characterization purify->end

Sources

Method

The Versatile Scaffold: 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one in Modern Medicinal Chemistry

Introduction: A Privileged Structure in Drug Discovery The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and utilization of "privileged scaffol...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Structure in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. Central to this endeavor is the identification and utilization of "privileged scaffolds" – core molecular structures that are capable of binding to multiple biological targets with high affinity. The 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one core is a prominent member of this class, demonstrating remarkable versatility as a foundational element in the design of potent and selective inhibitors for a range of enzymes implicated in human diseases. This bicyclic heterocycle, featuring a fused thiazole and dihydropyridinone ring system, offers a unique three-dimensional architecture and a rich array of hydrogen bonding donors and acceptors, making it an ideal starting point for the development of targeted therapies.

This technical guide provides an in-depth exploration of the 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold, offering detailed protocols for its synthesis, derivatization, and application in the discovery of novel kinase and protease inhibitors. The methodologies and insights presented herein are tailored for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their therapeutic programs.

Strategic Importance in Medicinal Chemistry

The thiazole ring is a well-established pharmacophore found in numerous approved drugs, valued for its ability to engage in a variety of non-covalent interactions with biological macromolecules. When fused with a dihydropyridinone ring, the resulting scaffold gains a defined conformational rigidity and presents vectors for substitution that allow for the fine-tuning of physicochemical properties and target engagement.

Notably, derivatives of the 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold have shown significant promise as:

  • Kinase Inhibitors: The 2-aminothiazole moiety is a key pharmacophore in several kinase inhibitors.[1] The scaffold can be elaborated to target the ATP-binding site of various kinases, including Phosphoinositide 3-kinases (PI3Ks), which are critical nodes in cell signaling pathways frequently dysregulated in cancer.[2][3]

  • Factor Xa (FXa) Inhibitors: The scaffold has been successfully employed in the design of potent and orally active inhibitors of Factor Xa, a key enzyme in the blood coagulation cascade, offering a promising avenue for the development of new anticoagulants.[1][4][5]

The strategic value of this scaffold lies in its synthetic tractability and the ability to systematically explore structure-activity relationships (SAR) to achieve desired potency, selectivity, and pharmacokinetic profiles.

Synthetic Protocols: Building the Core and its Analogs

Protocol 1: Synthesis of the Core Scaffold

This protocol outlines a potential multi-step synthesis starting from readily available starting materials.

Step 1: Synthesis of a Protected 4-Piperidone Derivative

The synthesis would likely begin with a suitable N-protected 4-piperidone. The choice of protecting group (e.g., Boc, Cbz) is critical and should be orthogonal to the conditions used in subsequent steps.

Step 2: α-Halogenation of the Protected 4-Piperidone

The protected 4-piperidone would then undergo α-halogenation, typically bromination, to introduce a reactive handle for the subsequent thiazole ring formation.

Step 3: Hantzsch Thiazole Synthesis

The α-haloketone is then reacted with thiourea in a classic Hantzsch thiazole synthesis to construct the 2-aminothiazole ring fused to the piperidine core.

Step 4: Oxidation and Deprotection

Subsequent oxidation of the piperidine ring to the corresponding pyridinone and removal of the protecting group would yield the final 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold.

Detailed Hypothetical Protocol:

  • Materials: N-Boc-4-piperidone, Bromine, Acetic Acid, Thiourea, Ethanol, Sodium Bicarbonate, Oxidizing agent (e.g., DDQ or MnO₂), Deprotecting agent (e.g., Trifluoroacetic acid).

  • Procedure:

    • α-Bromination: Dissolve N-Boc-4-piperidone in a suitable solvent like acetic acid. Add bromine dropwise at room temperature and stir until the reaction is complete (monitored by TLC). Quench the reaction with a saturated solution of sodium bicarbonate and extract the product with an organic solvent.

    • Thiazole Formation: Dissolve the crude α-bromo-N-Boc-4-piperidone in ethanol and add thiourea. Reflux the mixture for several hours until the starting material is consumed. Cool the reaction and neutralize with a base to precipitate the 2-amino-5-Boc-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine.

    • Oxidation: Dissolve the product from the previous step in a suitable solvent (e.g., dioxane or toluene) and treat with an oxidizing agent like DDQ. Heat the reaction to effect the dehydrogenation to the dihydropyridinone.

    • Deprotection: Treat the N-Boc protected scaffold with a strong acid such as trifluoroacetic acid in a solvent like dichloromethane to remove the Boc group and afford the final 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.

Protocol 2: Derivatization of the Scaffold

The 2-amino group and the nitrogen atom of the pyridinone ring serve as key handles for further functionalization to explore SAR.

A. N-Acylation of the 2-Amino Group

  • Rationale: Introducing various acyl groups can probe interactions with specific residues in the target's binding pocket.

  • Procedure:

    • Dissolve the core scaffold in a suitable aprotic solvent (e.g., DMF or DCM).

    • Add a base (e.g., triethylamine or DIPEA) followed by the desired acyl chloride or carboxylic acid (in the presence of a coupling agent like HATU).

    • Stir the reaction at room temperature until completion.

    • Work up the reaction by quenching with water and extracting the product.

B. N-Alkylation/Arylation of the Pyridinone Nitrogen

  • Rationale: Modification at this position can influence solubility, cell permeability, and interactions with the solvent-exposed region of the target.

  • Procedure:

    • Treat the core scaffold with a suitable base (e.g., NaH or K₂CO₃) in an aprotic solvent (e.g., DMF or THF) to deprotonate the pyridinone nitrogen.

    • Add the desired alkyl or aryl halide.

    • Heat the reaction if necessary to drive it to completion.

    • Purify the product using column chromatography.

Application in Kinase Inhibitor Discovery: Targeting the PI3K Pathway

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its hyperactivation is a hallmark of many cancers.[8] The 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold has been explored for the development of PI3K inhibitors.[2]

Signaling Pathway Overview

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates CellGrowth Cell Growth & Survival mTORC1->CellGrowth Promotes Inhibitor Scaffold-Based Inhibitor Inhibitor->PI3K Inhibits

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of a scaffold-based inhibitor.

Protocol 3: In Vitro Kinase Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of synthesized compounds against PI3K isoforms.

  • Principle: The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor. The amount of phosphorylated product is quantified, typically using a fluorescence- or luminescence-based method.[2]

  • Materials:

    • Recombinant PI3K isoforms (e.g., p110α, p110β, p110δ, p110γ).

    • Substrate (e.g., PIP2).

    • ATP.

    • Assay buffer.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

    • Test compounds dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the kinase, substrate, and test compound.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and add the detection reagent according to the manufacturer's protocol.

    • Measure the signal (luminescence or fluorescence) using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 4: Cell-Based Assay for PI3K Pathway Inhibition

This protocol assesses the ability of the compounds to inhibit the PI3K pathway in a cellular context.

  • Principle: Western blotting is used to measure the phosphorylation status of downstream targets of PI3K, such as AKT. A decrease in the phosphorylation of these targets indicates pathway inhibition.

  • Materials:

    • Cancer cell line with an activated PI3K pathway (e.g., MCF-7, T47D).

    • Cell culture medium and supplements.

    • Test compounds.

    • Lysis buffer.

    • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT).

    • Secondary antibody conjugated to HRP.

    • Chemiluminescent substrate.

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds for a specified time (e.g., 2-24 hours).

    • Lyse the cells and determine the protein concentration of the lysates.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash the membrane and incubate with the secondary antibody.

    • Detect the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

Application in Factor Xa Inhibitor Discovery

The 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold has been incorporated into potent Factor Xa inhibitors.[1][4][5]

Coagulation Cascade and FXa Inhibition

Coagulation_Cascade Prothrombin Prothrombin FXa Factor Xa Prothrombin->FXa Thrombin Thrombin Fibrin Fibrin Clot Thrombin->Fibrin Converts Fibrinogen Fibrinogen Fibrinogen->Thrombin FXa->Thrombin Activates Inhibitor Scaffold-Based Inhibitor Inhibitor->FXa Inhibits

Caption: Simplified coagulation cascade showing the central role of Factor Xa and its inhibition.

Protocol 5: In Vitro Factor Xa Inhibition Assay
  • Principle: This is a chromogenic assay that measures the ability of a compound to inhibit the enzymatic activity of Factor Xa.

  • Materials:

    • Purified human Factor Xa.

    • Chromogenic substrate for Factor Xa (e.g., S-2222).

    • Assay buffer (e.g., Tris-HCl buffer).

    • Test compounds.

  • Procedure:

    • In a 96-well plate, add Factor Xa and the test compound at various concentrations.

    • Pre-incubate for a short period.

    • Initiate the reaction by adding the chromogenic substrate.

    • Monitor the change in absorbance at 405 nm over time using a plate reader.

    • Determine the initial reaction velocity for each concentration.

    • Calculate the percent inhibition and determine the IC₅₀ value.

Data Presentation and Structure-Activity Relationships (SAR)

Systematic derivatization of the core scaffold allows for the exploration of SAR, providing critical insights for optimizing lead compounds.

Table 1: Representative SAR Data for Hypothetical Kinase Inhibitors

Compound IDR¹ (at 2-amino)R² (at pyridinone-N)PI3Kα IC₅₀ (nM)
1a -H-H500
1b -C(O)Ph-H150
1c -C(O)Ph-4-F-H50
1d -C(O)Ph-4-F-CH₃75
1e -C(O)Ph-4-F-Bn200

This is hypothetical data for illustrative purposes.

Conclusion and Future Directions

The 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold represents a highly valuable platform in medicinal chemistry. Its proven utility in the development of kinase and protease inhibitors underscores its privileged nature. The synthetic accessibility and the potential for diverse functionalization make it an attractive starting point for the discovery of novel therapeutics. Future efforts in this area will likely focus on the development of more selective inhibitors by exploring novel substitution patterns and leveraging advanced computational modeling techniques to guide rational drug design. The protocols and insights provided in this guide serve as a robust foundation for researchers to embark on their own discovery programs centered around this versatile and powerful scaffold.

References

  • EBI. (n.d.). PI3 Kinase Activity/Inhibitor Assay Kit. Retrieved from [Link]

  • Haginoya, N., et al. (2004). Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. Bioorganic & Medicinal Chemistry Letters, 14(11), 2935-9.
  • Xing, L., et al. (2022). Discovery and development of Factor Xa inhibitors (2015–2022). Frontiers in Chemistry, 10, 962942.
  • Wang, Y., et al. (2015). Design, synthesis and biological evaluation of novel 3,4-diaminobenzoyl derivatives as factor Xa inhibitors. European Journal of Medicinal Chemistry, 101, 41-51.
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  • Engelman, J. A. (2009). Small-molecule inhibitors of the PI3K signaling network. Nature Reviews Drug Discovery, 8(8), 609-622.
  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Retrieved from [Link]

  • Li, Y., et al. (2018). Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2856.
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  • Krogsgaard-Larsen, P., et al. (1983). 4,5,6,7-Tetrahydroisothiazolo[5,4-c]pyridin-3-ol and related analogues of THIP. Synthesis and biological activity. Journal of Medicinal Chemistry, 26(6), 895-900.
  • Ananda Kumar, C. S., et al. (2022). Synthesis and Evaluation of 2-Amino-5-(Pyridin-3yl)-1, 3, 4 Thiadiazole Derivatives. NeuroQuantology, 20(15), 1892-1904.
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  • Schepmann, D., et al. (2016). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Archiv der Pharmazie, 349(12), 915-928.
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Application

Application Notes & Protocols: A Modular Approach to the Synthesis of 2-Aminothiazole Compound Libraries for Drug Discovery

Abstract The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuti...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This application note provides a comprehensive guide for the efficient construction of diverse 2-aminothiazole-based compound libraries. We present a modular approach, detailing three robust synthetic methodologies: the classic Hantzsch thiazole synthesis for foundational library generation, a rapid microwave-assisted protocol for accelerated synthesis, and an adaptable solid-phase synthesis strategy for high-throughput applications. Each protocol is accompanied by in-depth explanations of the underlying chemical principles, practical insights into reaction optimization, and detailed procedures for purification and characterization, empowering researchers to accelerate their drug discovery programs.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. This structural motif is found in numerous natural products and synthetic molecules, exhibiting a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[2] Its prevalence in marketed drugs such as the kinase inhibitor Dasatinib and the antibiotic Cefixime underscores its importance in drug design.[1] The ability to readily modify the 2-aminothiazole core at multiple positions allows for the systematic exploration of structure-activity relationships (SAR), making it an ideal scaffold for the construction of compound libraries aimed at identifying novel therapeutic agents.

The primary synthetic route to 2-aminothiazoles is the Hantzsch thiazole synthesis, a reliable condensation reaction between an α-halocarbonyl compound and a thioamide or thiourea.[3][4] This venerable reaction has been extensively optimized and adapted for various applications, including parallel and solid-phase synthesis, making it a powerful tool for generating chemical diversity.

Strategic Planning for Library Synthesis

The successful creation of a compound library hinges on careful planning. The choice of building blocks is paramount and should be guided by the therapeutic target and desired physicochemical properties of the final compounds. A diverse set of commercially available or readily synthesized α-haloketones and (thio)ureas can be employed to generate a wide range of structural analogs.

Workflow for 2-Aminothiazole Library Synthesis

workflow cluster_prep Building Block Preparation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization & Archiving bb_select Select Diverse α-Haloketones & Thioureas hantzsch Hantzsch Synthesis (Solution-Phase) bb_select->hantzsch Reactants microwave Microwave-Assisted Synthesis bb_select->microwave Reactants sps Solid-Phase Synthesis bb_select->sps Reactants purify High-Throughput Purification (HPLC) hantzsch->purify microwave->purify sps->purify characterize QC Analysis (LC-MS, NMR) purify->characterize archive Compound Archiving & Plating characterize->archive

Caption: Overall workflow for 2-aminothiazole library generation.

Experimental Protocols

This section details three distinct yet complementary protocols for the synthesis of 2-aminothiazole libraries. The choice of method will depend on the desired scale, speed, and available instrumentation.

Protocol 1: Classic Hantzsch Thiazole Synthesis (Solution-Phase)

This method is ideal for generating a foundational library and for optimizing reaction conditions before transitioning to higher-throughput techniques. The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.[3][5]

hantzsch_mechanism reagents α-Haloketone + Thiourea intermediate1 S-Alkylated Intermediate reagents->intermediate1 SN2 Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: Simplified mechanism of the Hantzsch thiazole synthesis.

Materials and Reagents:

  • α-Bromoacetophenone (or other α-haloketone)

  • Thiourea

  • Ethanol or Methanol[3]

  • 5% Sodium Carbonate (Na₂CO₃) solution

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Buchner funnel and filter flask

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, combine the α-haloketone (1.0 eq) and thiourea (1.2-1.5 eq).[3] Add a suitable solvent such as ethanol or methanol to achieve a concentration of approximately 0.5-1.0 M.

  • Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 60-80 °C) for 1-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker containing a 5% aqueous solution of sodium carbonate to neutralize the hydrohalic acid byproduct.[3]

  • Isolation: The 2-aminothiazole product often precipitates as a solid. Collect the solid by vacuum filtration through a Buchner funnel. Wash the filter cake with cold water and then a small amount of cold ethanol to remove impurities.

  • Drying: Dry the isolated product under vacuum to obtain the crude 2-aminothiazole derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times from hours to minutes, significantly accelerating the library synthesis process.[7][8] This method is highly amenable to parallel synthesis in multi-well plates.

Materials and Reagents:

  • Substituted acetophenone (or other ketone)

  • Thiourea

  • Iodine (catalytic or stoichiometric)

  • Microwave reactor vials

  • Microwave synthesizer

Step-by-Step Procedure:

  • Reaction Setup: In a microwave reactor vial, combine the ketone (1.0 eq), thiourea (1.0-2.0 eq), and iodine (1.0 eq).[7][9] For solvent-free conditions, the reactants can be ground together.[10]

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a constant power (e.g., 150-300 W) for 2-15 minutes.[7][9] The optimal time and power should be determined for each substrate combination.

  • Workup and Isolation: After cooling, add a suitable solvent like diethyl ether and stir. The product may precipitate or can be isolated after filtration and evaporation of the solvent.[9] Wash the crude product as described in the conventional method.

Protocol 3: Solid-Phase Synthesis (SPS)

SPS is the method of choice for generating large, diverse libraries with high efficiency.[11][12] This protocol outlines a traceless synthesis where the final product is cleaved from the resin, minimizing the need for traditional purification. One common strategy involves immobilizing an α-halocarbonyl component on the solid support.[11]

Materials and Reagents:

  • Rink Amide resin or similar

  • Carboxylic acid building blocks

  • Coupling agents (e.g., HBTU, HOBt)

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Cleavage cocktail (e.g., 95% TFA in water)

  • Solid-phase synthesis vessel

Step-by-Step Procedure:

  • Resin Preparation and Acylation: Swell the Rink Amide resin in a suitable solvent like DMF. Couple the desired carboxylic acid to the resin using standard peptide coupling reagents.[11]

  • Formation of Resin-Bound α-Bromoketone: Treat the resin-bound ketone with N-Bromosuccinimide (NBS) in a THF/water mixture at 0°C to form the α-bromoketone on the solid support.[11]

  • Thiazole Ring Formation: Swell the α-bromoketone resin in ethanol and add a solution of the desired thiourea (in excess). Heat the mixture to facilitate the cyclization reaction.[11]

  • Cleavage: After the reaction is complete, wash the resin thoroughly to remove excess reagents. Treat the resin with a cleavage cocktail (e.g., 95% Trifluoroacetic acid) to release the final 2-aminothiazole carboxamide product into solution.[11]

  • Product Isolation: Collect the filtrate and concentrate it under reduced pressure to obtain the crude product.

Purification and Characterization of the Compound Library

The purity of compounds in a library is critical for obtaining reliable biological data. High-throughput purification is typically required.[13][14]

Data Presentation: Purification and Analysis Summary

Technique Purpose Typical Parameters Expected Outcome
Preparative HPLC High-throughput purification of library members.C18 column, gradient elution (e.g., Water/Acetonitrile with 0.1% TFA).Isolation of individual compounds with >95% purity.
LC-MS Purity assessment and confirmation of molecular weight.Rapid gradient elution, ESI-MS detection.Purity verification and confirmation of the expected mass-to-charge ratio (m/z) for each compound.
¹H NMR Structural confirmation of a representative subset of the library.400 MHz or higher, DMSO-d₆ or CDCl₃ as solvent.Verification of the chemical structure through characteristic proton signals of the 2-aminothiazole core and its substituents.

Purification Protocol: High-Throughput Preparative HPLC

  • Sample Preparation: Dissolve the crude products from the library synthesis in a suitable solvent (e.g., DMSO, Methanol) to a concentration of 10-50 mg/mL.

  • Method Development: Develop a generic gradient method on an analytical HPLC-MS system that provides adequate separation for a representative subset of the library.

  • Scale-Up to Preparative HPLC: Transfer the analytical method to a preparative HPLC system, adjusting the flow rate and gradient for the larger column dimensions.

  • Fraction Collection: Use a mass-directed fraction collector to selectively collect the peaks corresponding to the target molecular weights of the library compounds.[15]

  • Post-Purification Processing: Evaporate the solvent from the collected fractions using a centrifugal evaporator or lyophilizer.

Characterization:

  • LC-MS Analysis: Analyze each purified compound by LC-MS to confirm its purity and identity.[16][17]

  • NMR Spectroscopy: For a representative selection of library members (e.g., 5-10%), acquire ¹H NMR spectra to confirm the structural integrity of the synthesized scaffold.[18][]

Conclusion

The methodologies presented in this application note provide a versatile toolkit for the creation of 2-aminothiazole compound libraries. The classic Hantzsch synthesis offers a reliable method for initial scaffold exploration, while microwave-assisted and solid-phase synthesis strategies provide avenues for rapid library expansion and high-throughput production. By combining these robust synthetic protocols with efficient purification and characterization techniques, researchers can significantly enhance their capabilities in the discovery of novel drug candidates.

References

  • Chem Help ASAP. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. [Link]

  • National Center for Biotechnology Information. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • National Center for Biotechnology Information. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

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  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis. [Link]

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  • YouTube. (2019). synthesis of thiazoles. [Link]

  • Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. [Link]

  • Der Pharma Chemica. (2013). Synthesis of novel 2-amino thiazole derivatives. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]

  • Medicinal and Medical Chemistry. (n.d.). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. [Link]

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  • ResearchGate. (n.d.). General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]

  • LUTPub. (n.d.). HIGH THROUGHPUT PURIFICATION OF COMBINATORIAL LIBRARIES BY PREPARATIVE LC/MS. [Link]

  • Google Patents. (n.d.).
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  • RJPBCS. (2016). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. [https://www.rjpbcs.com/pdf/2016_7(4)/[18].pdf]([Link]18].pdf)

  • National Center for Biotechnology Information. (2022). NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]

  • ResearchGate. (2019). (PDF) CONVENTIONAL AND MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLES AND OXAZOLES AND THEIR ANTI CANCER ACTIVITY. [Link]

  • National Center for Biotechnology Information. (n.d.). The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. [Link]

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Method

in vitro biological evaluation of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one derivatives

An Application Guide for the In Vitro Biological Evaluation of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Derivatives For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the P...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Biological Evaluation of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Thiazolopyridine Scaffold

The 2-amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one core is a privileged heterocyclic scaffold in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone for the development of potent and selective modulators of key biological targets. Derivatives of the broader thiazolopyridine class have demonstrated significant activity as inhibitors of protein kinases, which are critical regulators of cellular processes and are frequently dysregulated in diseases like cancer.[1][2] Specifically, related scaffolds have yielded inhibitors for crucial kinases such as c-KIT, PI3K, and VEGFR2, making this chemical series a promising starting point for novel therapeutic agents.[1][2]

This guide provides an integrated, multi-tiered strategy for the comprehensive in vitro biological evaluation of novel 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one derivatives. The workflow is designed to logically progress from broad phenotypic screening to specific target engagement and mechanistic validation, ensuring a robust characterization of a compound's biological profile. We will detail the causality behind experimental choices, provide field-proven protocols, and emphasize the generation of reliable, comparable data essential for advancing a drug discovery program.

Part I: Foundational Screening — Assessing Cytotoxicity and Antiproliferative Effects

Rationale: The initial and most critical step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation.[3] These assays provide a foundational understanding of a compound's potency and establish a therapeutic window. By screening against a panel of cancer cell lines, researchers can identify initial hits, discern potential selectivity, and generate dose-response curves to calculate the half-maximal inhibitory concentration (IC50) or half-maximal growth inhibition (GI50), key metrics for compound potency.[4][5]

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound Stock Solution Treatment Compound Treatment (Serial Dilutions) Compound->Treatment Cells Cancer Cell Lines Culture & Maintenance Seeding Cell Seeding (96-well plates) Cells->Seeding Seeding->Treatment Incubation Incubation (48-72 hours) Treatment->Incubation Assay Add Assay Reagent (e.g., MTT, SRB) Incubation->Assay Readout Measure Absorbance (Plate Reader) Assay->Readout Viability Calculate % Cell Viability Readout->Viability IC50 Determine IC50/GI50 (Dose-Response Curve) Viability->IC50

General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT Assay for Assessing Metabolic Viability

Principle: This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability.[6] In live cells, mitochondrial dehydrogenases cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of viable cells.[6]

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 2X working stock of the thiazolopyridine derivatives by performing serial dilutions in culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the wells is ≤ 0.5% to avoid solvent toxicity.

  • Treatment: Carefully remove the medium from the wells and add 100 µL of the various concentrations of the test compound (including a vehicle control).[4]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals.[5] Mix gently by pipetting or placing on a plate shaker for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the IC50 value using non-linear regression analysis.

Data Presentation: Antiproliferative Activity

Summarize the results in a table for clear comparison of compound potency across different cell lines.

Compound IDCell Line (Cancer Type)IC50 (µM) ± SD
Derivative 1MCF-7 (Breast)12.5 ± 1.3
Derivative 1A549 (Lung)25.1 ± 2.8
Derivative 2MCF-7 (Breast)1.8 ± 0.2
Derivative 2A549 (Lung)3.2 ± 0.4
DoxorubicinMCF-7 (Breast)0.9 ± 0.1

Part II: Target Engagement — Biochemical Kinase Inhibition

Rationale: Given that the thiazolopyridine scaffold is prevalent in kinase inhibitors, a direct assessment of enzymatic inhibition is a logical next step.[1] Cell-free biochemical assays isolate the kinase and substrate from the complex cellular environment, allowing for a precise measurement of a compound's ability to inhibit the kinase's catalytic activity.[7][8] The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[7]

G cluster_prep Reaction Setup cluster_assay Assay Execution cluster_analysis Data Analysis Kinase Kinase Enzyme Reaction Kinase Reaction (ATP -> ADP) Kinase->Reaction Substrate Substrate + ATP Substrate->Reaction Inhibitor Thiazolopyridine Derivative Inhibitor->Reaction Step1 Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) Reaction->Step1 Step2 Add Kinase Detection Reagent (Convert ADP to ATP) Step1->Step2 Step3 Luciferase Reaction (ATP -> Light) Step2->Step3 Readout Measure Luminescence Step3->Readout IC50 Determine IC50 Readout->IC50

Workflow for the ADP-Glo™ biochemical kinase assay.
Protocol 2: ADP-Glo™ Luminescent Kinase Assay

Principle: This is a two-step assay. First, the kinase reaction is performed. Then, the ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Finally, the Kinase Detection Reagent is added, which converts the ADP generated by the kinase back into ATP. This newly synthesized ATP is consumed by a luciferase/luciferin reaction, producing a light signal that is directly proportional to the initial kinase activity.[9] Therefore, potent inhibitors will result in a low luminescence signal.

Methodology:

  • Reagent Preparation: Prepare kinase buffer, kinase/substrate solution, ATP solution, and serial dilutions of the thiazolopyridine derivatives.

  • Kinase Reaction: In a 384-well plate, add 5 µL of the kinase reaction mixture containing the target kinase (e.g., PI3Kα), substrate, and the test compound at various concentrations.

  • Initiate Reaction: Add 5 µL of ATP solution to each well to start the reaction. It is crucial to use an ATP concentration at or near the Michaelis constant (Km) for the specific kinase to ensure accurate and comparable IC50 values.[10] Incubate at room temperature for 60 minutes.

  • Terminate Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes.

  • ADP to ATP Conversion & Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30-60 minutes.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Normalize the data to controls (0% inhibition = no compound; 100% inhibition = no kinase). Plot the normalized data against the log of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Part III: Cellular Mechanism of Action — Signaling Pathway Interrogation

Rationale: After confirming direct target engagement in a biochemical assay, it is essential to verify that the compound can inhibit the kinase within a living cell and modulate its downstream signaling pathway.[11] Western blotting is a cornerstone technique for this purpose. It allows for the semi-quantitative analysis of changes in the phosphorylation state of key proteins downstream of the target kinase, providing direct evidence of the compound's mechanism of action in a physiological context.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates (Activates) mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Thiazolopyridine Derivative Inhibitor->PI3K Inhibits

Hypothetical inhibition of the PI3K/Akt signaling pathway.
Protocol 3: Western Blotting for Phosphoprotein Analysis

Principle: This technique separates proteins by size via gel electrophoresis, transfers them to a membrane, and uses specific antibodies to detect target proteins. By using antibodies that recognize the phosphorylated (active) forms of signaling proteins (e.g., phospho-Akt) and comparing their levels to the total amount of that protein, one can directly assess the impact of an inhibitor on pathway activity.

Methodology:

  • Cell Treatment & Lysis: Plate cells and allow them to attach. Starve the cells (e.g., in serum-free media) for 12-24 hours to reduce basal signaling. Pre-treat with various concentrations of the thiazolopyridine derivative for 1-2 hours.

  • Pathway Stimulation: Stimulate the signaling pathway with an appropriate growth factor (e.g., EGF, IGF-1) for a short period (e.g., 15-30 minutes).

  • Lysis: Immediately wash cells with ice-cold PBS and lyse them on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE: Denature protein lysates and load equal amounts (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA or non-fat milk in TBST) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific for a phosphorylated target (e.g., anti-phospho-Akt Ser473) overnight at 4°C.

  • Secondary Antibody & Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.

  • Stripping and Reprobing: To normalize the data, the membrane can be stripped of the first set of antibodies and re-probed with an antibody against the total protein (e.g., anti-total-Akt) and a loading control (e.g., anti-GAPDH).

References

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Solubility of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. This resource provides in-depth troublesh...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. This resource provides in-depth troubleshooting advice and practical methodologies to address solubility challenges encountered during your experiments. Our approach is rooted in foundational physicochemical principles and field-proven formulation strategies to empower you with the knowledge to systematically improve the aqueous solubility of this promising heterocyclic compound.

Understanding the Challenge: Why is 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Exhibiting Poor Solubility?

Before diving into solutions, it's crucial to understand the molecular characteristics of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one that may contribute to low solubility. The molecule possesses a relatively rigid, fused heterocyclic ring system. While it contains polar functional groups capable of hydrogen bonding (an amino group and an amide), the overall planarity and potential for strong intermolecular interactions in the solid state can lead to high crystal lattice energy. Overcoming this energy is a primary hurdle for dissolution.

The predicted pKa of approximately 13.47 suggests the amide proton is weakly acidic, while the amino group and pyridine nitrogen introduce basic centers.[1] This dual acidic/basic nature means that the compound's charge, and therefore its solubility, will be highly dependent on the pH of the aqueous environment.

This guide will walk you through a logical progression of strategies to systematically address these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm observing very low aqueous solubility of my initial batch of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. What is the first step I should take?

A1: The foundational first step is to perform a comprehensive characterization of your Active Pharmaceutical Ingredient (API) and its solubility profile. [2] Do not proceed with complex formulation strategies without this baseline understanding.

Recommended Initial Workflow:

  • Solid-State Characterization:

    • Microscopy: Visually inspect the crystal habit. Are the particles large and irregular? This can give initial clues about potential for particle size reduction.

    • Differential Scanning Calorimetry (DSC): Determine the melting point. A high melting point often correlates with high crystal lattice energy and, consequently, lower solubility.

    • Powder X-Ray Diffraction (PXRD): Confirm the crystalline nature of your compound and identify the specific polymorphic form. It's possible that different batches may crystallize in different, less soluble forms.

  • pH-Solubility Profiling:

    • This is the most critical initial experiment. The ionizable nature of your compound means its solubility will likely vary significantly with pH.

    • Methodology: Measure the solubility of the compound in a series of buffers across a physiologically relevant pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).[3]

    • Interpretation: You will likely observe higher solubility at lower pH values where the basic nitrogens are protonated, and potentially at very high pH if the amide proton is removed. This profile will be your guide for selecting appropriate pH-modifying excipients or for developing a salt form.

Q2: My pH-solubility profile indicates that solubility is higher at acidic pH. How can I leverage this information?

A2: This is an excellent finding and points towards two primary strategies: pH modification of the formulation and salt formation.

Strategy 1: pH Modification using Buffers and Acidifiers

For many administration routes, you can incorporate pH-modifying excipients into your formulation to create a microenvironment where the API can dissolve more readily.

  • Rationale: By including an acidic excipient (an "acidifier"), you can lower the pH in the immediate vicinity of the dissolving API particle, promoting its protonation and enhancing its solubility.

  • Commonly Used Acidifiers:

    • Citric Acid

    • Tartaric Acid

    • Fumaric Acid

Strategy 2: Salt Formation

Creating a salt of your API is a robust chemical modification approach to significantly improve solubility.[4][5] Since your compound shows increased solubility at low pH, forming an acid addition salt is the logical path.

  • Rationale: By reacting the basic nitrogen centers of your compound with an acid, you form an ion pair (a salt) which is generally more polar and has weaker crystal lattice forces than the neutral "free base," leading to improved aqueous solubility.

  • Experimental Protocol: Salt Screening

    • Dissolve 1 equivalent of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one in a suitable organic solvent (e.g., methanol, ethanol, or acetone).

    • Add a solution containing 1 equivalent of a pharmaceutically acceptable acid (see table below) in the same or a miscible solvent.

    • Stir the mixture at room temperature or with gentle heating to encourage salt formation and subsequent precipitation.

    • Isolate the resulting solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum.

    • Characterize the new solid using DSC and PXRD to confirm it is a new crystalline form and not a mixture.

    • Measure the aqueous solubility of the new salt form and compare it to the free base.

Table 1: Common Pharmaceutically Acceptable Acids for Salt Screening

Acid TypeExamplesConsiderations
Inorganic Acids Hydrochloric (HCl), Sulfuric (H₂SO₄), Phosphoric (H₃PO₄)Often form highly soluble salts, but can be hygroscopic or corrosive.
Organic Acids Methane Sulfonic (Mesylate), Toluene Sulfonic (Tosylate), Citric, Tartaric, MaleicOffer a wide range of properties; can be less hygroscopic.
Q3: What if pH modification and salt formation are not sufficient or not viable for my intended application? What physical modification techniques should I consider?

A3: If chemical modifications are not the optimal path, several powerful physical formulation strategies can be employed. These methods aim to either increase the surface area for dissolution or present the drug in a higher-energy, more soluble form. [6][7]

Option 1: Particle Size Reduction (Micronization & Nanomilling)

  • Causality: The dissolution rate of a drug is directly proportional to its surface area, as described by the Noyes-Whitney equation.[8] By reducing the particle size, you dramatically increase the surface-area-to-volume ratio, which can lead to a faster dissolution rate.[4][7]

  • When to Use: This is a good starting point for compounds where dissolution rate is the primary limiting factor (often classified as BCS Class II compounds).[4]

  • Techniques:

    • Micronization: Mechanical milling to reduce particle size to the micron range.

    • Nanomilling (or Nanosuspensions): Wet milling processes that reduce particle size to the sub-micron (nanometer) range, offering an even greater surface area enhancement.[8]

Option 2: Amorphous Solid Dispersions

  • Causality: Crystalline materials have a highly ordered, low-energy state. By dispersing the API in an amorphous (non-crystalline) state within a carrier matrix (typically a polymer), you are essentially "locking" it in a higher-energy form.[6] This amorphous form does not have a strong crystal lattice to overcome, leading to significantly improved solubility.

  • When to Use: This is a very effective technique for compounds with very high crystal lattice energy (high melting point) where even particle size reduction is insufficient.

  • Common Preparation Methods:

    • Spray Drying: The API and polymer are dissolved in a common solvent, and the solution is sprayed into a hot air stream, rapidly evaporating the solvent and leaving behind an amorphous solid dispersion.

    • Hot Melt Extrusion (HME): The API and a thermoplastic polymer are mixed and heated, forming a molten mass that is then forced through a die. Upon cooling, the API is solidified in an amorphous state within the polymer matrix.

Table 2: Comparison of Key Solubility Enhancement Techniques

TechniqueUnderlying PrincipleProsCons
pH Modification Increase ionization of the APISimple to implement in formulationsDependent on local pH; may not be suitable for all routes
Salt Formation Creates a new, more soluble chemical entityCan provide a dramatic and stable increase in solubilityOnly applicable to ionizable compounds; requires screening
Particle Size Reduction Increases surface area for faster dissolutionWidely applicable, established technologyMay not be effective for compounds with very low intrinsic solubility
Solid Dispersions Presents the API in a high-energy amorphous formCan achieve very high solubility enhancementPotential for physical instability (recrystallization) over time

Visualizing the Workflow: A Systematic Approach

The following diagram illustrates a logical workflow for tackling the solubility challenges of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.

Solubility_Enhancement_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Strategy Selection cluster_2 Phase 3: Formulation Development Start Start: Poorly Soluble API Char API Characterization (PXRD, DSC, pH-Solubility) Start->Char Ionizable Is API Ionizable & pH-sensitive? Char->Ionizable Chem_Mod Chemical Modification (Salt Formation, pH Control) Ionizable->Chem_Mod Yes Phys_Mod Physical Modification Strategies Ionizable->Phys_Mod No Final Optimized Formulation Chem_Mod->Final Particle_Size Particle Size Reduction (Micronization, Nanomilling) Phys_Mod->Particle_Size Complexation Complexation/Dispersion (Cyclodextrins, Solid Dispersions) Phys_Mod->Complexation Lipid Lipid-Based Formulations Phys_Mod->Lipid Particle_Size->Final Complexation->Final Lipid->Final

Caption: A logical workflow for improving API solubility.

Q4: Are there other, more advanced strategies I could consider?

A4: Yes, if the more common approaches are not successful, you can explore complexation and the use of co-solvents.

1. Cyclodextrin Complexation

  • Mechanism: Cyclodextrins are ring-shaped molecules with a hydrophobic (water-repelling) interior and a hydrophilic (water-attracting) exterior.[7] The non-polar parts of your API can become encapsulated within the hydrophobic core of the cyclodextrin, forming an "inclusion complex." This complex effectively shields the poorly soluble part of the API from water, and the hydrophilic exterior of the cyclodextrin imparts aqueous solubility to the entire complex.[7]

  • Application: This is particularly useful for molecules with significant hydrophobic regions and can be used in both liquid and solid dosage forms.

2. Co-solvency

  • Mechanism: Sometimes, the solubility of a compound can be increased by adding a water-miscible organic solvent (a co-solvent) to the aqueous system.[5][8] The co-solvent reduces the overall polarity of the solvent system, making it more favorable for the dissolution of a less polar solute.

  • Common Co-solvents:

    • Ethanol

    • Propylene Glycol (PG)

    • Polyethylene Glycol (PEG 300, PEG 400)

  • Important Note: The use of co-solvents must be carefully evaluated for the intended route of administration, as high concentrations can lead to toxicity or precipitation of the drug upon dilution in physiological fluids.

Summary and Path Forward

Improving the solubility of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one requires a systematic and evidence-based approach. Begin with thorough characterization, focusing on the pH-solubility profile. This will guide your decision between chemical modification strategies like salt formation and physical approaches. For challenging cases, advanced techniques like creating amorphous solid dispersions or using complexing agents offer powerful solutions.

By following the logical progression outlined in this guide, you can efficiently identify the most effective strategy to overcome the solubility hurdles of your compound, accelerating your research and development efforts.

References

  • Ascendia Pharma. (2024). A 2024 Guide To Solubility Improvement And Bioavailability Enhancement Techniques. Retrieved from [Link]

  • CDMO. (n.d.). API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2015). Trends in Enhancing API Solubility. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 2: Tactics to Improve Solubility. Retrieved from [Link]

  • ResearchGate. (2021). Improving solubility via structural modification. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. Retrieved from [Link]

  • Ascendia Pharmaceutical Solutions. (2021). 5 Novel Techniques for Solubility Enhancement. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Thiazole Ring Formation

Welcome to the Technical Support Center for thiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for thiazole ring formation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of thiazole synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, offering a self-validating system of troubleshooting and optimization based on proven field insights.

Section 1: Frequently Asked Questions (FAQs) - Your First Stop for Quick Solutions

Here are some of the most common questions we encounter from researchers in the field.

Q1: My Hantzsch thiazole synthesis is giving a low yield. What are the most likely causes?

A1: Low yields in the Hantzsch synthesis, a robust reaction between an α-haloketone and a thioamide, can often be traced to a few key factors.[1][2] First, consider the stability of your thioamide, as some can be unstable in acidic conditions, leading to low yields.[3] Also, ensure your α-haloketone is pure and has not undergone self-condensation or degradation. The choice of solvent and reaction temperature is also critical; the reaction generally benefits from heating to overcome the activation energy and drive the reaction towards the stable aromatic product.[4] Finally, inefficient precipitation of the product upon neutralization can also lead to apparent low yields.[5]

Q2: I am observing the formation of an unexpected isomer in my reaction. How can I control the regioselectivity?

A2: Controlling regioselectivity is crucial for obtaining the desired product, especially when using N-monosubstituted thioureas in the Hantzsch synthesis. The reaction medium is a key determinant. Using a neutral solvent typically leads exclusively to the formation of 2-(N-substituted amino)thiazoles.[6] However, performing the synthesis under acidic conditions (e.g., 10M-HCl-EtOH) can result in a mixture of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[6][7] The proportion of the 2-imino isomer is influenced by the specific acid, temperature, and substrate structure.[6] To favor a single isomer, carefully control the pH of your reaction medium.

Q3: What are the key differences between the Hantzsch and the Cook-Heilbron thiazole syntheses?

A3: The primary difference lies in the starting materials and the resulting substitution pattern on the thiazole ring. The Hantzsch synthesis typically employs an α-haloketone and a thioamide to form a variety of substituted thiazoles.[1][2] In contrast, the Cook-Heilbron synthesis is specifically for the formation of 5-aminothiazoles and utilizes the reaction of α-aminonitriles with reagents like carbon disulfide, dithioacids, or isothiocyanates under mild, often aqueous, conditions.[8][9]

Q4: How do I choose the most suitable purification method for my thiazole derivative?

A4: The choice of purification method depends on the physical and chemical properties of your target thiazole and the nature of the impurities. The most common techniques are column chromatography, recrystallization, and liquid-liquid extraction.[10]

  • Column chromatography is versatile for separating compounds with different polarities and is particularly useful for complex mixtures.[10]

  • Recrystallization is ideal for purifying solid compounds.[10]

  • Liquid-liquid extraction is effective for separating the product from water-soluble or acid/base-labile impurities.

Q5: My reaction mixture is turning dark, and I'm getting a lot of side products. What's happening?

A5: A dark reaction mixture and the formation of multiple side products often indicate decomposition of starting materials or intermediates. Overheating the reaction can lead to thermal degradation. Ensure your reaction temperature is appropriately controlled. The presence of impurities in your starting materials can also catalyze side reactions. Always use reagents of high purity.[11] In some cases, the choice of solvent can influence the reaction pathway; consider screening different solvents to find one that minimizes side product formation.[12]

Section 2: Troubleshooting Guides for Common Thiazole Syntheses

This section provides a deeper dive into troubleshooting specific issues you might encounter with the two most common methods for thiazole ring formation.

Guide 1: The Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a cornerstone of thiazole chemistry, but it's not without its challenges.[1] This guide will help you navigate common pitfalls.

Issue 1: Low or No Product Formation

  • Plausible Cause & Explanation:

    • Inactive α-Haloketone: The α-haloketone is susceptible to degradation, especially if it's an α-bromoketone. Self-condensation can also occur. The initial SN2 reaction between the thioamide's sulfur and the α-carbon of the haloketone is the first committed step of the reaction.[4] If the halide is not a good leaving group or the α-carbon is sterically hindered, this step will be slow.

    • Decomposition of Thioamide: Some thioamides are not stable under prolonged heating or in certain solvents.

    • Inappropriate Solvent: The polarity of the solvent can significantly affect the reaction rate. A solvent that does not adequately solubilize both reactants will result in a slow, inefficient reaction.[13]

    • Insufficient Heat: The cyclization and dehydration steps often require thermal energy to proceed at a reasonable rate.[4]

  • Suggested Solutions & Protocol Adjustments:

    • Verify Starting Material Quality: Check the purity of your α-haloketone and thioamide by NMR or other appropriate analytical techniques before starting the reaction.

    • Solvent Screening: If solubility is an issue, consider screening a range of solvents. Ethanol and methanol are common choices, but for less polar substrates, toluene or dioxane might be more effective.[14]

    • Temperature Optimization: Gradually increase the reaction temperature, monitoring the reaction progress by TLC. Be cautious of overheating, which can lead to decomposition.

    • Consider a Catalyst: While often not necessary, in some cases, a mild base can facilitate the initial SN2 reaction. However, be aware that a strong base can promote self-condensation of the α-haloketone.

Issue 2: Formation of Multiple Products

  • Plausible Cause & Explanation:

    • Side Reactions of the α-Haloketone: As mentioned, α-haloketones can undergo self-condensation. They can also react with the solvent if it is nucleophilic (e.g., alcohols).

    • Isomer Formation: With unsymmetrical α-haloketones or N-substituted thioamides, regioisomers can form.[6]

    • Over-alkylation: If the product thiazole is sufficiently nucleophilic, it can be alkylated by the α-haloketone starting material, leading to the formation of thiazolium salts.[15]

  • Suggested Solutions & Protocol Adjustments:

    • Control Stoichiometry: Use a slight excess of the thioamide (e.g., 1.1 equivalents) to ensure the complete consumption of the α-haloketone, minimizing its side reactions.[4]

    • Optimize Reaction Conditions for Regioselectivity: As discussed in the FAQs, carefully control the pH of the reaction medium to favor the desired isomer.[6]

    • Monitor Reaction Progress: Closely monitor the reaction by TLC to stop it once the starting materials are consumed and before significant side product formation occurs.

Visualizing the Hantzsch Synthesis Workflow

Hantzsch_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation reagents Combine α-Haloketone and Thioamide in Solvent heat Heat Reaction Mixture (e.g., Reflux) reagents->heat Initiate Reaction monitor Monitor by TLC heat->monitor Track Progress cool Cool to Room Temperature monitor->cool Reaction Complete precipitate Neutralize with Base to Precipitate Product cool->precipitate filter Filter and Wash Solid precipitate->filter dry Dry Product filter->dry Cook_Heilbron_Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Tautomerization α-Aminonitrile α-Aminonitrile Intermediate1 Thioformimidate Intermediate α-Aminonitrile->Intermediate1 attacks Carbon Disulfide Carbon Disulfide Carbon Disulfide->Intermediate1 Intermediate2 5-Imino-2-thione thiazolidine Intermediate1->Intermediate2 Intramolecular 5-exo-dig Product 5-Aminothiazole (Aromatic) Intermediate2->Product Base-catalyzed

Caption: Simplified mechanism of the Cook-Heilbron thiazole synthesis. [8]

Section 3: Data-Driven Optimization

Optimizing your reaction conditions requires a systematic approach. The following tables provide a starting point for your experimental design.

Table 1: Solvent Effects on Hantzsch Thiazole Synthesis

SolventDielectric Constant (approx.)Typical ObservationsReference
Ethanol24.5Good for a wide range of substrates, often used as a standard.
Methanol32.7Similar to ethanol, good for polar substrates.[4]
Water-Ethanol MixtureVariesCan improve solubility of certain thioamides and salts.[13]
Toluene2.4Suitable for less polar reactants, may require higher temperatures.[14]
1,4-Dioxane2.2An alternative aprotic solvent for specific applications.[14]
PEG-400-Can act as a green solvent and catalyst for certain variations.[6]

Table 2: Temperature Optimization for a Generic Hantzsch Synthesis

Temperature (°C)Reaction Time (h)Yield (%)ObservationsReference
25 (Room Temp)2415Very slow reaction, incomplete conversion.[16]
50855Moderate reaction rate, some starting material may remain.[16]
80 (Reflux in Ethanol)285Generally a good starting point for many substrates.[17]
110 (Reflux in Toluene)1.590Faster reaction, but risk of side products increases.[18]
130175Significant decomposition observed for some substrates.[14]

Note: The data in this table is illustrative and will vary depending on the specific substrates used.

Section 4: Experimental Protocols

Here are detailed, step-by-step methodologies for the two key syntheses discussed.

Protocol 1: Hantzsch Synthesis of 2-Amino-4-phenylthiazole

[5] Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate solution (20 mL)

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.

  • Add methanol and a magnetic stir bar.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.

  • Remove the reaction from the heat and allow the solution to cool to room temperature.

  • Pour the reaction contents into a 100 mL beaker containing the 5% sodium carbonate solution and swirl to mix. A precipitate should form.

  • Filter the mixture through a Büchner funnel.

  • Wash the filter cake with water.

  • Spread the collected solid on a tared watch glass and allow it to air dry.

  • Determine the mass and percent yield of the product. The crude product is often pure enough for characterization.

Protocol 2: Cook-Heilbron Synthesis of a 5-Aminothiazole Derivative (Generalized)

[8] Materials:

  • α-Aminonitrile (1.0 eq)

  • Carbon disulfide (1.1 eq)

  • Ethanol (or other suitable solvent)

  • Water

Procedure:

  • Dissolve the α-aminonitrile in ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution in an ice bath.

  • Slowly add carbon disulfide to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC. The reaction is often run overnight.

  • Upon completion, the solvent can be removed under reduced pressure.

  • The crude product can then be purified by recrystallization or column chromatography.

Section 5: Concluding Remarks

The formation of the thiazole ring is a fundamental transformation in medicinal and materials chemistry. While the Hantzsch and Cook-Heilbron syntheses are powerful tools, their successful application relies on a thorough understanding of the reaction mechanisms and potential pitfalls. By systematically addressing issues of starting material purity, reaction conditions, and purification strategies, you can significantly improve your yields and obtain the desired products with high purity. This guide serves as a starting point for your troubleshooting efforts, and we encourage you to adapt these principles to your specific synthetic challenges.

References

  • Cook, A. H., Heilbron, I., & Levy, A. L. (1947). Studies in the Azole Series. Part I. A novel synthesis of 5-aminothiazoles. Journal of the Chemical Society (Resumed), 1594-1598.
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Hantzsch Thiazole Synthesis. SynArchive.
  • Thiazole synthesis. Organic Chemistry Portal.
  • Thiazole - Wikipedia.
  • Synthesis of Thiazole. ChemicalBook.
  • Hantzsch thiazole synthesis - labor
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv
  • Synthesis of thiazole from α-aminonitriles and carbon disulfide.
  • Technical Support Center: Purification of Thiazole Reaction Mixtures. Benchchem.
  • Review of the synthesis and biological activity of thiazoles. Taylor & Francis Online.
  • Cook-Heilbron thiazole synthesis | Request PDF.
  • Optimization of the reaction conditions a | Download Scientific Diagram.
  • Technical Support Center: Optimizing Catalyst Selection for Thiazole Synthesis. Benchchem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Thiazole formation through a modified Gewald reaction. Beilstein Journals.
  • Biocompatible synthesis of macrocyclic thiazole peptides from chiral α-amino nitriles. Organic & Biomolecular Chemistry.
  • Hantzsch Thiazole Synthesis. Chem Help ASAP.
  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. International Journal of Pharmaceutical Sciences and Research.
  • Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline.
  • Mechanism of Hantzsch Thiazole Synthesis. | Download Scientific Diagram.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Reaction mechanism of Hantzsch thiazole synthesis.
  • What is Cook–Heilbron thiazole synthesis?. Bissoy.
  • General Synthetic Methods for Thiazole and Thiazolium Salts.
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Royal Society of Chemistry.
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. SpringerLink.
  • Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega.
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. PMC - PubMed Central.
  • (PDF) Thiazole formation through a modified Gewald reaction.
  • Sourcing High-Purity Thiazole Deriv
  • Synthesis of 1,3‐thiazoles through base‐induced click reaction.
  • Thiazole and Oxazole Alkaloids: Isolation and Synthesis. PMC - PubMed Central - NIH.
  • Heterocyclic compounds containing thiazole ring as important material in medicinal chemistry.
  • Thiazole Ring—A Biologically Active Scaffold. PMC - PubMed Central.

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Troubleshooting

Technical Support Center: Synthesis of Substituted 2-Aminothiazoles

Welcome to the technical support center for the synthesis of substituted 2-aminothiazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted 2-aminothiazoles. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of synthesizing this important heterocyclic scaffold. The 2-aminothiazole moiety is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs and clinical candidates.[1][2][3] However, its synthesis, most commonly via the Hantzsch thiazole synthesis, is often plagued by challenges ranging from low yields to difficult purifications.

This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address the specific issues you may encounter in the lab. Our goal is to move beyond simple procedural lists and explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic routes.

Section 1: Troubleshooting the Hantzsch Thiazole Synthesis

The Hantzsch synthesis, the reaction of an α-haloketone with a thiourea derivative, is the cornerstone method for preparing 2-aminothiazoles.[4][5] While robust, its success is highly dependent on substrate, reaction conditions, and workup procedures. This section addresses the most common failures and how to overcome them.

FAQ 1: My reaction yield is very low or I'm getting no product. What are the likely causes?

Low or no yield is the most frequent issue. A systematic approach to troubleshooting is essential.

Possible Cause & Suggested Solutions:

  • Poor Quality of Starting Materials:

    • α-Haloketone Instability: α-haloketones, particularly α-bromoketones, can be unstable and decompose upon storage, releasing acidic HBr. This can interfere with the reaction.

      • Causality: The liberated acid can catalyze side reactions or degrade the thiourea.

      • Solution: Use freshly prepared or purified α-haloketone. Check purity by ¹H NMR before use. Store under an inert atmosphere at low temperatures.

    • Thiourea Quality: The quality of thiourea or its substituted derivatives can vary.[6]

      • Causality: Impurities can act as catalysts for side reactions or may not be reactive themselves.

      • Solution: Use high-purity thiourea. If using a substituted thiourea, ensure its integrity via characterization before proceeding.

  • Suboptimal Reaction Conditions:

    • Solvent Choice: The polarity and protic nature of the solvent are critical.

      • Causality: The solvent must facilitate the initial SN2 reaction between the thiourea and the α-haloketone.[5]

      • Solution: Ethanol is the most common and often best choice. However, screening other solvents like methanol, isopropanol, or even aqueous mixtures can be beneficial, especially for challenging substrates.[7][8]

    • Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition and side product formation.

      • Causality: Higher temperatures can promote the formation of undesired dimers or polymers.

      • Solution: Start with refluxing ethanol (~78 °C). If decomposition is observed, try running the reaction at a lower temperature for a longer period (e.g., 50-60 °C overnight). Microwave-assisted synthesis can sometimes improve yields and reduce reaction times by allowing for rapid, controlled heating.[7][8]

  • Incorrect Stoichiometry:

    • Causality: An incorrect ratio of reactants can lead to unreacted starting materials and the formation of side products.

    • Solution: While a 1:1 ratio is typical, using a slight excess of the thiourea (e.g., 1.1 to 1.2 equivalents) can sometimes drive the reaction to completion, especially if the α-haloketone is prone to self-condensation.[5]

Workflow: Troubleshooting Low Yield in Hantzsch Synthesis

Here is a logical workflow to diagnose and solve low-yield issues.

G start Low or No Product Yield check_sm 1. Verify Starting Material Purity (NMR, TLC) start->check_sm sm_ok Purity Confirmed check_sm->sm_ok Yes sm_bad Impure Starting Materials check_sm->sm_bad No check_cond 2. Evaluate Reaction Conditions sm_ok->check_cond purify_sm Purify or Re-synthesize Starting Materials sm_bad->purify_sm purify_sm->start cond_ok Conditions Optimal? check_cond->cond_ok Yes cond_bad Suboptimal Conditions check_cond->cond_bad No check_stoich 3. Review Stoichiometry cond_ok->check_stoich optimize_cond Optimize Solvent, Temperature, and Reaction Time cond_bad->optimize_cond optimize_cond->start stoich_ok Stoichiometry Correct? check_stoich->stoich_ok Yes stoich_bad Incorrect Stoichiometry check_stoich->stoich_bad No success Successful Synthesis stoich_ok->success adjust_stoich Adjust Reactant Ratios (e.g., slight excess of thiourea) stoich_bad->adjust_stoich adjust_stoich->start G cluster_main Desired Pathway cluster_side Side Reactions Thiourea Thiourea SN2 Attack SN2 Attack Thiourea->SN2 Attack Intermediate Intermediate SN2 Attack->Intermediate Cyclization Cyclization Intermediate->Cyclization Dimerization Dimerization Intermediate->Dimerization Dehydration Dehydration Cyclization->Dehydration 2-Aminothiazole 2-Aminothiazole Dehydration->2-Aminothiazole Further Reaction Further Reaction 2-Aminothiazole->Further Reaction α-Haloketone α-Haloketone α-Haloketone->SN2 Attack Self-condensation Self-condensation α-Haloketone->Self-condensation Imidazothiazole Imidazothiazole Further Reaction->Imidazothiazole

Caption: Competing reaction pathways in Hantzsch synthesis.

Section 2: Purification and Characterization

The basic nature of the 2-amino group can make purification challenging.

FAQ 3: I'm struggling to purify my 2-aminothiazole product. What techniques work best?

Standard purification techniques often need to be adapted for these basic compounds.

  • Crystallization: This is the preferred method for purification if a suitable solvent system can be found. [9][10] * Technique: Recrystallization from solvents like ethanol, isopropanol, or ethyl acetate/hexane mixtures is often successful.

    • Troubleshooting: If the product oils out, try using a slower cooling rate or a different solvent system. If the product is too soluble, consider precipitation by adding a non-solvent.

  • Acid-Base Extraction: This can be a powerful technique to remove non-basic impurities. [11] * Causality: The basic 2-amino group can be protonated to form a water-soluble salt.

    • Protocol:

      • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The protonated product will move to the aqueous layer.

      • Wash the aqueous layer with an organic solvent to remove any remaining non-basic impurities.

      • Neutralize the aqueous layer with a base (e.g., NaHCO₃ or NaOH) to precipitate the purified product.

      • Filter and dry the solid product.

  • Column Chromatography: This should be a last resort due to potential issues with streaking and product loss on silica gel.

    • Causality: The basic amine can interact strongly with the acidic silica gel.

    • Solution: If chromatography is necessary, consider:

      • Using a mobile phase containing a small amount of a basic modifier like triethylamine (0.5-1%) to reduce tailing.

      • Using a less acidic stationary phase like alumina.

FAQ 4: How can I confirm the structure and purity of my final product?

Proper characterization is crucial.

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural confirmation. The characteristic proton signal for the C5-H of the thiazole ring is a key diagnostic peak.

  • Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the correct mass.

  • Melting Point: A sharp melting point is a good indicator of purity. [5]Impurities will typically broaden the melting range and depress the melting point. [9]

Section 3: Advanced Protocols & Alternative Methods

Protocol: General Procedure for Hantzsch 2-Aminothiazole Synthesis

This protocol provides a reliable starting point for the synthesis of a simple 2-aminothiazole.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the α-haloketone (1.0 eq) and thiourea (1.1 eq).

  • Solvent Addition: Add anhydrous ethanol (to make a ~0.5 M solution).

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours. [5]4. Workup:

    • Cool the reaction mixture to room temperature.

    • Slowly pour the reaction mixture into a beaker containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the hydrohalic acid formed and precipitate the product.

    • Stir for 30 minutes.

  • Isolation:

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold water and then a small amount of cold ethanol.

  • Purification:

    • Air-dry the crude product.

    • Recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiazole.

FAQ 5: The Hantzsch synthesis is not working for my substrate. Are there alternative methods?

Yes, when the Hantzsch synthesis fails, several other methods can be employed. The choice of method often depends on the desired substitution pattern. [12][13]

  • From Thiocyanates: α-aminonitriles can react with thiocyanic acid to form 2-aminothiazoles.

  • From Isothiocyanates: Reaction of isothiocyanates with α-haloketones can yield N-substituted 2-aminothiazoles. [12]* Modern Catalytic Methods: Recent advances have led to the development of copper- or palladium-catalyzed methods for the synthesis of complex 2-aminothiazoles. [14]These methods often offer milder reaction conditions and broader substrate scope.

References

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. National Institutes of Health. Available at: [Link]

  • Gomha, S. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. Available at: [Link]

  • Bambas, A. S., et al. (2005). Development and Optimisation of an Unsymmetrical Hantzsch Reaction for Plant-Scale Manufacture. Organic Process Research & Development. Available at: [Link]

  • Ayati, A., et al. (2019). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of the Iranian Chemical Society. Available at: [Link]

  • Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

  • Safari, J., et al. (2018). Ag-MOF Nanocatalyst for the Asymmetric Hantzsch Synthesis of Polyhydroquinolines Under Green Conditions. ResearchGate. Available at: [Link]

  • Kumar, R., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances. Available at: [Link]

  • Aitmambetov, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. Available at: [Link]

  • Various Authors. (2020). Chemical synthesis of 2-aminothiazole analogs. ResearchGate. Available at: [Link]

  • Norcross, B. E., et al. (1997). The Hantzsch pyridine synthesis: A factorial design experiment for the introductory organic laboratory. Journal of Chemical Education. Available at: [Link]

  • Sharma, P., et al. (2024). Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. ChemistrySelect. Available at: [Link]

  • Attard, J. C., et al. (2020). One-pot multicomponent green Hantzsch synthesis of 1,2-dihydropyridine derivatives with antiproliferative activity. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Davoodnia, A. (2012). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Various Authors. (2020). Synthetic methods to give 2-aminolthiazoles. ResearchGate. Available at: [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

  • Chem Help ASAP. Hantzsch Thiazole Synthesis. Available at: [Link]

  • ChemHelpASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Various Authors. (2022). Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link]

  • Ashenhurst, J. (2016). Natural Product Isolation (2) – Purification Techniques, An Overview. Master Organic Chemistry. Available at: [Link]

  • Chembase.lk. Methods of Purification & Analysis. Available at: [Link]

  • Various Authors. (2017). Common methods for the synthesis of 2-aminothiazole. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

  • Various Authors. (2022). Synthesis of thiazole-based-thiourea analogs. ResearchGate. Available at: [Link]

  • Reachem. (2024). The Purification of Organic Compound: Techniques and Applications. Available at: [Link]

  • Quin, L. D., & Tyrell, J. A. (2010). Fundamentals of Heterocyclic Chemistry: Importance in Nature and in the Synthesis of Pharmaceuticals. Ask Pharmacy. Available at: [Link]

  • Various Authors. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. Available at: [Link]

  • Aitmambetov, A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. MDPI. Available at: [Link]

  • Various Authors. (2021). Thiourea derivatives containing 4-arylthiazoles and d-glucose moiety: design, synthesis, antimicrobial activity evaluation, and molecular docking/dynamics simulations. RSC Advances. Available at: [Link]

  • Various Authors. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. Molecules. Available at: [Link]

  • Various Authors. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances. Available at: [Link]

  • Various Authors. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. Available at: [Link]

  • Unacademy. General Methods of Preparation, and Uses of Heterocyclic Compounds. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

Welcome to the technical support guide for the purification of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS No. 26493-11-8).

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS No. 26493-11-8). This document is intended for researchers, scientists, and drug development professionals. Here, we provide field-proven insights and troubleshooting strategies to help you achieve high purity for this critical heterocyclic intermediate.

Introduction

2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is a polar molecule containing both a basic aminothiazole moiety and a lactam functionality. This unique structure presents specific challenges and opportunities for purification. Success hinges on understanding its solubility, stability, and interactions with different purification media. This guide will walk you through common purification techniques, address frequently encountered issues, and provide step-by-step protocols to streamline your workflow.

Part 1: Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.

Issue 1: Compound "Oils Out" During Recrystallization

Question: I'm attempting to recrystallize my crude 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, but it separates as an oil instead of forming crystals upon cooling. What's happening and how can I fix it?

Answer: "Oiling out" is a common problem when a compound's melting point is lower than the solution's temperature, or when the concentration of impurities is high, depressing the melting point of the mixture. Here’s a systematic approach to troubleshoot this:

  • Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Then, add more of the same solvent (in 10-20% increments) to reduce the solution's saturation point. Allow it to cool much more slowly. Rapid cooling often favors oil formation over crystal lattice formation.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure, crystalline material, add a single, tiny crystal to the cooled, supersaturated solution. This seed crystal will act as a template for further crystallization.

  • Change the Solvent System: The initial solvent may be too good a solvent for your compound. A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

    • Try a less polar solvent system. If you are using a polar solvent like ethanol, consider a mixture such as ethyl acetate/heptane. Dissolve the compound in a minimal amount of the more polar solvent (ethyl acetate) and then slowly add the less polar anti-solvent (heptane) until the solution becomes slightly turbid. Reheat to get a clear solution and then cool slowly.

    • For polar compounds like this, a mixture of methanol and water can also be effective.

Issue 2: Streaking on Silica Gel TLC/Column Chromatography

Question: My compound streaks badly on the silica gel TLC plate, making it impossible to assess purity or develop a column chromatography method. Why is this happening?

Answer: Streaking of basic compounds on silica gel is a classic problem. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic nitrogen atoms in your aminothiazole can undergo strong, sometimes irreversible, interactions with these acidic sites, leading to poor peak shape and streaking.

Solution:

  • Incorporate a Basic Modifier: Add a small amount of a basic modifier to your mobile phase. This will neutralize the acidic sites on the silica gel, allowing your compound to move more freely.

    • For Thin-Layer Chromatography (TLC): Prepare your developing chamber with a mobile phase containing 0.5-2% triethylamine (Et₃N) or a few drops of ammonium hydroxide.

    • For Column Chromatography: A common mobile phase for polar, basic compounds is a gradient of methanol in dichloromethane (DCM). To this, add 0.5-1% triethylamine. For example, start with 1% MeOH / 99% DCM (+1% Et₃N) and gradually increase the methanol concentration.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a recrystallization solvent for this compound?

A1: Given its polar nature, good starting points for recrystallization solvents are:

  • Ethanol or Methanol: These polar protic solvents are often effective for compounds with hydrogen bond donors and acceptors.

  • Methanol/Water: Dissolve the compound in a minimum of hot methanol and add hot water dropwise until turbidity persists. Reheat to clarify and then cool slowly.

  • Ethyl Acetate/Heptane: This is a good combination of a moderately polar solvent and a non-polar anti-solvent.

The ideal solvent system will need to be determined empirically. See the table below for a summary of common solvent systems.

Solvent SystemPolarityComments
EthanolHighGood starting point. May require slow cooling.
Methanol/WaterHigh (adjustable)Excellent for polar compounds; water acts as an anti-solvent.
Ethyl Acetate/HeptaneMedium (adjustable)Good for removing non-polar impurities.
AcetonitrileMedium-HighCan be a good alternative to alcohols.

Q2: Can I use reverse-phase chromatography for purification?

A2: Yes, reverse-phase chromatography is an excellent alternative, especially if you continue to have issues with silica gel.

  • Stationary Phase: C18-functionalized silica.

  • Mobile Phase: A gradient of acetonitrile or methanol in water is typically used. To ensure good peak shape for a basic compound, it is crucial to add a modifier to the mobile phase.

    • Acidic Modifier: 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid. This will protonate the amino group, leading to sharp peaks. Note that you will then have the salt of your compound, which will require a basic workup to retrieve the free base.

    • Basic Modifier: Using a buffer system at a higher pH (e.g., ammonium bicarbonate) can also be effective, but ensure your compound and the stationary phase are stable under these conditions.

Q3: How can I use acid-base extraction to purify my compound?

A3: The basicity of the 2-amino group allows for purification via acid-base extraction. This is particularly useful for removing non-basic impurities.

Protocol for Acid-Base Extraction:

  • Dissolve the crude material in a suitable organic solvent like ethyl acetate or dichloromethane.

  • Extract the organic solution with an aqueous acid solution (e.g., 1 M HCl). The protonated amine salt of your compound will move into the aqueous layer, leaving non-basic impurities in the organic layer.

  • Separate the aqueous layer. You can wash it with a fresh portion of the organic solvent to remove any remaining impurities.

  • Cool the aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 8).

  • Your purified compound should precipitate out of the aqueous solution as the free base.

  • Collect the solid by filtration, wash with cold water, and dry thoroughly.

Q4: What are the likely impurities I need to remove?

A4: Without knowing the exact synthetic route, we can infer potential impurities based on common synthetic methods for 2-aminothiazoles, such as the Hantzsch synthesis.

  • Unreacted Starting Materials: For example, an α-haloketone precursor or thiourea.

  • Side-Products: Products from self-condensation of the starting materials or over-alkylation.

  • Reagents: Residual coupling agents or bases used in the synthesis.

Most of these impurities will have different polarities and acid-base properties, making them amenable to removal by chromatography or extraction.

Part 3: Experimental Protocols & Visualization

Protocol 1: Column Chromatography on Silica Gel

This protocol provides a general procedure for purifying 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one using flash column chromatography.

1. TLC Analysis & Solvent System Selection:

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., methanol or DCM).

  • Spot the solution on a silica gel TLC plate.

  • Develop the plate in various solvent systems. A good starting point is a mixture of ethyl acetate and hexanes, or methanol and dichloromethane. Remember to add 0.5-1% triethylamine to the mobile phase to prevent streaking.

  • The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.4.

2. Column Packing:

  • Choose an appropriately sized column (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude material by weight).

  • Pack the column using the "slurry method" with your chosen initial mobile phase. Ensure the packing is uniform and free of air bubbles.

3. Loading the Sample:

  • Dissolve your crude material in a minimal amount of the mobile phase or a slightly stronger solvent.

  • Alternatively, for less soluble compounds, perform a "dry loading": dissolve the crude material in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the packed column.

4. Elution and Fraction Collection:

  • Begin eluting the column with your initial mobile phase.

  • If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute your compound. For example, increase the percentage of methanol in dichloromethane.

  • Collect fractions and monitor them by TLC to identify those containing the pure product.

5. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain your purified compound.

Workflow Visualization

Below is a decision tree to guide you in selecting the appropriate purification technique.

Purification_Workflow start Crude Product check_purity Assess Purity (TLC, LC-MS, NMR) start->check_purity high_purity Purity > 95%? check_purity->high_purity recrystallize Attempt Recrystallization high_purity->recrystallize No final_product Pure Product high_purity->final_product Yes oiled_out Compound Oiled Out? recrystallize->oiled_out acid_base Consider Acid-Base Extraction recrystallize->acid_base Alternative column_chrom Column Chromatography oiled_out->column_chrom Yes oiled_out->final_product No (Successful) column_chrom->final_product acid_base->final_product

Caption: Decision tree for purification strategy.

References

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. [Link]

  • Columbia University, Department of Chemistry. (n.d.). Column chromatography. [Link]

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

Troubleshooting

Technical Support Center: Stability of 2-Aminothiazole Compounds in Solution

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-aminothiazole compounds. This scaffold is a cornerstone in medicinal chemistry, forming the backbone o...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 2-aminothiazole compounds. This scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically important drugs.[1][2][3] However, its inherent reactivity, while beneficial for synthesis, can present significant stability challenges in solution, leading to inconsistent experimental results and compromised compound integrity.

This guide is designed to provide you with practical, field-proven insights to anticipate, troubleshoot, and manage these stability issues. We will delve into the causality behind the degradation pathways and provide robust protocols to ensure the reliability and reproducibility of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the handling and stability of 2-aminothiazole derivatives.

Q1: My 2-aminothiazole solution in DMSO turned yellow/brown overnight. What is happening and is the compound still usable?

A color change is a strong indicator of degradation.[4] 2-aminothiazole and its derivatives are susceptible to oxidation, which can lead to the formation of colored impurities, such as 2-azobenzothiazoles or polymeric products.[4][5] The slightly acidic and dipolar nature of DMSO can sometimes facilitate tautomerization and subsequent degradation pathways.[6] While some active compound may remain, the presence of degradants can confound biological assays and lead to false positives or inaccurate structure-activity relationships. It is strongly recommended to prepare fresh stock solutions before biological assays to avoid this issue. [6]

Q2: I'm seeing a loss of potency in my biological assay over a few days. Could this be related to compound stability?

Absolutely. A time-dependent loss of activity is a classic sign of compound degradation in the assay medium or stock solution. The primary degradation pathways for 2-aminothiazoles include oxidation and hydrolysis.[4] Hydrolysis of the thiazole ring or susceptible functional groups on your specific derivative can occur, especially under acidic or basic conditions, leading to inactive products.[7][8]

Q3: What is the best general-purpose solvent for storing 2-aminothiazole compounds?

There is no single "best" solvent for all derivatives, as stability is highly structure-dependent. However, for short-term storage, aprotic solvents like anhydrous acetonitrile or acetone are often preferred over DMSO. For long-term storage, lyophilized powder stored at -20°C or -80°C is the gold standard. If a solution is necessary, prepare small, single-use aliquots and store them at -80°C to minimize freeze-thaw cycles.[6] A study on one antimalarial 2-aminothiazole showed that decomposition was minimal over two months when stored in DMSO at -20°C.[6]

Q4: How does pH affect the stability of my compound in aqueous buffers?

The pH is a critical factor. The 2-aminothiazole core contains a basic nitrogen atom in the ring which can be protonated under acidic conditions.[3][9] This can increase solubility but may also accelerate acid-catalyzed hydrolysis, leading to ring opening.[1][7] Conversely, highly basic conditions (pH > 8) should also be avoided as they can promote other degradation pathways. It is crucial to determine the optimal pH range for your specific compound through controlled stability studies.

Q5: My LC-MS analysis shows multiple new peaks appearing in my aged sample. How do I identify them?

The appearance of new peaks confirms degradation. Identifying these degradants is key to understanding the instability mechanism. High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the primary tool for separating and identifying these new species.[4] Techniques like tandem MS (MS/MS) can provide fragmentation patterns to help elucidate the structures. For definitive structural confirmation, preparative chromatography can be used to isolate the degradants for analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.[4]

Part 2: In-Depth Troubleshooting Guide

This section provides a deeper dive into specific degradation pathways and offers structured solutions.

Issue 1: Suspected Oxidative Degradation

Symptoms:

  • Solution develops a yellow, brown, or pink hue.

  • Appearance of new, often polymeric, impurities in LC-MS.

  • Loss of activity in assays, particularly if the medium is not deoxygenated.

Causality (The "Why"): The 2-aminothiazole ring is electron-rich, making it susceptible to attack by atmospheric oxygen or reactive oxygen species (ROS). The exocyclic amino group can also be a site for oxidation.[5] This process is often catalyzed by trace metal ions or light and can lead to dimerization or the formation of sulfoxides and other oxidized species.[4][6]

Troubleshooting Protocol:

  • Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., argon or nitrogen). This displaces oxygen and minimizes oxidative degradation.

  • Solvent Choice: Use freshly opened, high-purity, anhydrous solvents. If using DMSO, be aware of its potential to promote oxidation and always use it fresh.[6] Consider sparging solvents with nitrogen before use.

  • Antioxidant Addition: For formulation studies, consider the addition of antioxidants like butylated hydroxytoluene (BHT) or ascorbic acid. However, be aware that in some specific cases, antioxidants can have paradoxical effects, so this must be validated.[10]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, add a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the buffer to sequester metal ions.

Issue 2: Suspected Hydrolytic Degradation

Symptoms:

  • Significant compound loss in acidic or basic aqueous buffers.

  • Appearance of new peaks in LC-MS corresponding to ring-opened products or hydrolyzed side chains.

  • Inconsistent results when using different buffer systems.

Causality (The "Why"): The thiazole ring can undergo hydrolysis, particularly under strong acidic conditions which can protonate the ring nitrogen and facilitate nucleophilic attack by water.[7] This can lead to the formation of N-acyl or S-acyl 2-amino sulfanyl derivatives.[7] Derivatives with susceptible functional groups (e.g., esters, amides, imines) can also undergo hydrolysis independent of the core ring.[4][8]

Troubleshooting Protocol:

  • pH Profiling: Conduct a short-term stability study across a range of pH values (e.g., pH 3, 5, 7.4, 9) to identify the pH of maximum stability for your compound.

  • Buffer Selection: Choose a buffer system appropriate for the identified stable pH range. Be aware that some buffer components can catalyze degradation. Phosphate buffers are generally a good starting point.

  • Structural Modification: In drug design, if acid-catalyzed hydrolysis is a major issue, medicinal chemists can work to decrease the basicity of the aniline nitrogen, which has been shown to enhance solution stability at low pH.[1]

Issue 3: Suspected Photodegradation

Symptoms:

  • Rapid degradation when samples are exposed to ambient or UV light.

  • Discoloration of the solution or solid material upon light exposure.

Causality (The "Why"): Many heterocyclic aromatic systems, including 2-aminothiazole, can absorb UV or visible light. This absorbed energy can promote the molecule to an excited state, making it more reactive and susceptible to degradation pathways like oxidation or rearrangement.[4]

Troubleshooting Protocol:

  • Light Protection: Always store stock solutions and solid compounds in amber vials or containers wrapped in aluminum foil to protect them from light.

  • Controlled Laboratory Lighting: During experimental procedures, minimize exposure to direct sunlight or strong overhead lighting. Use yellow or red lighting if the compound is extremely photosensitive.

  • ICH Photostability Testing: For formal development, conduct a photostability study according to ICH Q1B guidelines, which specifies controlled exposure to a combination of UV and visible light.[11]

Troubleshooting Decision Workflow

The following diagram outlines a logical workflow for diagnosing a stability issue.

G start Unexpected Result (e.g., Low Potency, New Peaks) check_fresh Prepare Fresh Solution & Re-run Experiment start->check_fresh problem_persists Problem Persists? check_fresh->problem_persists reproducible Problem Solved: Original Sample Degraded problem_persists->reproducible No investigate Begin Systematic Stability Investigation problem_persists->investigate Yes color_change Is there a color change? investigate->color_change oxidation Investigate Oxidation: - Use inert atmosphere - Use antioxidants color_change->oxidation Yes ph_study Conduct pH Profile Study (pH 3-9) color_change->ph_study No hydrolysis Investigate Hydrolysis: - Adjust buffer pH - Check side-chains ph_study->hydrolysis light_study Compare Light vs. Dark Stored Samples hydrolysis->light_study photolysis Investigate Photodegradation: - Use amber vials light_study->photolysis

Caption: A decision tree for troubleshooting stability issues.

Part 3: Methodologies and Protocols
Protocol 1: Forced Degradation (Stress Testing) Study

A forced degradation study is essential to proactively identify potential degradation pathways and products.[11] This allows for the development of stability-indicating analytical methods.

Objective: To intentionally degrade the 2-aminothiazole compound under various stress conditions to understand its liabilities. A typical target is 5-20% degradation.[11]

Materials:

  • Your 2-aminothiazole compound

  • Solvents (e.g., Water, Acetonitrile, Methanol)

  • Acids: 0.1 M HCl

  • Bases: 0.1 M NaOH

  • Oxidizing Agent: 3% H₂O₂

  • pH meter, heating block/oven, photostability chamber

  • Analytical instrument (e.g., HPLC-UV, LC-MS)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in a suitable organic solvent like acetonitrile.[11]

  • Set Up Stress Conditions: For each condition, mix your stock solution with the stressor. Include a control sample stored at 5°C in the dark.

    • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at room temperature or 50-60°C.

    • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at room temperature.

    • Oxidation: Mix with 3% H₂O₂. Incubate at room temperature.[11]

    • Thermal Stress: Incubate a solution (e.g., in water:acetonitrile) at 60-70°C.

    • Photolytic Stress: Expose the solution in a quartz cuvette to light as per ICH Q1B guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).

  • Time Points: Sample at initial time (T=0) and several subsequent time points (e.g., 2, 8, 24, 48 hours).

  • Neutralization: Before analysis, neutralize the acid and base samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by a suitable chromatographic method (e.g., reverse-phase HPLC with UV or MS detection).[12][13]

  • Evaluation: Compare the chromatograms of stressed samples to the control. Calculate the percentage degradation and identify the major degradation products.

Data Summary: Forced Degradation Conditions
Stress ConditionReagent/ParameterTypical TemperatureDurationPurpose
Acid Hydrolysis 0.1 M - 1 M HClRT to 60°CUp to 7 daysSimulates acidic environments, tests for acid-catalyzed hydrolysis.[11]
Base Hydrolysis 0.1 M - 1 M NaOHRTUp to 7 daysSimulates basic environments, tests for base-catalyzed hydrolysis.[11]
Oxidation 0.1% - 3% H₂O₂RTUp to 7 daysTests susceptibility to oxidative degradation.[11]
Thermal Stress Heat50 - 70°CVariableEvaluates intrinsic thermal stability.
Photostability Light (ICH Q1B)RTVariableAssesses degradation upon exposure to light.[4]
Workflow for a Stability-Indicating Method

Developing a robust analytical method is crucial for accurately monitoring stability.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Method Validation A Select Analytical Technique (e.g., LC-MS/MS) B Optimize Chromatography (Column, Mobile Phase, Gradient) A->B C Develop MS Detection Method (MRM for Parent & Degradants) B->C D Perform Forced Degradation (Acid, Base, Oxidative, etc.) C->D E Analyze Stressed Samples F Confirm Peak Purity & Resolution (Parent from Degradants) E->F G Validate Method as per ICH Q2(R1) (Specificity, Linearity, Accuracy) F->G H Final Stability-Indicating Method G->H

Caption: Workflow for creating a stability-indicating analytical method.

References
  • Lakhrissi, Y., et al. (2012). Overview of the Chemistry of 2-Thiazolines. Chemical Reviews, 112(9), 5073-5159. Retrieved from [Link]

  • Abdel-Rahman, H. M., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of Advanced Research, 29, 1-22. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-aminothiazole derivatives. Retrieved from [Link]

  • Schirmeister, T., et al. (2020). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. Chemistry – A European Journal, 26(47), 10764-10770. Retrieved from [Link]

  • Solubility of Things. (n.d.). 2-Aminothiazole. Retrieved from [Link]

  • Mavrova, A. T., et al. (2019). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Expert Opinion on Drug Discovery, 14(10), 973-987. Retrieved from [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Oxidative Polymerization of 2-Aminothiazole in Aqueous Solution: Synthesis, Characterization and Kinetics Study. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]

  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. ResearchGate. Retrieved from [Link]

  • Waterman, K. C., et al. (2002). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of Pharmaceutical Sciences, 91(3), 714-723. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

Welcome to the technical support guide for the synthesis of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 26493-11-8). This molecule is a key heterocyclic scaffold, and its efficient synthesis is crucial for...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 26493-11-8). This molecule is a key heterocyclic scaffold, and its efficient synthesis is crucial for various research and development applications. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered in the lab, designed to help you diagnose and overcome common challenges, particularly those leading to poor yields.

The most prevalent synthetic route is a variation of the Hantzsch thiazole synthesis.[1][2] This typically involves the reaction of an α-haloketone precursor with thiourea. For this specific target, the synthesis begins with a protected piperidin-4-one derivative, which is first halogenated and then cyclized. The following guide addresses issues that can arise in this multi-step process.

Diagram: General Synthetic Workflow & Key Challenge Areas

G cluster_0 Step 1: Precursor Halogenation cluster_1 Step 2: Hantzsch Cyclization cluster_2 Common Failure Points A N-Protected Piperidin-4-one B α-Halogenation (e.g., Bromination) A->B Brominating Agent (Br₂, NBS) C α-Halo Ketone Intermediate B->C P1 Low Selectivity: Di-halogenation, Side Reactions B->P1 E Condensation & Cyclization C->E Key Intermediate D Thiourea D->E F Target Molecule E->F P2 Incomplete Reaction: Sluggish Kinetics, Poor Reagent Quality E->P2 P3 Purification Loss: Product Instability, Co-elution F->P3

Caption: General workflow for the synthesis, highlighting critical steps prone to yield loss.

Troubleshooting Guide & FAQs

Question 1: My Hantzsch cyclization step (α-halo ketone + thiourea) is giving a very low yield. How do I troubleshoot this?

Answer: A low yield in the core Hantzsch thiazole synthesis is the most common issue. This reaction involves the nucleophilic attack of the sulfur atom in thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.[3] Several factors can disrupt this delicate sequence.

Initial Checks:

  • Reagent Quality: Ensure the thiourea is dry and of high purity. Thiourea can degrade over time; using a freshly opened bottle or recrystallized material is recommended. The α-halo ketone intermediate is often unstable and should be used immediately after preparation without prolonged storage.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to closely monitor the reaction. Check for the disappearance of the α-halo ketone starting material. If the starting material is consumed but the desired product is absent, side reactions are likely occurring.

Optimization Strategy: The choice of solvent and temperature is critical. The reaction is often performed in polar protic solvents like ethanol to facilitate the dissolution of the reagents.[4]

ParameterCondition 1 (Baseline)Condition 2 (Alternative)Condition 3 (For Sluggish Reactions)Rationale & Causality
Solvent EthanolTetrahydrofuran (THF)Dimethylformamide (DMF)Ethanol is standard and facilitates proton transfer.[4] THF can be useful if starting materials are less polar. DMF's high boiling point allows for higher reaction temperatures.
Temperature Room Temp50 °CReflux (e.g., ~78°C for EtOH)Increased temperature often accelerates the reaction, but can also promote side-product formation. A stepwise increase is recommended.
Base NoneTriethylamine (TEA)K₂CO₃While often run under neutral or slightly acidic conditions, a non-nucleophilic base can scavenge the H-X formed, driving the reaction forward.[5]
pH Control UncontrolledBuffered (e.g., NaOAc)Mildly Acidic (catalytic AcOH)Under strongly acidic conditions, regioselectivity can change, potentially forming 3-substituted 2-imino-2,3-dihydrothiazoles instead of the desired 2-aminothiazole.[6]

Experimental Protocol: Optimizing the Hantzsch Cyclization

  • Set up three parallel reactions in small-scale (e.g., 50 mg of α-halo ketone).

  • Reaction A (Baseline): Dissolve the α-halo ketone (1 eq.) and thiourea (1.1 eq.) in absolute ethanol. Stir at room temperature for 24 hours.

  • Reaction B (Temperature): Repeat the setup for Reaction A, but heat the mixture to 50 °C. Monitor by TLC every 2 hours.

  • Reaction C (Base): Repeat the setup for Reaction A, but add triethylamine (1.5 eq.). Stir at room temperature.

  • Analyze the crude reaction mixtures by LC-MS to compare the conversion to product versus the formation of byproducts.

Question 2: My reaction forms a complex mixture of products, and purification is difficult. What are the likely side products and how can I avoid them?

Answer: A complex product mixture often points to issues with either the stability of the α-halo ketone intermediate or competing reaction pathways during the cyclization.

Common Side Products:

  • Favorskii Rearrangement Products: If the α-halo ketone is treated with a strong base, it can undergo rearrangement. Using a mild, non-nucleophilic base like TEA or relying on the basicity of thiourea itself is preferable.

  • Over-reaction Products: The newly formed 2-aminothiazole ring is nucleophilic and can potentially react with any remaining α-halo ketone, leading to dimerization or other undesired products. Using a slight excess of thiourea (1.1-1.2 equivalents) can help ensure all the α-halo ketone is consumed in the desired reaction.

  • Isomeric Products: As mentioned, highly acidic conditions can alter the cyclization pathway, leading to different isomers.[6]

Troubleshooting Decision Tree:

G Start Low yield after cyclization. What does LC-MS/TLC show? SM_Present Significant starting material (SM) remains after 24h. Start->SM_Present Incomplete Reaction Complex_Mixture SM consumed, but multiple spots/peaks are observed. Start->Complex_Mixture Side Reactions Action_Heat Increase temperature to 50°C or reflux. Consider a more polar solvent (DMF). SM_Present->Action_Heat Hypothesis: Slow Kinetics Action_Reagent Check quality of thiourea. Use freshly prepared α-halo ketone. SM_Present->Action_Reagent Hypothesis: Poor Reagents Action_Stoich Use slight excess (1.1 eq) of thiourea. Ensure slow addition of α-halo ketone. Complex_Mixture->Action_Stoich Hypothesis: Over-reaction Action_pH Avoid strong acid/base. Run in neutral ethanol or add NaOAc buffer. Complex_Mixture->Action_pH Hypothesis: Isomerization or Decomposition

Caption: A decision tree for troubleshooting the Hantzsch cyclization step.

Question 3: The initial α-bromination of my N-Boc-piperidin-4-one precursor is not clean. How can I improve this step?

Answer: The selective mono-halogenation at the α-position of a ketone is a classic challenge. The product, an α-bromo ketone, is often more reactive than the starting material, leading to di-bromination. Furthermore, the reaction can proceed via either a kinetic or thermodynamic enolate, potentially leading to a mixture of isomers if the ketone is unsymmetrical.

Key Considerations for Selective Bromination:

  • Choice of Brominating Agent:

    • Bromine (Br₂): Often used with an acid catalyst (e.g., acetic acid). This method can be aggressive and lead to over-bromination. Slow addition of a dilute solution of Br₂ is crucial.

    • N-Bromosuccinimide (NBS): Generally a milder and more selective source of electrophilic bromine. It is often used with a radical initiator for allylic/benzylic bromination, but for α-keto bromination, an acid catalyst is typically used.

    • Pyridinium Bromide Perbromide (PBPB): A solid, stable source of Br₂ that is easier to handle and can provide better control over stoichiometry.

  • Reaction Control:

    • Kinetic Control: Forming the enolate with a strong, hindered base (like LDA) at low temperatures (-78 °C) and then trapping it with a bromine source can provide high selectivity. This is often the most reliable but technically demanding method.

    • Acid-Catalyzed Control: Using a catalyst like HBr or acetic acid promotes enol formation, which then attacks Br₂. The rate-limiting step is enol formation. Controlling the stoichiometry carefully is key to preventing di-bromination. A patent for the related Pramipexole synthesis describes reacting an N-acetyl protected precursor with bromine in acetic acid.[7]

Recommended Protocol (Acid-Catalyzed):

  • Dissolve the N-Boc-piperidin-4-one (1 eq.) in a suitable solvent like acetic acid or diethyl ether.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of bromine (1 eq.) in the same solvent dropwise over 1-2 hours with vigorous stirring.

  • Monitor the reaction closely by TLC. The disappearance of the starting material and the appearance of a single, new spot is desired.

  • Once the starting material is consumed, quench the reaction immediately with a reducing agent like aqueous sodium thiosulfate to destroy any excess bromine.

  • Proceed with workup. As the α-bromo ketone is often unstable, it's best to use the crude material directly in the next step after removing the solvent.

References

  • A Novel Scalable Synthesis of Pramipexole. ResearchGate. [Link]

  • Pramipexole - New Drug Approvals. New Drug Approvals. [Link]

  • Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • (S)-Pramipexole and Its Enantiomer, Dexpramipexole: A New Chemoenzymatic Synthesis and Crystallographic Investigation of Key Enantiomeric Intermediates. MDPI. [Link]

  • NOVEL PROCESS FOR SYNTHESIS OF PRAMIPEXOLE AND ITS PHARMACEUTICALLY ACCEPTABLE SALTS. European Patent Office. [Link]

  • Mastering Organic Synthesis: The Role of 2-amino-6,7-dihydro-5H-[1][8]thiazolo[5,4-c]pyridin-4-one. Techemdry. [Link]

  • Improved process for the preparation of (s)-2-amino-4,5,6,7-tetrahydro-6 - (propylamino) benzothiazole and its pharmaceutically acceptable salts.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC - NIH. [Link]

  • Hantzsch Thiazole Synthesis 2010. Scribd. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. PMC - NIH. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. CUTM Courseware. [Link]

  • Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. PMC - NIH. [Link]

  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

  • Review on Synthesis of Thiazole Derivatives from α-Halo- ketones and Thiourea or N-Substituted Thiourea. ResearchGate. [Link]

Sources

Troubleshooting

Hantzsch Thiazole Synthesis: A Technical Troubleshooting Guide

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this classic and versatile reaction. As a foundational method for constructing the thiazole ring, a privileged scaffold in medicinal chemistry, its successful execution is often critical.[1] This document moves beyond a simple procedural outline to provide in-depth, field-proven insights into overcoming common experimental hurdles. Here, we will explore the causality behind frequent issues and offer robust, validated solutions in a direct question-and-answer format.

Understanding the Core Reaction: Mechanism and Key Stages

The Hantzsch thiazole synthesis is a condensation reaction between an α-haloketone and a thioamide (or thiourea) to form a thiazole.[2] The reaction proceeds through several key mechanistic steps which are crucial to understand for effective troubleshooting.[3][4]

A visual representation of the general experimental workflow and key inspection points is provided below.

Hantzsch_Workflow Start Start: Reactant Preparation Reactants α-Haloketone + Thioamide/Thiourea Start->Reactants Solvent Solvent Selection (e.g., Ethanol) Start->Solvent Reaction Reaction Setup & Heating (Reflux) Reactants->Reaction Solvent->Reaction TLC In-Process Monitoring (TLC) Reaction->TLC Monitor Progress TLC->Reaction Incomplete? Extend Time Workup Reaction Work-up: Neutralization/Precipitation TLC->Workup Complete? Purification Purification: Recrystallization/ Chromatography Workup->Purification Product Final Product: Characterization Purification->Product

Caption: General experimental workflow for the Hantzsch thiazole synthesis.

Frequently Asked Questions & Troubleshooting Guide

Issue 1: Consistently Low Product Yield

Question: My Hantzsch thiazole synthesis is consistently resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis can be attributed to several factors, ranging from the quality of your starting materials to suboptimal reaction conditions.[5] Let's break down the most common culprits and their solutions:

  • Purity of Starting Materials: The integrity of your α-haloketone and thioamide is paramount.

    • α-Haloketone Stability: α-haloketones can be lachrymatory and susceptible to hydrolysis. Ensure they are stored in a desiccator and handled in a moisture-free environment. Impurities or degradation can lead to unwanted side reactions.

    • Thioamide Quality: Thioamides can sometimes be contaminated with the corresponding amide. This can lead to the formation of an oxazole byproduct, consuming your starting materials and reducing the yield of the desired thiazole.[5] It is advisable to check the purity of your thioamide by melting point or NMR spectroscopy before use.

  • Suboptimal Reaction Conditions:

    • Temperature: While many Hantzsch syntheses proceed well at reflux in solvents like ethanol, excessive heat can cause decomposition of reactants or products.[6] Conversely, if the reaction is too slow at a lower temperature, an incomplete reaction will result in low yield. A systematic approach to optimizing the temperature is recommended. Start with gentle heating (e.g., 50-60°C) and gradually increase if the reaction does not proceed, while monitoring with Thin Layer Chromatography (TLC).

    • Reaction Time: The reaction may simply not have gone to completion. It is crucial to monitor the reaction's progress using TLC. Spot the reaction mixture alongside the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the reaction is proceeding.[5] If starting material is still present after the planned reaction time, extend the duration.

    • Solvent Choice: The choice of solvent can significantly impact reaction rates and yields. Polar protic solvents like ethanol and methanol are commonly used and generally effective.[7] In some instances, a mixture of solvents, such as ethanol/water, has been shown to improve yields.[8][9] For poorly soluble reactants, a more polar aprotic solvent like DMF or DMSO might be necessary, although this can complicate the work-up.

  • Inefficient Work-up Procedure:

    • Product Precipitation: The thiazole product is often isolated by precipitation upon neutralization of the reaction mixture.[3] The initial product may form as a hydrohalide salt, which is soluble in the reaction medium.[3] Adding a weak base, such as aqueous sodium bicarbonate or sodium carbonate, deprotonates the thiazole, causing it to precipitate.[3][10] Ensure the pH is sufficiently basic to achieve complete precipitation.

    • Extraction: If your product is soluble in the work-up solution, precipitation will not be effective. In such cases, you will need to perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate or dichloromethane.

Optimization Strategy for Low Yield:

ParameterRecommended ActionRationale
Reactant Purity Verify purity of α-haloketone and thioamide via NMR or melting point.Impurities can lead to significant side product formation.
Stoichiometry Use a slight excess (1.1-1.2 equivalents) of the thioamide.Ensures complete consumption of the often more expensive α-haloketone.
Temperature Start at a moderate temperature (50-60°C) and increase if necessary.Balances reaction rate with potential for thermal degradation.
Solvent Ensure complete dissolution of reactants. Consider solvent mixtures (e.g., ethanol/water) if solubility is an issue.A homogeneous reaction is generally faster and more efficient.
Monitoring Use TLC to track the consumption of starting materials.Prevents premature work-up of an incomplete reaction.
Issue 2: Multiple Spots on TLC and Side Product Formation

Question: My TLC plate shows multiple spots after the reaction. What are the likely side products and how can I minimize their formation?

Answer: The presence of multiple spots on your TLC plate is a clear indication of an incomplete reaction or the formation of side products. Here are the most common culprits:

  • Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to your α-haloketone and thioamide.[5]

  • Oxazole Formation: As mentioned previously, contamination of your thioamide with its corresponding amide can lead to the formation of an oxazole byproduct.

  • Dimerization or Polymerization: Under certain conditions, the starting materials or reactive intermediates can undergo self-condensation, leading to dimers or polymeric materials.[5] This is more likely with highly reactive α-haloketones or at elevated temperatures.

  • Formation of Isomeric Thiazoles: With unsymmetrical thioamides or α-haloketones, the formation of regioisomers is a possibility, though less common in many standard Hantzsch syntheses. Acidic conditions have been shown to influence the regioselectivity of the reaction.[11]

Strategies to Minimize Side Product Formation:

  • Control of Stoichiometry: Using a slight excess of the thioamide can help to ensure the complete consumption of the α-haloketone, minimizing the potential for its self-condensation.

  • Anhydrous Conditions: Using dry solvents and reagents can help prevent the hydrolysis of the α-haloketone.

  • Temperature Control: Running the reaction at the lowest effective temperature can help to minimize side reactions.

  • pH Control: Maintaining a neutral or slightly basic pH during the work-up is crucial. While the reaction itself can proceed under neutral or slightly acidic conditions, a basic work-up ensures the product is in its neutral, often less soluble form.

A visual guide to interpreting TLC results in Hantzsch synthesis is presented below.

TLC_Interpretation cluster_0 TLC Plate Scenarios cluster_1 Interpretation & Action TLC1 Scenario A: Ideal Reaction SM1 [ ] SM2 [ ] RXN [ ] Product [ ] Interp1 Interpretation: - SMs consumed - Clean product spot Action: - Proceed to work-up TLC1->Interp1 TLC2 Scenario B: Incomplete Reaction SM1 [ ] SM2 [ ] RXN [ ] Product [ ] SM1 [ ] SM2 [ ] Interp2 Interpretation: - Significant SMs remain Action: - Extend reaction time - Increase temperature cautiously TLC2->Interp2 TLC3 Scenario C: Side Product Formation SM1 [ ] SM2 [ ] RXN [ ] Product [ ] Side Product [ ] Interp3 Interpretation: - New spot(s) observed Action: - Optimize conditions (temp, stoichiometry) - Plan for purification TLC3->Interp3

Caption: Interpreting TLC results for the Hantzsch thiazole synthesis.

Issue 3: Difficulty in Product Purification

Question: I'm struggling to purify my thiazole product. What are the most effective purification methods?

Answer: Purification can indeed be challenging due to the potential for polar byproducts. The choice of purification method will depend on the physical properties of your product and the nature of the impurities.

  • Recrystallization: If your product is a solid, recrystallization is often the most effective and scalable method for achieving high purity.

    • Solvent Selection: Common solvents for recrystallizing thiazoles include ethanol, methanol, or mixtures like ethyl acetate/hexanes. The ideal solvent is one in which your product is sparingly soluble at room temperature but highly soluble when heated.

  • Silica Gel Column Chromatography: For oils or solids that do not recrystallize well, column chromatography is the go-to method.

    • Eluent System: A common starting point is a gradient of ethyl acetate in hexanes. The polarity of the eluent can be adjusted based on the TLC analysis of your crude product.

  • Acid-Base Extraction: This technique is particularly useful if your thiazole product has a basic nitrogen atom and you need to separate it from neutral byproducts.

    • Dissolve the crude product in an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a dilute aqueous acid (e.g., 1M HCl). The basic thiazole will be protonated and move into the aqueous layer as its salt.

    • Separate the aqueous layer and neutralize it with a base (e.g., sodium bicarbonate) to precipitate the purified thiazole.

    • The precipitated product can then be filtered or extracted into a fresh portion of organic solvent.

Advanced & Alternative Methodologies

For syntheses that are particularly challenging, modern variations of the Hantzsch synthesis can offer significant advantages:

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times and, in some cases, improve yields.[12] Microwave heating is particularly effective for reactions in polar solvents.

  • Solvent-Free Conditions: Environmentally friendly, solvent-free methods, often involving grinding the reactants together, can lead to rapid and high-yielding reactions.[13][14]

  • Catalysis: While the classic Hantzsch synthesis is often uncatalyzed, certain catalysts, such as silica-supported tungstosilisic acid, have been shown to improve yields and reaction rates, especially in multi-component variations of the reaction.[8][9]

By systematically addressing these common issues and understanding the underlying chemical principles, you can significantly improve the success rate of your Hantzsch thiazole syntheses.

References

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1463. Available at: [Link].

  • Hantzsch Thiazole Synthesis. Chem Help ASAP. Available at: [Link].

  • Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link].

  • Facchinetti, V., et al. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles without the use of a catalyst. Synthesis, 48(03), 437-440. Available at: [Link].

  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. Available at: [Link].

  • Mechanism of Hantzsch Thiazole Synthesis. ResearchGate. Available at: [Link].

  • Bouherrou, H., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(11), 1463. Available at: [Link].

  • Thiazole. CUTM Courseware. Available at: [Link].

  • Gümüş, M., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(10), 12341-12359. Available at: [Link].

  • Shen, L., et al. (2009). A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Green Chemistry, 11(9), 1414-1420. Available at: [Link].

  • Hantzsch Thiazole Synthesis. SynArchive. Available at: [Link].

  • Hantzsch Thiazole Synthesis 2010. Scribd. Available at: [Link].

  • Synthesis of Hantzsch thiazole derivatives under solvent free conditions. ResearchGate. Available at: [Link].

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. Available at: [Link].

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Available at: [Link].

  • Hantzsch Thiazole Synthesis 2010. Scribd. Available at: [Link].

  • Pawar, N. S., & Chougle, M. (2021). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. International Journal of Advanced Research in Science, Communication and Technology. Available at: [Link].

  • Hantzsch thiazole synthesis. ResearchGate. Available at: [Link].

  • Meakins, G. D., et al. (1984). An unexpected outcome of a general thiazole synthesis. Journal of the Chemical Society, Chemical Communications, (13), 837-838. Available at: [Link].

  • Gomha, S. M., et al. (2020). Review of the synthesis and biological activity of thiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1), 1-18. Available at: [Link].

Sources

Optimization

Technical Support Center: Analytical Methods for Purity Assessment of Thiazole Derivatives

Welcome to the Technical Support Center for the analytical purity assessment of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the analytical purity assessment of thiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals who are engaged in the synthesis, purification, and characterization of these vital heterocyclic compounds. Thiazole derivatives are foundational in numerous pharmaceuticals and agrochemicals, making the accurate determination of their purity a critical aspect of quality control and regulatory compliance.[1][2][3]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format. Our focus is on not just the "how," but the "why," offering insights grounded in chemical principles and extensive field experience to help you navigate the common and complex challenges encountered during your experiments.

The Criticality of Purity Assessment for Thiazole Derivatives

The purity of an Active Pharmaceutical Ingredient (API) is paramount to the safety and efficacy of a final drug product.[4] Impurities, even in trace amounts, can have unintended pharmacological effects, impact the stability of the drug, or lead to the formation of toxic byproducts. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines (Q3A/B/C/D) that define the thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.[4][5][6][7][8]

Thiazole derivatives, while structurally versatile, can present unique analytical challenges due to their chemical properties. The presence of nitrogen and sulfur atoms can lead to specific interactions with analytical instrumentation, and their synthesis routes can generate a variety of process-related impurities and degradation products.[9] This guide will equip you with the knowledge to develop robust, validated analytical methods to ensure the purity of your thiazole compounds.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

Reverse-phase HPLC (RP-HPLC) is the most widely adopted technique for the purity assessment of thiazole derivatives due to its high resolution, sensitivity, and versatility.[9][10] It is particularly well-suited for separating the main compound from non-volatile, process-related impurities.[9]

HPLC Troubleshooting Guide & FAQs

Question: My thiazole derivative is showing significant peak tailing. What are the likely causes and how can I fix it?

Answer: Peak tailing is a common issue when analyzing nitrogen-containing heterocycles like thiazoles.[11] The primary cause is often secondary interactions between the basic nitrogen atoms in the thiazole ring and residual silanol groups on the silica-based stationary phase of the HPLC column.[12]

  • Causality: Silanol groups (Si-OH) on the surface of C18 and other silica-based columns can be deprotonated at moderate pH values, leaving a negatively charged silanoate group (Si-O-). Basic compounds, like many thiazole derivatives, can be protonated in the mobile phase and then interact ionically with these silanoate groups, leading to a secondary retention mechanism that causes peak tailing.[12]

  • Troubleshooting Steps:

    • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (typically to pH 2-3 with an acid like trifluoroacetic acid or formic acid) will protonate the silanol groups, minimizing these secondary interactions.[11]

    • Use of an End-Capped Column: Modern, high-purity, end-capped columns have a much lower concentration of free silanol groups and are highly recommended for analyzing basic compounds.[12]

    • Competitive Amine Additive: Adding a small amount of a competitive amine, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites and improve peak shape.

    • Column Overload: Injecting too much sample can saturate the stationary phase and lead to peak tailing.[11][13][14] To check for this, dilute your sample 10-fold and reinject. If the peak shape improves, you were likely overloading the column.[15]

    • Extra-Column Volume: Excessive tubing length or a large-volume detector cell can contribute to band broadening and peak tailing.[12] Ensure your system is optimized for minimal dead volume.

Question: I'm having trouble resolving my main thiazole peak from a closely eluting impurity. What strategies can I employ to improve resolution?

Answer: Achieving adequate resolution between an API and its impurities is a critical goal of a stability-indicating method.

  • Causality: Resolution is a function of column efficiency, selectivity, and retention factor. To improve resolution, you need to manipulate one or more of these parameters.

  • Troubleshooting Steps:

    • Optimize Mobile Phase Composition: Vary the ratio of your organic modifier (e.g., acetonitrile or methanol) to the aqueous phase. A lower percentage of organic solvent will generally increase retention and may improve resolution.

    • Change the Organic Modifier: Acetonitrile and methanol have different selectivities. If you are using one, try switching to the other.

    • Adjust the pH: Small changes in the mobile phase pH can alter the ionization state of your analyte and impurities, leading to significant changes in retention and selectivity.

    • Change the Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry is the next logical step. Consider a column with a different stationary phase (e.g., a phenyl-hexyl or a polar-embedded phase) to exploit different separation mechanisms.

    • Reduce Temperature: Lowering the column temperature can sometimes improve resolution, although it will also increase backpressure.

    • Gradient Elution: If you have a complex mixture of impurities with a wide range of polarities, a gradient elution method is often necessary to achieve adequate separation for all components.[16]

Experimental Protocol: RP-HPLC Method for Purity of a Generic Thiazole Derivative

This protocol provides a starting point for developing a purity method for a novel thiazole derivative. Method validation should be performed according to ICH Q2(R1) guidelines.[17]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size (a modern, end-capped column is recommended).

    • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid in acetonitrile.

    • Gradient:

      Time (min) %B
      0 10
      20 90
      25 90
      26 10

      | 30 | 10 |

    • Flow Rate: 1.0 mL/min.[16][18]

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or the λmax of the thiazole derivative. A PDA detector is useful for initial method development to monitor peak purity.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Accurately weigh and dissolve approximately 10 mg of the thiazole derivative in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[9]

    • Further dilute as necessary to be within the linear range of the detector.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Weigh & Dissolve Thiazole Derivative Injection Inject Sample Sample->Injection MobilePhase Prepare Mobile Phases A & B Separation Gradient Elution on C18 Column MobilePhase->Separation Injection->Separation Detection PDA/UV Detection Separation->Detection Integration Integrate Peaks Detection->Integration Purity Calculate % Purity & Impurity Profile Integration->Purity Report Generate Report Purity->Report GC_Troubleshooting Problem Poor GC Peak Shape Tailing Peak Tailing Problem->Tailing Fronting Peak Fronting Problem->Fronting CauseTailing1 Column Activity Tailing->CauseTailing1 CauseTailing2 Active Inlet Liner Tailing->CauseTailing2 CauseFronting1 Column Overload Fronting->CauseFronting1 SolutionTailing1 Trim/Condition Column CauseTailing1->SolutionTailing1 SolutionTailing2 Use Deactivated Liner CauseTailing2->SolutionTailing2 SolutionFronting1 Dilute Sample CauseFronting1->SolutionFronting1

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activity of 2-Aminothiazole Isomers and Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of bio...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, including clinically approved drugs.[1][2] Its structural features—a five-membered ring containing sulfur and nitrogen—allow for versatile substitutions, leading to a vast chemical space with diverse pharmacological profiles. This guide provides an in-depth comparison of the biological activities of 2-aminothiazole derivatives, focusing on the structure-activity relationships (SAR) that govern their efficacy in key therapeutic areas. We will dissect the causal relationships behind experimental designs and present supporting data to offer a clear, evidence-based perspective for drug discovery and development.

The 2-Aminothiazole Core: A Nexus of Biological Activity

The versatility of the 2-aminothiazole scaffold stems from the distinct chemical environments of its substituent positions: the 2-amino group, and the C4 and C5 positions of the thiazole ring. Modifications at these sites profoundly influence the molecule's interaction with biological targets, dictating its potency, selectivity, and overall pharmacological effect.[3][4]

SAR_Scaffold cluster_0 2-Aminothiazole Scaffold cluster_1 Key Substitution Points Thiazole N2 N2 Position (Amine/Amide Linkages) Thiazole->N2 Influences H-bonding, Target Selectivity C4 C4 Position (Aryl/Heteroaryl Groups) Thiazole->C4 Critical for Potency, Often Pyridyl/Phenyl C5 C5 Position (Diverse Substituents) Thiazole->C5 Modulates Selectivity & Physicochemical Properties

Caption: Core 2-aminothiazole scaffold and key modification sites.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

The 2-aminothiazole core is a prominent feature in many anticancer agents, including the FDA-approved kinase inhibitors Dasatinib and Alpelisib.[1][2] The anticancer activity of these derivatives is primarily attributed to their ability to inhibit key enzymes in cell signaling pathways, induce apoptosis, and arrest the cell cycle.[5]

Mechanism of Action: Kinase Inhibition

A significant number of 2-aminothiazole derivatives function as potent inhibitors of protein kinases, which are crucial regulators of cell cycle progression and signal transduction. Overexpression or mutation of kinases like Cyclin-Dependent Kinases (CDKs) and Aurora kinases are common in many cancers.[3][6][7]

  • Cyclin-Dependent Kinases (CDKs): Compounds with aminothiazole scaffolds have been developed as highly potent and selective inhibitors of CDKs, particularly CDK2, CDK4, and CDK6.[6][8] By binding to the ATP-binding pocket of these kinases, they prevent the phosphorylation of key substrates like the Retinoblastoma (Rb) protein, leading to cell cycle arrest, typically at the G1 phase.[6]

  • Aurora Kinases: These kinases are essential for mitotic events. 2-aminothiazole derivatives have been identified as potent inhibitors of Aurora A and Aurora B, leading to defects in chromosome segregation and ultimately, cell death.[3][7][9]

Kinase_Inhibition_Pathway cluster_cell_cycle Cell Cycle Progression cluster_targets Therapeutic Targets G1 G1 Phase S S Phase G1->S Rb Phosphorylation G2 G2 Phase S->G2 M M Phase G2->M CDK46 CDK4/6 CDK46->G1 CDK2 CDK2 CDK2->S Aurora Aurora Kinases Aurora->M Inhibitor 2-Aminothiazole Inhibitor Inhibitor->CDK46 Inhibitor->CDK2 Inhibitor->Aurora

Caption: Inhibition of cell cycle kinases by 2-aminothiazole derivatives.

Comparative Inhibitory Activity

The substitution pattern on the 2-aminothiazole ring is critical for kinase inhibitory potency and selectivity. The following table summarizes the activity of selected derivatives against various cancer cell lines and kinases.

Compound/DerivativeTarget/Cell LineActivity (IC50/Ki)Reference
DasatinibPan-Src KinaseSubnanomolar[10]
AlpelisibPI3KαClinically Approved[1]
SNS-032CDK2, 7, 9Potent Inhibitor[1]
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineM. tuberculosis0.024 µM (MIC)[4]
Compound 28 (meta-chloro substituted phenyl)HT29 (Colon Cancer)0.63 µM[1]
Compound 5a (ethyl 2-(...)-thiazole-4-carboxylate)HCT 116 (Colon Cancer)0.72 µM[11]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine (18 )Aurora A / Aurora B8.0 nM / 9.2 nM (Ki)[9]

This table presents a selection of data to illustrate the range of activities. Please refer to the cited sources for comprehensive data.

Antimicrobial Activity: A Scaffold for Combating Pathogens

2-aminothiazole derivatives exhibit a broad spectrum of antimicrobial properties, with activity reported against bacteria, fungi, and mycobacteria.[12][13] Isosteric replacement of the thiazole's sulfur with oxygen to form a 2-aminooxazole can also modulate activity and improve physicochemical properties like water solubility.[14]

Structure-Activity Relationship (SAR) in Antimycobacterial Agents

Extensive research against Mycobacterium tuberculosis (Mtb) has provided clear SAR insights.[4][15]

  • C4 Position: A 2-pyridyl moiety at this position is strictly required for potent activity. Replacement with other aryl groups like pyrazine or benzene drastically reduces efficacy.[15]

  • N2 Position: This position is highly tolerant of modification. Introducing substituted benzoyl groups can improve the antitubercular activity by over 100-fold compared to the initial hit compounds.[4][15] For instance, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analogue with a Minimum Inhibitory Concentration (MIC) of 0.024 μM.[4]

  • Thiazole Core: The central thiazole ring itself is intolerant to modification, highlighting its essential role as the core pharmacophore.[15]

Comparative Antimicrobial Activity
Compound/DerivativeOrganismActivity (MIC)Reference
N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amineM. tuberculosis H37Rv0.024 µM[4]
2-pyridyl substituted aminothiazoles (17-19 )M. tuberculosis0.39–0.78 µM[15]
N-Oxazolylcarboxamides (Oxazole isosteres)M. tuberculosis H37Ra3.13 µg/mL[14]
Functionally substituted 2-aminothiazolesVarious Bacteria & FungiPotent Activity[13]

Neuroprotective Activity: A New Frontier in Tauopathies

Emerging research has identified 2-aminothiazole derivatives as potent inhibitors of neuronal degeneration in models of Alzheimer's disease and other tauopathies.[16] The mechanism involves counteracting tau-induced cell toxicity, offering a promising therapeutic avenue.[16]

A novel series of substituted 2-aminothiazoles demonstrated the ability to protect against this toxicity at nanomolar concentrations in cell-based models.[16] This highlights the scaffold's potential to be optimized for neurodegenerative diseases, moving beyond its traditional roles in oncology and infectious disease.

Experimental Protocols: A Guide to Evaluation

To ensure scientific rigor and reproducibility, standardized assays are crucial for evaluating and comparing the biological activity of novel compounds.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay is a widely used method to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation after exposure to a test compound.[5]

Principle: The mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it to an insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, A549, HCT 116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole test compounds in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]

MIC_Workflow A Prepare Serial Dilutions of Test Compound in 96-well Plate B Inoculate each well with a standardized microbial suspension A->B C Include Positive (no drug) and Negative (no microbe) Controls B->C D Incubate at optimal temperature (e.g., 37°C for 18-24 hours) C->D E Visually inspect for turbidity or use a growth indicator (e.g., Resazurin) D->E F Determine MIC: Lowest concentration with no visible growth E->F

Caption: General workflow for MIC determination via broth microdilution.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) and prepare a stock solution.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared inoculum to each well containing the diluted compound. Include a growth control well (inoculum, no compound) and a sterility control well (broth, no inoculum).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for most bacteria).

  • MIC Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a colorimetric indicator like resazurin.

Conclusion

The 2-aminothiazole scaffold is a remarkably versatile and pharmacologically significant structure. Its biological activity can be precisely tuned through strategic modifications at the N2, C4, and C5 positions. As demonstrated, derivatives have been optimized to yield potent and selective inhibitors for anticancer therapy, highly effective agents against microbial pathogens, and promising new leads for neurodegenerative diseases. The structure-activity relationships discussed herein underscore the importance of rational design in medicinal chemistry. By understanding how specific structural changes influence target engagement and biological response, researchers can continue to leverage the 2-aminothiazole core to develop next-generation therapeutics with improved efficacy and safety profiles.

References

  • The Anticancer Potential of 2-Aminothiazole Derivatives: A Technical Guide for Researchers. (2025). Benchchem.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central.
  • Design, synthesis and biological evaluations of 2-aminothiazole scaffold containing amino acid moieties as anti-cancer agents. (2021). PubMed.
  • Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents. (2014). PubMed.
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2014). PubMed Central.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. (2017). PubMed Central.
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. (2013). PubMed.
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2021). MDPI.
  • Functionally substituted 2-aminothiazoles as antimicrobial agents: in vitro and in silico evalu
  • Biological characterization of 2-aminothiazole-derived Cdk4/6 selective inhibitor in vitro and in vivo. (2010). PubMed.
  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (2006).
  • Comparative Efficacy of 2-Aminothiazole Derivatives as Aurora Kinase Inhibitors. (2025). Benchchem.
  • Biological and medicinal significance of 2-aminothiazoles. (2014). Scholars Research Library.
  • Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. (2011). PubMed.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024).

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Comparative

A Comparative Guide to the Validation of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one as a Critical Drug Intermediate

Introduction: The Central Role of Intermediates in Pharmaceutical Synthesis In the intricate process of drug development and manufacturing, the quality of pharmaceutical intermediates is paramount. These molecules are th...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Intermediates in Pharmaceutical Synthesis

In the intricate process of drug development and manufacturing, the quality of pharmaceutical intermediates is paramount. These molecules are the foundational building blocks upon which the final active pharmaceutical ingredient (API) is constructed. The validation of an intermediate's identity, purity, and overall quality is not merely a regulatory formality but a critical step that dictates the safety, efficacy, and batch-to-batch consistency of the final drug product. This guide provides an in-depth technical validation of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS: 26493-11-8), a key intermediate in the synthesis of the widely-used anticoagulant, Apixaban.[1][2][3] We will explore its synthesis, analytical characterization, and a comparative analysis with alternative intermediates, supported by experimental protocols.

The Significance of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one in Apixaban Synthesis

Apixaban, an oral, direct factor Xa inhibitor, is a crucial medication for the prevention of stroke and systemic embolism. The synthesis of its complex pyrazolopyridine core relies on the efficient and high-purity formation of key intermediates. 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one has emerged as a vital precursor in several patented synthetic routes to Apixaban. Its unique fused ring structure provides the necessary scaffold for subsequent chemical transformations.

The validation of this intermediate is essential to control the impurity profile of the final Apixaban API. Any impurities originating from the intermediate can carry through the synthetic process, potentially impacting the drug's safety and efficacy.

Comparative Analysis of Synthetic Intermediates for Apixaban

While 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is a prominent intermediate, several alternative synthetic strategies for Apixaban have been developed, each with its own set of key intermediates. A comparative understanding of these alternatives is crucial for process optimization and cost-effective manufacturing.

dot

cluster_0 Apixaban Synthesis Pathways Start Start Intermediate_A 2-Amino-6,7-dihydro- thiazolo[5,4-c]pyridin- 4(5H)-one Start->Intermediate_A Route 1 Intermediate_B (Z)-ethyl 2-chloro-2-(2-(4- methoxyphenyl)hydrazono)acetate Start->Intermediate_B Route 2 Intermediate_C 1-(4-aminophenyl)-5,6-dihydro- 3-(4-morpholinyl)-2(1H)-pyridinone Start->Intermediate_C Route 3 Apixaban Apixaban Intermediate_A->Apixaban Intermediate_B->Apixaban Intermediate_C->Apixaban

Caption: Alternative synthetic pathways to Apixaban.

IntermediateKey AdvantagesPotential DrawbacksReported Yields (Illustrative)
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Convergent synthesis, potentially fewer steps.May involve costly reagents or challenging reaction conditions.High yields in specific patented routes.
(Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate Utilized in several efficient synthetic approaches.Can involve multiple steps to generate the core structure.Varies depending on the specific synthetic patent.
1-(4-aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone Well-established intermediate in Apixaban synthesis.The synthesis of this intermediate can be lengthy.Generally good to high yields have been reported.

The choice of synthetic route and corresponding intermediate often depends on a balance of factors including raw material cost, process scalability, overall yield, and the impurity profile. While some alternative routes may offer higher yields in certain steps, the complexity of the overall synthesis and purification challenges must be considered.

Experimental Validation Protocols

A robust validation of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one involves a battery of analytical techniques to confirm its identity, purity, and quality.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Principle: HPLC is a cornerstone of pharmaceutical analysis, allowing for the separation, identification, and quantification of components in a mixture. A validated HPLC method is essential for determining the purity of the intermediate and detecting any process-related impurities.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is typically employed to separate the main component from potential impurities. A common mobile phase combination is a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: Based on the UV absorbance spectrum of the compound, a suitable wavelength is chosen for detection (e.g., 220 nm).

  • Sample Preparation: A known concentration of the intermediate is accurately weighed and dissolved in a suitable solvent (e.g., a mixture of water and acetonitrile).

  • Validation Parameters: The method should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ).

dot

Sample_Prep Sample Preparation (Accurate Weighing & Dissolution) HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Data_Acquisition Data Acquisition & Processing (Chromatogram Generation) HPLC_System->Data_Acquisition Analysis Purity & Assay Calculation Data_Acquisition->Analysis

Caption: HPLC validation workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Principle: NMR spectroscopy is an unparalleled tool for elucidating the chemical structure of a molecule. Both ¹H and ¹³C NMR provide detailed information about the connectivity of atoms and the chemical environment of each nucleus.

Experimental Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A suitable deuterated solvent in which the compound is soluble (e.g., DMSO-d₆, CDCl₃).

  • Sample Preparation: A small amount of the intermediate is dissolved in the deuterated solvent.

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

  • Data Analysis: The chemical shifts, coupling constants (for ¹H NMR), and number of signals are analyzed to confirm that the obtained spectra are consistent with the known structure of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one. The presence of any unexpected signals could indicate impurities.

Mass Spectrometry (MS) for Molecular Weight Verification

Principle: Mass spectrometry provides a highly accurate measurement of the molecular weight of a compound, serving as a crucial confirmation of its identity.

Experimental Protocol:

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system like LC-MS.

  • Ionization Technique: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Sample Preparation: The sample is introduced into the mass spectrometer, typically dissolved in a suitable solvent.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion is measured.

  • Data Analysis: The observed molecular weight is compared to the theoretical molecular weight of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (C₆H₇N₃OS, MW: 169.20 g/mol ).[2] This confirms the elemental composition of the molecule.

Conclusion: A Foundation for Quality

The rigorous validation of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is a non-negotiable aspect of ensuring the quality and safety of Apixaban. By employing a suite of analytical techniques and understanding its performance in the context of alternative synthetic intermediates, pharmaceutical scientists can make informed decisions to optimize their manufacturing processes. This guide provides a framework for the systematic evaluation of this critical drug intermediate, underscoring the principle that a well-characterized starting point is the foundation of a high-quality pharmaceutical product.

References

  • Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

  • Scilit. (n.d.). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR ESTIMATION OF APIXABAN BY RP-HPLC. Retrieved from [Link]

  • ResearchGate. (2023, August 6). RP-HPLC Method Development and Validation for the Quantitative Determination of Potential Impurities of Apixaban. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Amino-5,5-dimethylthiazol-4(5H)-one. Retrieved from [Link]

  • Semantic Scholar. (n.d.). METHOD DEVELOPMENT AND VALIDATION OF APIXABAN USING RP-HPLC METHOD AND ITS STRESS STABILITY STUDIES. Retrieved from [Link]

  • Royal Society of Chemistry. (2023, November 23). Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. Retrieved from [Link]

  • MDPI. (n.d.). Development of a Fast and Robust UHPLC Method for Apixaban In-Process Control Analysis. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2021, January 1). DEVELOPMENT AND VALIDATION OF A STABILITY INDICATING RP-HPLC METHOD OF APIXABAN IN COMMERCIAL DOSAGE FORM. Retrieved from [Link]

  • Quick Company. (n.d.). Key Intermediates And Impurities Of The Synthesis Of Apixaban. Retrieved from [Link]

  • ResearchGate. (2023, August 6). A new route to pyrazolo[3,4- c] and [4,3- c]pyridinones via heterocyclization of vic-substituted hydroxamic acids of acetylenylpyrazoles. Retrieved from [Link]

  • Google Patents. (2014, October 15). Apixaban glycol esters as key intermediates and impurities of the synthesis of Apixaban.
  • World Journal of Pharmaceutical Sciences. (n.d.). A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one. Retrieved from [Link]

  • ResearchGate. (2024, January 17). A practical synthesis for the key intermediate of apixaban. Retrieved from [Link]

  • Chem.info. (2023, October 23). Mastering Organic Synthesis: The Role of 2-amino-6,7-dihydro-5H-[4][5]thiazolo[5,4-c]pyridin-4-one. Retrieved from [Link]

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Validation

A Senior Application Scientist's Guide to the Structure-Activity Relationship (SAR) of 2-Aminothiazole Analogs

For researchers, medicinal chemists, and drug development professionals, the 2-aminothiazole scaffold represents a cornerstone in modern medicinal chemistry.[1][2][3] Its inherent drug-like properties and synthetic tract...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the 2-aminothiazole scaffold represents a cornerstone in modern medicinal chemistry.[1][2][3] Its inherent drug-like properties and synthetic tractability have propelled it into the core of numerous clinically successful drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[4] This guide provides an in-depth comparison of 2-aminothiazole analogs, delving into the nuanced structure-activity relationships that govern their biological effects. We will explore key therapeutic areas, present comparative experimental data, and provide detailed protocols to empower your own drug discovery endeavors.

The 2-Aminothiazole Core: A Privileged Scaffold

The 2-aminothiazole ring is a five-membered heterocycle containing both sulfur and nitrogen atoms, with an exocyclic amine group at the 2-position. This arrangement confers a unique combination of electronic and steric properties, allowing it to engage in a variety of interactions with biological targets. The scaffold's versatility is evident in the broad spectrum of biological activities exhibited by its derivatives, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[5]

A general workflow for SAR studies of 2-aminothiazole analogs is depicted below. This iterative process of design, synthesis, and biological evaluation is fundamental to optimizing lead compounds.

SAR_Workflow cluster_design Design & Synthesis cluster_testing Biological Evaluation cluster_analysis Data Analysis & Iteration Initial Hit Initial Hit Analog Design Analog Design Initial Hit->Analog Design Identify Modification Sites Synthesis Synthesis Analog Design->Synthesis Chemical Feasibility In vitro Assays In vitro Assays Synthesis->In vitro Assays Compound Library SAR Analysis SAR Analysis In vitro Assays->SAR Analysis Activity Data (IC50) ADMET Profiling ADMET Profiling ADMET Profiling->SAR Analysis Drug-like Properties Lead Optimization Lead Optimization SAR Analysis->Lead Optimization Identify Key Moieties Lead Optimization->Analog Design Refined Hypotheses

Caption: A typical workflow for structure-activity relationship (SAR) studies.

Comparative SAR Analysis: Anticancer and Antimicrobial Activities

To illustrate the principles of SAR in practice, we will focus on two prominent therapeutic areas for 2-aminothiazole analogs: oncology and infectious diseases.

2-Aminothiazole Analogs as Anticancer Agents

The 2-aminothiazole scaffold is a prolific source of kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[6][7] By targeting specific kinases involved in cell proliferation and survival, these compounds can achieve high potency and selectivity.

A key example is the development of Dasatinib, a potent inhibitor of the Src family of kinases and Bcr-Abl.[6] The SAR studies leading to Dasatinib revealed the critical importance of specific substitutions on the 2-aminothiazole core.

CompoundR1R2Target KinaseIC50 (nM)Reference
1 HHSrc>10,000[6]
Dasatinib (2) N-(2-chloro-6-methylphenyl)carboxamide6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylSrc, Bcr-Abl<1[6]
12m N-(2-chloro-6-methylphenyl)carboxamide6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylLck0.8[6]

Table 1: SAR of 2-Aminothiazole Analogs as Kinase Inhibitors.

The data clearly demonstrates that the unsubstituted 2-aminothiazole is inactive. The remarkable potency of Dasatinib is achieved through the introduction of a bulky, substituted pyrimidine ring at the N-2 position and a carboxamide-linked phenyl group at the C-5 position. These modifications allow for optimal interactions within the ATP-binding pocket of the target kinases.

The signaling pathway of a generic receptor tyrosine kinase (RTK) and the inhibitory action of a 2-aminothiazole-based inhibitor is illustrated below.

Kinase_Inhibition cluster_pathway RTK Signaling Pathway Ligand Ligand RTK RTK Ligand->RTK Binds P-RTK Phosphorylated RTK RTK->P-RTK Dimerization & Autophosphorylation Downstream Signaling Downstream Signaling P-RTK->Downstream Signaling Activates Cell Proliferation Cell Proliferation Downstream Signaling->Cell Proliferation Promotes Inhibitor 2-Aminothiazole Inhibitor Inhibitor->P-RTK Blocks ATP Binding

Caption: Inhibition of a receptor tyrosine kinase signaling pathway by a 2-aminothiazole analog.

2-Aminothiazole Analogs as Antimicrobial Agents

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. 2-Aminothiazole derivatives have shown significant promise in this area, particularly against Mycobacterium tuberculosis, the causative agent of tuberculosis.[8][9][10]

SAR studies on anti-tubercular 2-aminothiazoles have identified key structural features for potent activity. A seminal study demonstrated that a 2-pyridyl moiety at the C-4 position of the thiazole ring is crucial for activity.[9][10] While this position is intolerant to modification, the N-2 position offers considerable flexibility for optimization.

CompoundR (at N-2 position)MIC (µM) against M. tuberculosis H37RvReference
20 H>50[9]
55 3-Chlorobenzoyl0.024[9]
Unsubstituted Benzoyl Benzoyl12.5[9]

Table 2: SAR of 2-Aminothiazole Analogs as Anti-tubercular Agents.

As shown in Table 2, the introduction of a benzoyl group at the N-2 position significantly enhances the anti-tubercular activity. Further substitution on the benzoyl ring, such as a chloro group at the 3-position, leads to a remarkable increase in potency, with compound 55 exhibiting a MIC in the nanomolar range.[9]

Experimental Protocols

To facilitate the practical application of the concepts discussed, we provide detailed protocols for the synthesis of a representative 2-aminothiazole analog and a common biological assay for evaluating anticancer activity.

Synthesis of N-(3-Chlorobenzoyl)-4-(pyridin-2-yl)thiazol-2-amine (Compound 55)

This synthesis is based on the well-established Hantzsch thiazole synthesis.

Step 1: Synthesis of 2-Bromo-1-(pyridin-2-yl)ethan-1-one

  • To a solution of 2-acetylpyridine (1.0 eq) in glacial acetic acid, add bromine (1.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 4 hours.

  • Pour the mixture into ice-water and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of 4-(Pyridin-2-yl)thiazol-2-amine (Compound 20)

  • To a solution of 2-bromo-1-(pyridin-2-yl)ethan-1-one (1.0 eq) in ethanol, add thiourea (1.1 eq).

  • Reflux the reaction mixture for 6 hours.

  • Cool the mixture to room temperature and add a saturated solution of sodium bicarbonate to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the desired product.

Step 3: Synthesis of N-(3-Chlorobenzoyl)-4-(pyridin-2-yl)thiazol-2-amine (Compound 55)

  • To a solution of 4-(pyridin-2-yl)thiazol-2-amine (1.0 eq) in anhydrous dichloromethane, add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C and add 3-chlorobenzoyl chloride (1.2 eq) dropwise.

  • Stir the reaction at room temperature for 12 hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the final compound.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Materials:

  • Cancer cell line (e.g., A549 lung cancer cells)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Test compounds (dissolved in DMSO)

Procedure:

  • Seed the cancer cells in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours at 37 °C in a 5% CO2 incubator.

  • Prepare serial dilutions of the test compounds in the complete growth medium.

  • After 24 hours, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

  • Incubate the plate for 48 hours at 37 °C in a 5% CO2 incubator.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Conclusion

The 2-aminothiazole scaffold continues to be a rich source of biologically active compounds with therapeutic potential across a wide range of diseases. A thorough understanding of the structure-activity relationships governing the interactions of these analogs with their biological targets is paramount for the rational design of new and improved therapeutic agents. The comparative data and detailed protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery, empowering them to navigate the complexities of SAR studies and accelerate the development of next-generation therapeutics.

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Comparative

A Comparative Guide to the Synthetic Routes of 2-Aminothiazoles for Researchers and Drug Development Professionals

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in numerous approved drugs and clinical candidates.[1][2][3][4][5] Its prevalence stems from its ability to engage i...

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, serving as a critical pharmacophore in numerous approved drugs and clinical candidates.[1][2][3][4][5] Its prevalence stems from its ability to engage in a wide range of biological interactions, underpinning activities from anticancer and antimicrobial to anti-inflammatory effects.[1][2][4] Given its significance, the efficient and versatile synthesis of 2-aminothiazole derivatives is a paramount concern for researchers in drug discovery and development. This guide provides an in-depth comparative analysis of the principal synthetic routes to this vital heterocyclic scaffold, offering field-proven insights into the causality behind experimental choices and providing robust, validated protocols.

The Classical Workhorse: Hantzsch Thiazole Synthesis

First reported in 1887, the Hantzsch synthesis remains the most widely utilized method for constructing the 2-aminothiazole core.[1][6] The enduring popularity of this reaction is a testament to its reliability, broad substrate scope, and operational simplicity.

Reaction Principle: The synthesis involves the condensation cyclization of an α-halocarbonyl compound with a thiourea or thioamide derivative.[1][6][7]

Causality in Mechanism: The reaction is initiated by a nucleophilic attack from the sulfur atom of the thiourea onto the electrophilic carbon of the α-halocarbonyl compound. This step is often the rate-determining step and explains the choice of reactive α-haloketones (iodides > bromides > chlorides) to accelerate the reaction. Subsequent intramolecular cyclization via attack of the nitrogen atom, followed by dehydration, yields the final 2-aminothiazole product. The acidic conditions sometimes employed can facilitate the dehydration step but may also influence the regioselectivity when using unsymmetrical thioureas.[8]

Mechanism of Hantzsch Thiazole Synthesis```dot

Hantzsch_Mechanism

Caption: Mechanism of the Cook-Heilbron 5-aminothiazole synthesis.

Advantages:

  • Access to 5-Aminothiazoles: It is a primary method for synthesizing this important subclass of aminothiazoles.

  • Mild Conditions: The reaction often proceeds at room temperature and under neutral or aqueous conditions, making it suitable for delicate substrates. [9] Limitations:

  • Limited Scope: Compared to the Hantzsch synthesis, the scope of accessible substitution patterns is more restricted.

  • Use of Toxic Reagents: Carbon disulfide is highly flammable, volatile, and toxic.

Modern and Greener Synthetic Approaches

In recent years, significant efforts have been directed towards developing more efficient, safer, and environmentally benign methods for 2-aminothiazole synthesis. These modern approaches often build upon the classical Hantzsch reaction, seeking to overcome its limitations.

One-Pot and Tandem Reactions

A major advance has been the development of one-pot procedures that avoid the isolation of hazardous α-haloketone intermediates. [10][11][12]In these methods, a ketone is halogenated in situ and then immediately reacted with thiourea.

  • Causality in Reagent Choice: Reagents like N-bromosuccinimide (NBS) or copper(II) bromide are chosen for in situ α-bromination because they are easier to handle and often more selective than elemental bromine. [10][11]The reaction can be performed as a tandem, one-pot synthesis, which improves efficiency by avoiding intermediate separation and purification. [11]This strategy significantly enhances safety and reduces chemical waste. [12]

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool to accelerate the synthesis of 2-aminothiazoles. [13][14]

  • Causality in Rate Acceleration: Microwave energy directly and efficiently heats the reaction mixture, leading to a dramatic reduction in reaction times from hours to minutes. [13][15]This rapid heating can also lead to higher yields and cleaner reaction profiles by minimizing the formation of side products. This approach aligns with the principles of green chemistry by reducing energy consumption. [13][16]

Green Catalysts and Solvents

The use of environmentally benign catalysts and solvents is another key area of development.

  • Examples: Lactic acid has been successfully employed as both a biodegradable solvent and a catalyst for one-pot synthesis. [11]Other green approaches include using water as a solvent, employing solid-supported catalysts for easy recovery and reuse, or even performing the reaction under solvent-free conditions. [17][18][19]These methods reduce the environmental impact associated with volatile organic compounds (VOCs).

Comparative Analysis of Synthetic Routes

The choice of synthetic route depends critically on the target molecule's substitution pattern, the available starting materials, scalability, and safety considerations.

FeatureHantzsch Synthesis (Classical)Cook-Heilbron SynthesisOne-Pot Hantzsch VariantsMicrowave-Assisted Synthesis
Primary Product 2-Aminothiazoles5-Aminothiazoles2-Aminothiazoles2-Aminothiazoles
Key Reactants α-Haloketone, Thioureaα-Aminonitrile, CS₂/DithioacidKetone, Halogenating Agent, Thioureaα-Haloketone, Thiourea (or One-Pot)
Reaction Time Hours [15]HoursMinutes to Hours [11]Minutes [13][15]
Typical Yields Good to Excellent [20]Moderate to GoodGood to Excellent [10][11]Excellent [13]
Conditions Often requires heatingRoom temperature, mild conditions [9]Varies, often moderate heatingRapid heating to high temps
Key Advantage High versatility and reliabilityAccess to 5-amino substitutionAvoids isolation of lachrymatory intermediates [12]Drastically reduced reaction times [13]
Key Disadvantage Use of hazardous α-haloketonesLimited scope, toxic CS₂Can require careful optimizationRequires specialized equipment

Decision Workflow for Synthetic Route Selection

To aid researchers, the following workflow can guide the selection of the most appropriate synthetic strategy.

Decision_Workflow start Define Target 2-Aminothiazole Structure q1 Is the target a 5-aminothiazole? start->q1 route_CH Use Cook-Heilbron Synthesis q1->route_CH Yes q2 Are starting α-haloketones readily available and handling feasible? q1->q2 No (2- or 4-substituted) end Proceed with Selected Synthesis route_CH->end route_Hantzsch Use Classical Hantzsch Synthesis q2->route_Hantzsch Yes route_Onepot Use a One-Pot Hantzsch Variant (e.g., with NBS or CuBr2) q2->route_Onepot No q3 Is rapid synthesis and high throughput a priority? route_Hantzsch->q3 route_Onepot->q3 mod_MW Consider Microwave-Assisted Synthesis q3->mod_MW Yes q3->end No mod_MW->end

Caption: Decision workflow for selecting a 2-aminothiazole synthetic route.

Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis of 4-Phenylthiazol-2-amine

This protocol is a representative example of the conventional Hantzsch synthesis.

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve thiourea (1.52 g, 0.02 mol) in 30 mL of ethanol.

  • Addition of Reactant: To the stirring solution, add 2-bromoacetophenone (3.98 g, 0.02 mol).

  • Reaction: Heat the mixture to reflux (approximately 80°C) and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. A precipitate will form. Pour the mixture into 100 mL of cold water.

  • Isolation: Neutralize the solution with a saturated sodium bicarbonate solution. Filter the resulting solid precipitate, wash with cold water, and dry under vacuum.

  • Purification: Recrystallize the crude product from ethanol to yield pure 4-phenylthiazol-2-amine as a crystalline solid.

    • Expected Yield: 80-90%.

Protocol 2: One-Pot Synthesis of 4-(4-methoxyphenyl)thiazol-2-amine

[10] This protocol demonstrates a modern, safer one-pot approach.

  • Reaction Setup: To a 50 mL round-bottom flask, add 4'-methoxyacetophenone (1.50 g, 10 mmol), thiourea (1.14 g, 15 mmol), and copper(II) bromide (4.47 g, 20 mmol).

  • Solvent Addition: Add 20 mL of acetonitrile as the solvent.

  • Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting ketone is consumed.

  • Workup: Cool the reaction mixture to room temperature. Add 30 mL of a 10% sodium bicarbonate solution to neutralize the mixture and precipitate the product.

  • Isolation: Filter the solid product. Wash the precipitate thoroughly with water and then a small amount of cold ethanol.

  • Purification: Dry the product in a vacuum oven. If necessary, the product can be further purified by recrystallization from ethanol.

    • Expected Yield: 85-95%. [10]

References

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Validation

Comparative In Vivo Efficacy of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Derivatives: A Guide for Drug Development Professionals

This guide provides a comprehensive analysis of the therapeutic potential of drug candidates derived from the 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold. While direct in-vivo efficacy data for investiga...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the therapeutic potential of drug candidates derived from the 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold. While direct in-vivo efficacy data for investigational compounds from this specific scaffold remains limited in publicly accessible literature, this document will compare their preclinical, mechanistic profiles with established therapeutic alternatives. The focus will be on two key areas where derivatives have shown promise: anticoagulation via Factor Xa inhibition and the treatment of overactive bladder (OAB) through beta-3 (β3) adrenoceptor agonism.

Part 1: The 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Scaffold: A Versatile Pharmacophore

The 2-aminothiazole moiety is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs due to its ability to engage in a variety of biological interactions.[1] Its fusion into the rigid, bicyclic 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one system offers a unique three-dimensional architecture. This structure allows for the precise positioning of substituents to optimize target engagement, selectivity, and pharmacokinetic properties. Investigations into this scaffold have revealed its potential to generate potent and selective modulators of enzymes and receptors, leading to promising drug candidates in diverse therapeutic areas.

Part 2: Therapeutic Application I - Anticoagulation via Factor Xa Inhibition

The inhibition of Factor Xa (FXa), a critical enzyme in the coagulation cascade, is a well-established strategy for the prevention and treatment of thromboembolic disorders.[2] Direct oral anticoagulants (DOACs) that target FXa have revolutionized this field.[3][4]

Investigational Thiazolo[5,4-c]pyridine Derivatives as FXa Inhibitors

Researchers have synthesized a series of 1-(6-chloronaphthalen-2-yl)sulfonyl-4-(4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carbonyl)piperazines.[5] Among these, compounds 3c and 3d were identified as potent FXa inhibitors with promising oral activity in rats.[5]

While specific in vivo efficacy data for these compounds is not detailed in the available literature, their in vitro potency provides a basis for comparison against established DOACs.

Comparative Analysis: In Vivo Efficacy of Standard-of-Care FXa Inhibitors

Apixaban and Rivaroxaban are leading DOACs with extensive in vivo efficacy data in preclinical rodent models of thrombosis. These studies provide a benchmark for what might be expected from a novel oral FXa inhibitor.

Table 1: Comparative In Vivo Efficacy of Oral Factor Xa Inhibitors in Rat Thrombosis Models

CompoundAnimal ModelDosing RegimenEfficacy EndpointResultsReference
Apixaban Arterial Thrombosis (FeCl₂ induced)0.3, 1, and 3 mg/kg/hr (IV)Inhibition of thrombus formationDose-dependent inhibition of thrombosis. Concentrations for 50% thrombus reduction ranged from 1.84 to 7.57 µM.[6]
Rivaroxaban (BAY 59-7939) Venous Stasis ThrombosisED₅₀: 0.1 mg/kg (IV)Reduction in venous thrombus formationPotent, dose-dependent reduction of fibrin-rich thrombi.[2]
Rivaroxaban (BAY 59-7939) Arteriovenous (AV) ShuntED₅₀: 5.0 mg/kg (p.o.)Reduction in arterial thrombus formationEffective reduction of fibrin- and platelet-rich thrombi.[2]
DX-9065a Arteriovenous (AV) ShuntID₅₀: 0.6 µmol/kg/hr (IV)Inhibition of thrombus formationEffective inhibition of thrombus formation.[7]

Note: The data for Apixaban is presented for intravenous infusion to establish potency in the model. Oral efficacy is well-documented clinically.

Experimental Protocol: Rat Arteriovenous (AV) Shunt Thrombosis Model

This model is a standard for evaluating the efficacy of antithrombotic agents against arterial thrombosis.

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized. The left carotid artery and right jugular vein are cannulated.

  • Shunt Assembly: An extracorporeal shunt, consisting of a silk thread within tubing, is placed between the arterial and venous cannulas.

  • Drug Administration: The test compound (e.g., a thiazolo[5,4-c]pyridine derivative) or vehicle is administered orally (p.o.) or intravenously (i.v.) at predetermined times before the initiation of blood flow through the shunt.

  • Thrombosis Induction: Blood is allowed to circulate through the shunt for a defined period (e.g., 15 minutes).

  • Efficacy Assessment: The silk thread is removed, and the formed thrombus is weighed. The percentage inhibition of thrombus formation is calculated relative to the vehicle-treated control group.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the coagulation cascade targeted by FXa inhibitors and the general workflow for their preclinical evaluation.

coagulation_cascade cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway XII XII XI XI XII->XI IX IX XI->IX X X IX->X VIIIa TF TF VII VII TF->VII VII->X TF Xa Xa X->Xa Prothrombin Prothrombin Xa->Prothrombin Va Thrombin Thrombin Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Fibrinogen->Fibrin FXa_Inhibitor FXa_Inhibitor FXa_Inhibitor->Xa Inhibition

Coagulation cascade showing Factor Xa inhibition.

workflow Compound_Synthesis Compound Synthesis In_Vitro_Assay In Vitro FXa Inhibition Assay Compound_Synthesis->In_Vitro_Assay In_Vivo_Model In Vivo Rat Thrombosis Model In_Vitro_Assay->In_Vivo_Model Potent Compounds PK_PD_Analysis PK/PD Analysis In_Vivo_Model->PK_PD_Analysis Lead_Optimization Lead Optimization PK_PD_Analysis->Lead_Optimization Lead_Optimization->Compound_Synthesis beta3_pathway Beta3_Agonist β3 Agonist (e.g., Thiazolo[5,4-c]pyridine derivative) Beta3_Receptor β3-Adrenoceptor Beta3_Agonist->Beta3_Receptor Gs_Protein Gs Protein Beta3_Receptor->Gs_Protein Adenylyl_Cyclase Adenylyl Cyclase Gs_Protein->Adenylyl_Cyclase ATP ATP Adenylyl_Cyclase->ATP cAMP cAMP ATP->cAMP Conversion PKA PKA cAMP->PKA Activation Smooth_Muscle_Relaxation Smooth_Muscle_Relaxation PKA->Smooth_Muscle_Relaxation Phosphorylation Events

β3-adrenoceptor signaling pathway in detrusor muscle.

Part 4: Conclusion and Future Directions

The 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one scaffold represents a promising starting point for the development of novel therapeutics. Derivatives have demonstrated potent in vitro activity as both Factor Xa inhibitors and β3-adrenoceptor agonists. While direct comparative in vivo efficacy data is not yet available, the established preclinical and clinical success of drugs acting on these targets, such as Apixaban and Mirabegron, underscores the potential of these novel compounds.

Future research should focus on conducting rigorous in vivo studies with orally administered formulations of the lead thiazolo[5,4-c]pyridine derivatives. Head-to-head comparisons with standard-of-care agents in validated animal models will be crucial to determine their true therapeutic potential and to justify their progression into clinical development. The experimental protocols and comparative data provided in this guide offer a framework for these future investigations.

References

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Orally active factor Xa inhibitors: 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine derivatives. PubMed. [Link]

  • 495 IN VITRO AND IN VIVO EFFECTS OF MIRABEGRON (YM178) ON URINARY BLADDER FUNCTION IN RATS. International Continence Society. [Link]

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  • Discovery of 2-(1H-indazol-1-yl)-thiazole derivatives as selective EP(1) receptor antagonists for treatment of overactive bladder by core structure replacement. PubMed. [Link]

  • Antithrombotic effects of YM-60828, a newly synthesized factor Xa inhibitor, in rat thrombosis models and its effects on bleeding time. PubMed Central. [Link]

  • An Evaluation of the Efficacy and Safety of Vibegron in the Treatment of Overactive Bladder. PubMed Central. [Link]

  • Antithrombotic actions of selective inhibitors of blood coagulation factor Xa in rat models of thrombosis. PubMed. [Link]

  • Effect of the direct factor Xa inhibitor apixaban in rat models of thrombosis and hemostasis. PubMed. [Link]

  • In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor. PubMed. [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]

  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Link]

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  • 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines: novel selective beta3-adrenoceptor agonists. PubMed. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
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  • The efficacy and safety of Vibegron in treating overactive bladder: A systematic review and pooled analysis of randomized controlled trials. UroToday. [Link]

  • Inhibition of the cation channel TRPV4 improves bladder function in mice and rats with cyclophosphamide-induced cystitis. PubMed Central. [Link]

  • (Reference not directly cited in the text, but relevant to the topic)
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  • 2-Amino-4-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridines: Novel Selective β3-Adrenoceptor Agonists. ACS Publications. [Link]

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  • Direct Oral Anticoagulants (DOACs). National Blood Clot Alliance. [Link]

  • Overview of the New Oral Anticoagulants: Opportunities and Challenges. Arteriosclerosis, Thrombosis, and Vascular Biology. [Link]

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Comparative

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 2-Aminothiazole-Based Inhibitors

Introduction: The Double-Edged Sword of the 2-Aminothiazole Scaffold The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form key intera...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form key interactions with a multitude of biological targets.[1][2] This versatility has led to its incorporation into numerous clinically successful drugs, particularly in oncology, such as the multi-kinase inhibitor Dasatinib.[3][4][5] However, the very features that make this scaffold so effective also present a significant challenge: the potential for off-target interactions, or cross-reactivity.

Understanding an inhibitor's selectivity profile is paramount in drug development.[6] Off-target binding can lead to unforeseen toxicities or, conversely, reveal opportunities for therapeutic polypharmacology.[7][8] For researchers developing novel 2-aminothiazole-based inhibitors, a rigorous and multi-faceted cross-reactivity profiling strategy is not just a regulatory hurdle, but a fundamental component of understanding a compound's true mechanism of action and therapeutic potential.

This guide provides an in-depth comparison of essential methodologies for profiling these inhibitors, grounded in the principles of biochemical and cellular target engagement. We will explore the "why" behind experimental choices, provide actionable protocols, and present data visualization techniques to empower researchers to build a comprehensive and reliable selectivity profile for their compounds.

Part 1: The Foundation - Biochemical Kinase Profiling

The most direct way to assess inhibitor selectivity is to measure its effect on the activity of a broad range of purified enzymes. Given that a vast number of 2-aminothiazole derivatives are designed as kinase inhibitors, large-scale kinase panel screening is the industry-standard starting point.[9][10][11]

The Rationale: Casting a Wide Net

The human kinome consists of over 500 kinases, many of which share structural similarities in the ATP-binding pocket—the primary target for most small molecule inhibitors.[9][10][12] This conservation makes cross-reactivity a common occurrence.[6] Kinome-wide screening services, such as KINOMEscan™ or Reaction Biology's panel, offer an efficient way to survey hundreds of kinases simultaneously.[11][13] This "wide net" approach provides an unbiased, panoramic view of an inhibitor's selectivity at a biochemical level.

Comparative Methodologies: Activity vs. Binding Assays

Biochemical kinase assays primarily fall into two categories: activity assays and binding assays.[9]

  • Activity-Based Assays: These directly measure the catalytic function of the kinase—the transfer of a phosphate group from ATP to a substrate.

    • Radiometric Assays (e.g., HotSpot℠): Considered the "gold standard," these assays use radioisotope-labeled ATP (³²P-γ-ATP or ³³P-γ-ATP) and measure the incorporation of the radiolabel into a substrate.[9] They are highly sensitive and directly measure the true catalytic product without the need for modified substrates or antibodies.[9]

    • Fluorescence/Luminescence-Based Assays (e.g., TR-FRET, Z'-LYTE®): These non-radiometric alternatives offer high-throughput capabilities and rely on various detection methods, such as measuring ADP production (Adapta®) or using antibodies to detect phosphorylated substrates.[14][15]

  • Binding Assays (e.g., KINOMEscan™): These assays quantify the ability of a compound to displace a known, tagged ligand from the ATP-binding site of the kinase.[13][16] A key advantage is their ability to detect non-type I inhibitors that bind to the kinase but do not necessarily block catalysis in a standard activity assay format.[13]

Expert Insight: While radiometric assays are often lauded for their directness, the high quality and throughput of modern non-radiometric and binding assays have made them indispensable tools.[17] For an initial broad screen, a binding assay like KINOMEscan™ can be highly effective in identifying potential off-targets. Hits from this screen should then be validated using an orthogonal, activity-based assay to confirm functional inhibition.

Data Presentation: The Selectivity Profile

The output from a large-scale kinase screen is a rich dataset that must be distilled into an easily interpretable format. A common method is to present the data as the percentage of remaining kinase activity at a fixed inhibitor concentration (e.g., 1 µM).

Table 1: Illustrative Kinase Selectivity Profile of a Hypothetical 2-Aminothiazole Inhibitor (Compound X) vs. Dasatinib.

Kinase TargetCompound X (% Inhibition @ 1 µM)Dasatinib (% Inhibition @ 1 µM)
Primary Target (e.g., AURKA) 98% 99%
ABL115%99%
SRC25%98%
LCK30%97%
EGFR5%85%
VEGFR28%90%
CDK245%60%
PIM110%75%
GSK3β8%40%
CK2α2%15%

Data is hypothetical and for illustrative purposes. Lower percentages of remaining activity (or higher % inhibition) indicate stronger binding/inhibition.

This table clearly shows that while both compounds potently inhibit the primary target, Dasatinib exhibits much broader cross-reactivity against other kinases like ABL1 and SRC, which is a known characteristic of this drug.[3][4] Compound X, in this hypothetical example, shows a more selective profile.

Visualizing Selectivity: The Kinome Tree

To provide a more intuitive and global view of selectivity, data can be mapped onto a phylogenetic tree of the human kinome using visualization tools like TREEspot™.[13][16]

G cluster_AGC AGC cluster_CAMK CAMK cluster_TK TK cluster_CMGC CMGC PKA PKB PKA->PKB PKC PKB->PKC CAMK1 CAMK2 CAMK1->CAMK2 SRC SRC ABL1 ABL1 SRC->ABL1 EGFR ABL1->EGFR CDK2 GSK3 CDK2->GSK3 PrimaryTarget AURKA PrimaryTarget->PKA PrimaryTarget->CAMK1 PrimaryTarget->SRC PrimaryTarget->CDK2

Caption: Illustrative kinome tree plot showing a primary target (AURKA) and off-target hits (SRC, ABL1).

Part 2: Cellular Context - Validating Target Engagement with CETSA

Biochemical assays are essential, but they are performed in a highly artificial environment using purified enzymes. It is crucial to confirm that an inhibitor engages its intended target (and potential off-targets) within the complex milieu of a living cell.[18] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique for this purpose.[18][19][20]

The Principle of Thermal Stabilization

CETSA is based on a simple principle: when a protein binds to a ligand (like our inhibitor), it generally becomes more stable and resistant to heat-induced denaturation.[19][21] By heating cells treated with the inhibitor to various temperatures, we can measure the amount of soluble target protein remaining. A ligand-bound protein will remain soluble at higher temperatures compared to its unbound state.[18][22]

Experimental Workflow: From Melt Curve to Dose-Response

The CETSA workflow involves two key experiments: generating a melt curve and performing an isothermal dose-response.[19]

Caption: General workflow for a Cellular Thermal Shift Assay (CETSA) experiment.

Detailed Protocol: CETSA Melt Curve Determination

This protocol aims to identify the temperature at which the target protein shows the most significant thermal shift upon inhibitor binding.

  • Cell Preparation: Culture cells to ~80% confluency. Treat one flask with the inhibitor at a concentration known to be effective (e.g., 10x IC50) and a control flask with vehicle (e.g., DMSO) for 1-2 hours.

  • Harvest and Aliquot: Harvest cells, wash with PBS containing protease/phosphatase inhibitors, and resuspend in PBS. Aliquot the cell suspension into PCR tubes for each temperature point.[19]

  • Heat Challenge: Place the PCR tubes in a thermal cycler and apply a temperature gradient (e.g., 40°C to 70°C in 3°C increments) for 3 minutes. Immediately cool the tubes on ice for 3 minutes.[19][21]

  • Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Centrifugation: Clarify the lysates by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[19]

  • Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein using a method like Western Blot or AlphaScreen.[18][21]

  • Analysis: Plot the amount of soluble protein against temperature for both the treated and untreated samples. The shift in the curve indicates target stabilization.

Expert Insight: The choice of quantification method is critical. Western blotting is robust and widely accessible, but for higher throughput, AlphaScreen or similar proximity-based assays can be employed.[21] It is essential to validate that the antibody used is specific for the target protein.

Conclusion: Synthesizing a Self-Validating Profile

A credible cross-reactivity profile for a 2-aminothiazole-based inhibitor cannot rely on a single method. It requires a logical, multi-step approach that moves from broad, biochemical screening to focused, cellular validation.

  • Primary Screen: Start with a broad kinome panel (e.g., >400 kinases) to identify all potential biochemical interactions.[13]

  • Orthogonal Validation: Confirm the primary hits using an orthogonal, activity-based assay to ensure functional relevance.

  • Cellular Engagement: Use CETSA to verify that the inhibitor binds to the primary target and key off-targets in a physiologically relevant cellular context.

By integrating these methodologies, researchers can build a self-validating system. A hit that is identified in a binding assay, confirmed in a functional biochemical assay, and finally shown to engage the target in cells provides the highest level of confidence. This rigorous approach not only de-risks potential safety liabilities but also provides a deeper understanding of the inhibitor's biological activity, paving the way for more effective and safer therapeutics.

References

Validation

A Senior Application Scientist’s Guide to Validating the Mechanism of Action for a Novel 2-Aminothiazole Compound

For researchers in drug development, the journey from a promising hit compound to a validated lead is paved with rigorous experimental evidence. The 2-aminothiazole scaffold is a privileged structure in medicinal chemist...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers in drug development, the journey from a promising hit compound to a validated lead is paved with rigorous experimental evidence. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, known to produce potent modulators of various biological targets, most notably protein kinases.[1][2][3] This has led to successful drugs like Dasatinib, a pan-Src kinase inhibitor.[1][2] However, this promiscuity also demands a meticulous and multi-pronged approach to validating the specific mechanism of action (MoA) for any new analogue.

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered strategy for confirming the MoA of a hypothetical novel 2-aminothiazole, which we will call "Cmpd-X" . Our working hypothesis is that Cmpd-X is a selective inhibitor of Kinase-Y , a key node in a cancer-related signaling pathway. We will compare its performance against a well-characterized, commercially available Kinase-Y inhibitor ("Positive Control" ) and an inactive structural analogue of Cmpd-X ("Negative Control" ).

Our validation philosophy is built on establishing a clear chain of causality, from physical interaction to cellular consequence. Each experimental stage is designed to answer a critical question, with the collective results forming a self-validating system that builds confidence in the compound's proposed MoA.

Tier 1: Confirming Direct Target Engagement in a Cellular Environment

The foundational question is: Does Cmpd-X physically interact with its intended target, Kinase-Y, within the complex milieu of a living cell? Answering this upfront mitigates the risk of pursuing compounds that only work in the artificial context of a purified enzyme assay. The Cellular Thermal Shift Assay (CETSA®) is the gold standard for this purpose.

The Causality: The principle is that a ligand binding to its target protein stabilizes the protein's structure, increasing its resistance to thermal denaturation. This change in thermal stability (a "thermal shift") is a direct proxy for target engagement.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Culture: Culture a relevant cancer cell line known to express Kinase-Y to ~80% confluency.

  • Compound Treatment: Treat cells with Cmpd-X (e.g., at 10 µM), Positive Control (1 µM), Negative Control (10 µM), or a vehicle control (e.g., 0.1% DMSO) for 1 hour at 37°C.

  • Cell Lysis & Aliquoting: Harvest and lyse the cells via freeze-thaw cycles. Clarify the lysate by centrifugation to obtain the soluble proteome. Aliquot the lysate into separate PCR tubes for each temperature point.

  • Thermal Challenge: Heat the aliquots across a defined temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling.

  • Separation of Aggregates: Centrifuge the heated samples at high speed to pellet the denatured, aggregated proteins.

  • Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein) and quantify the amount of Kinase-Y remaining using a standard method like Western Blot or Simple Western™.

  • Data Analysis: Plot the percentage of soluble Kinase-Y against temperature for each treatment condition. Fit the data to a Boltzmann sigmoidal curve to determine the melting temperature (Tm) for each condition. The change in melting temperature (ΔTm) relative to the vehicle control indicates the degree of stabilization and, therefore, target engagement.

CETSA_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture Cells B 2. Treat with Compounds (Cmpd-X, Controls, Vehicle) A->B C 3. Harvest & Lyse Cells B->C D 4. Aliquot Lysate C->D E 5. Apply Temperature Gradient D->E F 6. Pellet Aggregated Proteins E->F G 7. Collect Supernatant F->G H 8. Quantify Soluble Kinase-Y (e.g., Western Blot) G->H I 9. Plot Melt Curve & Calculate ΔTm H->I

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).

Comparative Data: CETSA® Results
CompoundConcentrationMelting Temp (Tm)ΔTm (vs. Vehicle)Interpretation
Vehicle (DMSO)0.1%52.1°C-Baseline thermal stability
Cmpd-X 10 µM 58.3°C +6.2°C Strong Target Engagement
Positive Control1 µM59.5°C+7.4°CConfirmed Target Engagement
Negative Control10 µM52.3°C+0.2°CNo significant engagement

Tier 2: Quantifying Binding Affinity and Kinetics

Having confirmed that Cmpd-X engages Kinase-Y in cells, the next logical step is to quantify this interaction using purified components. This provides precise measurements of binding affinity (KD) and kinetics (kon and koff), which are critical for structure-activity relationship (SAR) studies. Surface Plasmon Resonance (SPR) is an ideal technology for this.

The Causality: SPR measures changes in mass on a sensor surface in real-time. By immobilizing purified Kinase-Y and flowing Cmpd-X over the surface, we can directly observe the binding and dissociation events, allowing for the calculation of kinetic and affinity constants.

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation: Covalently immobilize purified, recombinant Kinase-Y onto a CM5 sensor chip surface via amine coupling to a target density that will yield a robust signal (e.g., ~2000 RU). A reference channel should be prepared similarly but without the protein (or with an irrelevant protein) to subtract non-specific binding.

  • Analyte Preparation: Prepare a serial dilution series of Cmpd-X, the Positive Control, and the Negative Control in a suitable running buffer (e.g., HBS-EP+ with 1% DMSO). Concentrations should bracket the expected KD, typically from ~1 nM to 10 µM.

  • Binding Assay: Inject the compound solutions over the Kinase-Y and reference surfaces at a constant flow rate. Monitor the association phase.

  • Dissociation Phase: After the association phase, switch back to flowing only the running buffer and monitor the dissociation of the compound from the target.

  • Regeneration: If necessary, inject a mild regeneration solution (e.g., low pH glycine) to remove any remaining bound compound before the next injection.

  • Data Analysis: After subtracting the reference channel signal, fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff / kon).

SPR_Principle cluster_setup SPR Setup cluster_flow Analyte Flow A Light Source B Prism A->B C Sensor Chip (Gold Film) B->C D Immobilized Kinase-Y F Detector C->F E Flow Channel H Binding Event E->H G Cmpd-X (Analyte) G->E H->D Binds to H->F Causes Shift in Reflected Light Angle

Caption: Principle of Surface Plasmon Resonance (SPR).

Comparative Data: SPR Kinetic and Affinity Constants
Compoundkon (M⁻¹s⁻¹)koff (s⁻¹)KD (nM)Interpretation
Cmpd-X 2.5 x 10⁵ 5.0 x 10⁻³ 20 High-affinity binding
Positive Control3.1 x 10⁵1.5 x 10⁻³5Very high-affinity binding
Negative ControlNo Binding DetectedNo Binding Detected> 10,000Confirms inactivity

Tier 3: Linking Binding to Functional Inhibition

Direct binding is necessary but not sufficient. We must prove that this binding event translates into a functional consequence—namely, the inhibition of Kinase-Y's enzymatic activity. An in vitro biochemical assay is the most direct way to measure this.

The Causality: Kinases catalyze the transfer of a phosphate group from ATP to a substrate. By measuring the consumption of ATP (or formation of ADP), we can quantify the kinase's activity. A true inhibitor will reduce this activity in a dose-dependent manner.

Experimental Protocol: In Vitro Kinase Assay (ADP-Glo™)
  • Reaction Setup: In a 384-well plate, combine Kinase-Y enzyme, its specific peptide substrate, and ATP at its Km concentration.

  • Compound Addition: Add serial dilutions of Cmpd-X, Positive Control, or Negative Control to the wells. Include "no enzyme" and "vehicle" controls.

  • Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent, which uses the newly formed ADP to drive a luciferase reaction, generating a luminescent signal proportional to ADP produced (and thus kinase activity).

  • Data Analysis: Read the luminescence on a plate reader. Normalize the data to controls and plot the percent inhibition versus compound concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor KY Kinase-Y Receptor->KY Activates Substrate Substrate-Z KY->Substrate Phosphorylates pSubstrate p-Substrate-Z Response Cellular Response (e.g., Proliferation) pSubstrate->Response Triggers CmpdX Cmpd-X CmpdX->KY Inhibits

Caption: Hypothesized signaling pathway involving Kinase-Y.

Comparative Data: Biochemical IC50 Values
CompoundIC50 (nM)Interpretation
Cmpd-X 45 Potent functional inhibition
Positive Control8High-potency functional inhibition
Negative Control> 20,000Confirms lack of functional activity

Tier 4: Validating Cellular Pathway Modulation

We've established that Cmpd-X binds Kinase-Y and inhibits its function in a test tube. Now, we must return to the cellular context to confirm that it inhibits the downstream signaling pathway controlled by Kinase-Y. This connects the biochemical IC50 to a cellular EC50.

The Causality: If Cmpd-X truly inhibits Kinase-Y in cells, we should observe a dose-dependent decrease in the phosphorylation of its direct downstream substrate, Substrate-Z. Western blotting for the phosphorylated form of Substrate-Z (p-Substrate-Z) is the classic method for this validation.

Experimental Protocol: Western Blot for p-Substrate-Z
  • Cell Treatment: Seed cells and allow them to attach. Starve them of serum overnight to reduce basal signaling. Treat with serial dilutions of Cmpd-X or controls for 2-4 hours.

  • Stimulation: Stimulate the pathway with the appropriate growth factor to activate Kinase-Y for a short period (e.g., 15 minutes).

  • Lysis: Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and probe with a primary antibody specific for p-Substrate-Z. Subsequently, strip and re-probe the same membrane with an antibody for total Substrate-Z and a loading control (e.g., GAPDH).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and an ECL substrate to visualize the bands on an imager.

  • Densitometry: Quantify the band intensities. Normalize the p-Substrate-Z signal to the total Substrate-Z signal for each lane.

Comparative Data: Cellular Pathway Inhibition
CompoundEC50 for p-Substrate-Z Inhibition (nM)Interpretation
Cmpd-X 150 Demonstrates on-target pathway inhibition in cells
Positive Control30Confirms pathway inhibition
Negative Control> 30,000No effect on the cellular pathway

Tier 5: Assessing Target Selectivity

A critical aspect of MoA validation is understanding what a compound doesn't do. Off-target activity can lead to toxicity or confound efficacy data. Given the conserved nature of the ATP binding pocket across the kinome, assessing the selectivity of Cmpd-X is paramount.

The Causality: By screening Cmpd-X against a large, representative panel of human kinases, we can identify potential off-targets. A truly selective compound will show a significant affinity window between its primary target and any other kinases.

Experimental Protocol: Kinome-Wide Selectivity Profiling

This is typically performed as a service by specialized vendors (e.g., Eurofins DiscoverX KINOMEscan™).

  • Compound Submission: Submit Cmpd-X at a high concentration (e.g., 1-10 µM) for a broad panel screen (e.g., >400 kinases).

  • Binding Assay: The vendor performs a competition binding assay where the ability of Cmpd-X to displace a proprietary ligand from each kinase is measured.

  • Data Reporting: Results are typically reported as "% Inhibition" at the tested concentration or as KD values for significant hits.

  • Analysis: Analyze the data to identify any kinase where binding is significantly inhibited. A selectivity score (S-score) is often calculated to quantify the degree of selectivity.

Selectivity_Concept CmpdX Cmpd-X Target Kinase-Y (On-Target) CmpdX->Target High Affinity (KD = 20 nM) OffTarget1 Kinase-A (Off-Target) CmpdX->OffTarget1 Low Affinity (KD = 2,500 nM) OffTarget2 Kinase-B (Off-Target) CmpdX->OffTarget2 Low Affinity (KD = 8,000 nM) NoTarget Other Kinases (No Binding) CmpdX->NoTarget No Significant Binding

Caption: Conceptual diagram of kinase selectivity profiling.

Comparative Data: Selectivity Profile
CompoundPrimary Target (KD)Key Off-Target (KD)Selectivity Window
Cmpd-X Kinase-Y (20 nM) Kinase-A (2,500 nM) 125-fold
Positive ControlKinase-Y (5 nM)Kinase-C (80 nM)16-fold

Conclusion: A Synthesized View of MoA Validation

By systematically progressing through these five tiers, we have constructed a robust, evidence-based case for the mechanism of action of Cmpd-X.

  • Tier 1 (CETSA) proved that Cmpd-X engages its intended target, Kinase-Y, in a native cellular environment.

  • Tier 2 (SPR) quantified this interaction, revealing high-affinity binding.

  • Tier 3 (Kinase Assay) demonstrated that this binding is functionally inhibitory.

  • Tier 4 (Western Blot) confirmed that the compound modulates the target-specific signaling pathway inside cells.

  • Tier 5 (Kinome Scan) established a favorable selectivity profile, suggesting that the observed cellular effects are indeed due to the inhibition of Kinase-Y.

This integrated approach, where each experiment validates the last, provides the high degree of confidence required to advance a compound like Cmpd-X into further preclinical development. It transforms a hypothesis into a well-supported mechanism of action, grounded in authoritative and reproducible data.

References

  • Al-Hujaily, E. M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. Available at: [Link]

  • Khalifa, M. E. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

  • Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available at: [Link]

  • Lombardo, L. J., et al. (2004). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

  • Brehmer, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of Medicinal Chemistry. Available at: [Link]

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  • Hart, T., et al. (2014). Target identification and mechanism of action in chemical biology and drug discovery. Nature Methods. Available at: [Link]

  • Guggilapu, S. D., et al. (2022). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. Available at: [Link]

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Comparative

Part 1: The Scientific Rationale: Designing a Meaningful In Silico Experiment

An In-Depth Guide to Comparative Molecular Docking of 2-Aminothiazole Derivatives Against EGFR Welcome to a detailed guide on conducting comparative molecular docking studies, a cornerstone of modern structure-based drug...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Comparative Molecular Docking of 2-Aminothiazole Derivatives Against EGFR

Welcome to a detailed guide on conducting comparative molecular docking studies, a cornerstone of modern structure-based drug design. This document is tailored for researchers, scientists, and drug development professionals seeking to leverage computational methods for hit identification and lead optimization. We will move beyond a simple procedural outline to explore the scientific rationale behind each step, ensuring a robust and reliable in silico workflow.

The 2-aminothiazole scaffold is a "privileged" structure in medicinal chemistry, forming the core of numerous clinically significant drugs, including the anticancer agent Dasatinib.[1] Its derivatives have demonstrated a vast spectrum of biological activities, including anticancer, antimicrobial, and neuroprotective properties, making them a fertile ground for drug discovery.[2][3][4][5]

This guide will use a case study approach: a comparative docking analysis of a series of hypothetical 2-aminothiazole derivatives against the Epidermal Growth Factor Receptor (EGFR) kinase domain. EGFR is a well-validated target in oncology, and its inhibition is a key strategy in treating various cancers.[6][7] By comparing how different structural modifications on the 2-aminothiazole core affect binding affinity and interaction patterns, we can derive valuable structure-activity relationships (SAR) to guide further drug development.

Before embarking on any computational study, it is critical to establish a logical framework. The choices made at this stage dictate the validity and relevance of the results.

Why Molecular Docking? Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein).[8] Its primary utility in drug discovery is twofold:

  • Hit Identification: Screening large virtual libraries of compounds against a protein target to identify potential binders.

  • Lead Optimization: Predicting how modifications to a known active compound might enhance its binding affinity and selectivity.

Why EGFR as a Target? The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime therapeutic target.[9] Numerous crystal structures of the EGFR kinase domain, often in complex with inhibitors, are available in the Protein Data Bank (PDB), providing a high-quality structural basis for docking studies.

Why a Comparative Study? A single docking score is of limited value. The real power of this technique emerges from comparative analysis. By docking a series of structurally related compounds (analogs), we can build a predictive model of their SAR. This allows us to understand which chemical moieties contribute positively or negatively to binding, thereby informing the design of more potent molecules.[5]

Part 2: Experimental Workflow: A Self-Validating Protocol

This section details a step-by-step protocol for a comparative docking study using industry-standard, freely available tools like AutoDock Vina. The causality behind each step is explained to ensure methodological rigor.

Visual Workflow of Comparative Docking

The entire process, from data acquisition to analysis, can be summarized in the following workflow.

G cluster_prep Preparation Phase cluster_dock Execution Phase cluster_analysis Analysis Phase PDB 1. Obtain Protein Structure (e.g., EGFR from PDB) PDB_Prep 3. Prepare Protein (Remove water, add hydrogens) PDB->PDB_Prep Ligands 2. Prepare Ligand Structures (2-Aminothiazole Derivatives) Ligand_Prep 4. Prepare Ligands (Energy minimization, format conversion) Ligands->Ligand_Prep Grid 5. Define Binding Site (Grid Box Generation) PDB_Prep->Grid Vina 6. Run Docking Simulation (AutoDock Vina) Ligand_Prep->Vina Grid->Vina Scores 7. Extract Binding Affinities (Docking Scores) Vina->Scores Visualize 8. Visualize Binding Poses (Intermolecular Interactions) Scores->Visualize Compare 9. Comparative Analysis (Derive SAR) Visualize->Compare G cluster_downstream Downstream Signaling EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR Binds EGFR->EGFR Dimerization & Autophosphorylation P P RAS_RAF RAS-RAF-MEK-ERK Pathway EGFR->RAS_RAF PI3K PI3K-AKT-mTOR Pathway EGFR->PI3K Proliferation Cell Proliferation, Survival, Growth RAS_RAF->Proliferation PI3K->Proliferation Inhibitor 2-Aminothiazole Inhibitor Inhibitor->EGFR Blocks ATP Binding Site

Caption: Simplified EGFR signaling pathway and the action of an inhibitor.

This guide provides a comprehensive framework for conducting and interpreting comparative docking studies of 2-aminothiazole derivatives. By integrating robust protocols with a deep understanding of the underlying scientific principles, researchers can effectively harness in silico tools to accelerate the drug discovery process. The insights gained from such studies are pivotal for making informed decisions, prioritizing synthetic efforts, and ultimately, designing more effective therapeutic agents.

References

  • Abdu-Rahem, L. R., Ahmad, A. K., & Abachi, F. (2021). Docking and synthesis of some 2-aminothiazole derivatives as antimicrobial agents. Egyptian Journal of Chemistry. [Link]

  • Scribd. (n.d.). Docking and Synthesis of Some 2-Aminothiazole Derivatives As Antimicrobial Agent. [Link]

  • Chitre, T. S., et al. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. Journal of Biomolecular Structure and Dynamics. [Link]

  • YouTube. (2023). AutoDock Vina Tutorial: Multiple ligands, Install, Minimize & Prepare Ligands, Run Virtual Screening. [Link]

  • YouTube. (2022). Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. [Link]

  • ChemRxiv. (2023). Design, Synthesis, Characterization, Evaluation Antimicrobial Evaluation of 2 – Amino Thiazole Based Lead Compound : Docking Analysis of Ortho and Meta Substituted Analogues. [Link]

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  • Egyptian Journal of Chemistry. (2021). Docking and synthesis of some 2-aminothiazole derivatives as antimicrobial agents. [Link]

  • YouTube. (2020). Autodock Results Analysis | Protein Ligand Int | Pymol | LigPlot Etc. [Link]

  • YouTube. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. [Link]

  • YouTube. (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. [Link]

  • Bonvin Lab. (n.d.). How to analyse docking results from HADDOCK or refine models?. [Link]

  • YouTube. (2020). Autodock Vina Tutorial - Molecular Docking. [Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?. [Link]

  • Bioinformatics Review. (2020). Beginner's Guide for Docking using Autodock Vina. [Link]

  • Taylor & Francis Online. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. [Link]

  • PubMed. (2023). In-silico studies of 2-aminothiazole derivatives as anticancer agents by QSAR, molecular docking, MD simulation and MM-GBSA approaches. [Link]

  • Kaggle. (n.d.). Protein And Ligand Preparation For Docking By Vina. [Link]

  • ACS Publications. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • ResearchGate. (2023). Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. [Link]

  • SciSpace. (2022). Synthesis, characterization and molecular docking studies of highly functionalized and biologically active derivatives of 2-aminothiazole. [Link]

  • University of Edinburgh. (n.d.). Preparing the protein and ligand for docking. [Link]

  • PubMed. (2021). Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation. [Link]

  • PubMed. (2023). Synthesis and evaluation of multitarget new 2-aminothiazole derivatives as potential anti-Alzheimer's agents. [Link]

  • University of Cambridge. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. [Link]

  • SeeSAR. (2010). DOCKING TUTORIAL. [Link]

  • Asian Publication Corporation. (n.d.). In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. [Link]

  • Meiler Lab. (n.d.). Protein-Protein Docking Tutorial PDB file preparation and chainbreak closure. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • Scilit. (n.d.). In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. [Link]

  • ResearchGate. (2019). In silico Study, Molecular Docking and Synthesis of 2-Amino thiazole Derivatives using Green Chemistry Approach as Antioxidant Agent. [Link]

  • PubMed. (2011). Substituted 2-aminothiazoles are exceptional inhibitors of neuronal degeneration in tau-driven models of Alzheimer's disease. [Link]

  • IJPREMS. (n.d.). STRUCTURE-GUIDED INVESTIGATION OF BENZOTHIAZOLE DERIVATIVES FOR ALZHEIMER'S DISEASE: COMBINING MOLECULAR DOCKING AND IN-VITRO RE. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Wiley Online Library. (2023). Evaluation of 2‐Aminothiazoles as α‐Glucosidase Inhibitors: DFT, Molecular Docking, and Antioxidant Studies. [Link]

  • PubMed Central. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. [Link]

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  • PubMed. (2022). Novel benzothiazole-based dual VEGFR-2/EGFR inhibitors targeting breast and liver cancers: Synthesis, cytotoxic activity, QSAR and molecular docking studies. [Link]

  • PubMed Central. (2023). Design, Synthesis, and Molecular Docking Studies of Novel Pyrazoline-Thiazoles as Cholinesterase Dual-Target Inhibitors for the Treatment of Alzheimer's Disease. [Link]

  • PubMed Central. (2023). Synthesis, DFT Studies, Molecular Docking and Biological Activity Evaluation of Thiazole-Sulfonamide Derivatives as Potent Alzheimer's Inhibitors. [Link]

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Validation

A Researcher's Guide to Assessing the Therapeutic Index of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Based Drugs

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic index (TI) of a novel class of compoun...

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the therapeutic index (TI) of a novel class of compounds: 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one and its derivatives. Given the therapeutic potential of related thiazolopyridine structures in areas such as oncology and infectious diseases, a thorough evaluation of their safety and efficacy is paramount.[1] This guide will navigate you through a multi-step process, from initial in vitro screening to in vivo validation, ensuring a data-driven approach to characterizing the therapeutic window of these promising drug candidates.

The therapeutic index is a critical parameter in drug development, representing the balance between a drug's efficacy and its toxicity.[2][3] A favorable TI is a key indicator of a drug's potential for clinical success. This guide will not only outline the necessary experimental protocols but also delve into the rationale behind these choices, empowering you to make informed decisions throughout your research.

I. Foundational In Vitro Assessment: Establishing a Baseline for Efficacy and Toxicity

The initial phase of assessing the therapeutic index involves a series of in vitro assays to determine the concentration-dependent effects of the compounds on both target cells (efficacy) and healthy cells (toxicity). This dual approach allows for the calculation of an in vitro therapeutic index, a valuable metric for prioritizing lead candidates.[4]

For many kinase inhibitors, the half-maximal inhibitory concentration (IC50) is a key measure of potency.[5]

Step-by-Step Protocol: Kinase Activity Assay

  • Assay Selection: Choose a suitable kinase assay format, such as a radiometric assay or a fluorescence-based assay, depending on the target kinase and available resources.[5]

  • Compound Preparation: Prepare a serial dilution of the 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one derivative.

  • Reaction Initiation: In a microplate, combine the kinase, its substrate (e.g., a peptide), and ATP with the various concentrations of the test compound.

  • Incubation: Allow the reaction to proceed for a predetermined time at the optimal temperature for the kinase.

  • Detection: Stop the reaction and measure the kinase activity. For example, in a fluorescence-based assay, this may involve measuring the fluorescence of a product generated by a coupled enzyme.

  • Data Analysis: Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Concurrent with efficacy testing, it is crucial to assess the general cytotoxicity of the compounds on relevant cell lines.

Step-by-Step Protocol: Cell Viability Assay (MTT Assay)

  • Cell Seeding: Plate both cancerous (for efficacy) and non-cancerous (for toxicity) cell lines in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one derivative for a specified duration (e.g., 48-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the half-maximal toxic concentration (TC50) or lethal concentration (LC50).

The in vitro therapeutic index is calculated as the ratio of the TC50 (or LC50) to the IC50.[4][6]

In Vitro TI = TC50 (in non-cancerous cells) / IC50 (in cancerous cells)

A higher in vitro TI suggests a wider window between the concentration required for a therapeutic effect and the concentration that causes toxicity to healthy cells.

Comparative Data Table (Hypothetical)

CompoundTarget Kinase IC50 (nM)Cancer Cell Line (e.g., A549) TC50 (µM)Normal Cell Line (e.g., Beas-2B) TC50 (µM)In Vitro TI (Normal/Cancer)
Drug A 5010>50>1000
Drug B 100515150
Control Drug 75820267

Experimental Workflow for In Vitro Assessment

in_vitro_workflow cluster_efficacy Efficacy Assessment cluster_toxicity Toxicity Assessment cluster_calculation Therapeutic Index Calculation kinase_assay Kinase Activity Assay ic50 Determine IC50 kinase_assay->ic50 calc_ti Calculate In Vitro TI (TC50 / IC50) ic50->calc_ti Potency Data cell_viability Cell Viability Assay (e.g., MTT) tc50 Determine TC50 cell_viability->tc50 tc50->calc_ti Toxicity Data lead_selection Lead Candidate Selection calc_ti->lead_selection Prioritize Candidates

Caption: Workflow for in vitro assessment of the therapeutic index.

II. In Vivo Validation: Translating In Vitro Findings to a Living System

While in vitro assays are excellent for initial screening, they do not fully recapitulate the complexity of a whole organism. Therefore, in vivo studies are essential to evaluate the pharmacokinetics (PK), pharmacodynamics (PD), and overall safety profile of the lead candidates.[5]

The goal of in vivo efficacy studies is to determine the dose of the drug required to achieve a therapeutic effect in a relevant disease model. For oncology indications, this often involves xenograft models.

Step-by-Step Protocol: Xenograft Tumor Model

  • Model Selection: Choose an appropriate animal model, such as immunodeficient mice, and a relevant human tumor cell line for implantation.[7]

  • Tumor Implantation: Subcutaneously implant the tumor cells into the flank of the mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment Groups: Randomize the animals into different treatment groups, including a vehicle control and multiple dose levels of the test compound.

  • Drug Administration: Administer the drug via a clinically relevant route (e.g., oral gavage) at a predetermined dosing schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Data Analysis: Plot the tumor growth curves for each treatment group and determine the effective dose (ED50), the dose that produces 50% of the maximal response.

Toxicity studies are performed in healthy animals to identify potential adverse effects and to determine the maximum tolerated dose (MTD) and the lethal dose (LD50).

Step-by-Step Protocol: Acute Toxicity Study

  • Animal Selection: Use healthy rodents (e.g., rats or mice) for the study.

  • Dose Escalation: Administer single, escalating doses of the compound to different groups of animals.

  • Clinical Observation: Closely monitor the animals for signs of toxicity, such as changes in weight, behavior, and physical appearance, for a specified period (e.g., 14 days).

  • Pathology: At the end of the study, perform a gross necropsy and histopathological examination of major organs to identify any treatment-related changes.

  • Data Analysis: Determine the LD50, the dose that is lethal to 50% of the animals, and the MTD, the highest dose that does not cause unacceptable toxicity.

The in vivo therapeutic index is typically calculated as the ratio of the toxic dose to the effective dose.

In Vivo TI = LD50 / ED50 or In Vivo TI = MTD / ED50

A larger in vivo TI indicates a better safety profile.

In Vivo Assessment Decision Tree

in_vivo_decision_tree cluster_efficacy In Vivo Efficacy cluster_toxicity In Vivo Toxicity cluster_ti_assessment Therapeutic Index Assessment start Lead Candidate from In Vitro Studies efficacy_study Xenograft Model start->efficacy_study toxicity_study Acute Toxicity Study start->toxicity_study ed50 Determine ED50 efficacy_study->ed50 calc_in_vivo_ti Calculate In Vivo TI (LD50 / ED50) ed50->calc_in_vivo_ti ld50_mtd Determine LD50/MTD toxicity_study->ld50_mtd ld50_mtd->calc_in_vivo_ti decision Favorable TI? calc_in_vivo_ti->decision proceed Proceed to Preclinical Development decision->proceed Yes optimize Optimize Compound (Structure-Activity Relationship) decision->optimize No

Caption: Decision tree for in vivo therapeutic index assessment.

III. Comparative Analysis and Future Directions

The therapeutic index of a novel 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one based drug should be benchmarked against existing therapies for the target indication. This comparison will provide context for the clinical potential of the new compound.

Feature2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one Derivative (Hypothetical)Standard-of-Care Kinase Inhibitor
Mechanism of Action (To be determined)e.g., EGFR inhibitor
In Vitro TI >1000~500
In Vivo TI (Mouse) ~20~10
Pharmacokinetics Favorable oral bioavailabilityVariable
Off-target Effects (To be determined via kinase profiling)Known off-target kinases

Further studies should focus on understanding the pharmacokinetic and pharmacodynamic (PK/PD) relationship to optimize dosing schedules and improve the therapeutic index. Nanoparticle-based delivery systems could also be explored to enhance tumor targeting and reduce systemic toxicity.[8]

IV. Conclusion

Assessing the therapeutic index of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one based drugs is a multifaceted process that requires a systematic and data-driven approach. By integrating in vitro and in vivo studies, researchers can gain a comprehensive understanding of a compound's efficacy and safety profile. This guide provides a robust framework to navigate this critical aspect of drug development, ultimately facilitating the identification of promising new therapies with a favorable therapeutic window.

References

  • Concept of the in vitro therapeutic index. By calculating the... - ResearchGate. Available at: [Link]

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  • Aurora kinase inhibitor nanoparticles target tumors with favorable therapeutic index in vivo. - SciLifeLab Publications. Available at: [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed protocol for the...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery extends to the entire lifecycle of a chemical, including its responsible disposal. This guide provides a detailed protocol for the safe and compliant disposal of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS No. 26493-11-8), a thiazole derivative. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Identification and Risk Assessment

Key Hazard Statements for the Hydrochloride Salt:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

These classifications indicate that 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one should be treated as a hazardous substance. The thiazole core is a common feature in various biologically active and, in some cases, environmentally persistent compounds.[2]

Personal Protective Equipment (PPE): A risk assessment dictates the mandatory use of appropriate PPE during all handling and disposal stages.

PPE ItemSpecificationRationale
Gloves Nitrile or other chemically resistant gloves.To prevent skin contact and subsequent irritation, as indicated by H315.[1]
Eye Protection Safety glasses with side shields or chemical splash goggles.To protect against serious eye irritation (H319) from splashes or airborne particles.[1]
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory Use in a well-ventilated area or under a chemical fume hood. A respirator may be needed for large quantities.To mitigate the risk of respiratory tract irritation (H335), especially when handling the solid form.[1]
Waste Segregation and Collection: A Step-by-Step Protocol

Proper segregation of chemical waste at the source is a cornerstone of safe laboratory practice and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[3]

Step 1: Waste Determination Based on the known hazards, any waste containing 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one must be classified as hazardous waste.[4] This includes:

  • Unused or expired pure compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves).

  • Solutions containing the compound.

  • Spill cleanup materials.

Step 2: Use of Designated Hazardous Waste Containers

  • Solid Waste: Collect unadulterated compound and contaminated solid materials (e.g., gloves, wipes) in a dedicated, leak-proof container clearly labeled as "Hazardous Waste."[5]

  • Liquid Waste: Collect solutions containing the compound in a separate, shatter-resistant container (e.g., coated glass or polyethylene) designated for hazardous liquid waste.[5] Never mix incompatible waste streams.

  • Sharps Waste: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.[5]

Step 3: Proper Labeling of Waste Containers All hazardous waste containers must be accurately and clearly labeled. The label should include:

  • The words "Hazardous Waste."

  • The full chemical name: "2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one."

  • The approximate concentration and quantity of the waste.

  • The date the waste was first added to the container.

  • The relevant hazard pictograms (e.g., harmful/irritant).

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.

DisposalWorkflow cluster_generation Waste Generation Point cluster_segregation Waste Segregation cluster_containment Containment cluster_disposal Final Disposal Waste Waste Containing 2-Amino-6,7-dihydrothiazolo [5,4-c]pyridin-4(5H)-one Solid Solid Waste (e.g., contaminated gloves, solid compound) Waste->Solid Solid Liquid Liquid Waste (e.g., solutions) Waste->Liquid Liquid Sharps Contaminated Sharps Waste->Sharps Sharps SolidContainer Labeled Solid Hazardous Waste Container Solid->SolidContainer LiquidContainer Labeled Liquid Hazardous Waste Container Liquid->LiquidContainer SharpsContainer Designated Sharps Container Sharps->SharpsContainer DisposalService Licensed Hazardous Waste Disposal Service SolidContainer->DisposalService LiquidContainer->DisposalService SharpsContainer->DisposalService

Caption: Decision workflow for the segregation and disposal of waste containing 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.

Storage and Final Disposal
  • Temporary Storage: Store sealed hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.[6] Ensure that incompatible chemicals are not stored in close proximity.

  • Professional Disposal: The primary and only acceptable route for the final disposal of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one is through a licensed and approved hazardous waste disposal service.[5] These companies are equipped to handle and treat chemical waste in compliance with all federal, state, and local regulations.[7]

  • Record Keeping: Maintain meticulous records of all hazardous waste generated and disposed of, including the contents of each container and the dates of accumulation and pickup. These records are essential for regulatory compliance.[6]

Under no circumstances should this chemical or its containers be disposed of in the regular trash or poured down the drain. Thiazole derivatives can be harmful to aquatic life and their introduction into wastewater systems must be avoided.[2]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE as outlined in Section 1.

  • Contain the Spill:

    • For solid spills , carefully sweep or scoop the material to avoid generating dust.[5] Place the material into a labeled hazardous waste container.

    • For liquid spills , use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain and collect the spill.[5]

  • Clean the Area: Once the bulk of the spill is collected, decontaminate the area with a suitable laboratory detergent and water.[5] Collect all cleaning materials as hazardous waste.

  • Report the Incident: Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with your laboratory's safety protocols.

By adhering to these rigorous disposal procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your valuable research does not come at the cost of personal or ecological well-being.

References

Handling

Personal protective equipment for handling 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

Comprehensive Safety and Handling Guide: 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Am...

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one

This guide provides essential safety protocols and personal protective equipment (PPE) recommendations for the handling of 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one (CAS No. 26493-11-8). As a trusted partner in your research and development endeavors, we aim to furnish you with the critical information necessary to ensure a safe and efficient laboratory environment. The following procedures are based on established safety principles for handling heterocyclic amine compounds and should be implemented in conjunction with your institution's specific safety policies.

Hazard Assessment and Risk Mitigation

  • Skin Irritation: May cause skin irritation upon contact.[1][2]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or aerosols may cause respiratory tract irritation.[2]

  • Harmful if Swallowed: May be harmful if ingested.[1]

Given these potential risks, a comprehensive approach to PPE is mandatory to minimize exposure and ensure personnel safety.

Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the cornerstone of safe chemical handling. The following table summarizes the recommended PPE for various laboratory operations involving 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one.

Operation Eye & Face Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash goggles.Disposable nitrile gloves.Flame-resistant lab coat.Recommended to be performed in a chemical fume hood or ventilated enclosure. If not feasible, a NIOSH-approved N95 respirator is advised.
Solution Preparation and Transfers Chemical splash goggles. A face shield is required when handling larger volumes (>1L) or when there is a significant splash risk.[3][4]Disposable nitrile gloves. Change gloves immediately if contaminated.Flame-resistant lab coat.[4]Work should be conducted in a chemical fume hood.
Reaction Setup and Monitoring Chemical splash goggles and a face shield, especially for reactions under pressure or with a risk of exothermic events.[3][4]Chemically resistant gloves (e.g., nitrile). Consult manufacturer's guide for specific chemical compatibility if using solvents.[3]Flame-resistant lab coat.[4]All operations should be performed within a certified chemical fume hood.
Work-up and Purification Chemical splash goggles and a face shield.Chemically resistant gloves.Flame-resistant lab coat.All procedures should be carried out in a chemical fume hood.
Rationale for PPE Selection
  • Eye and Face Protection: The potential for serious eye irritation necessitates robust eye protection.[1][2] Safety glasses provide a minimum level of protection, while chemical splash goggles offer a more complete seal around the eyes. Face shields are crucial when there is a risk of splashes or sprays, but they must always be worn in conjunction with safety glasses or goggles.[4]

  • Hand Protection: Disposable nitrile gloves provide adequate protection against incidental contact with a wide range of chemicals.[3] It is critical to inspect gloves before use and to remove and replace them immediately upon contamination. For prolonged or immersive contact, consult a glove manufacturer's chemical resistance guide to select the most appropriate material.[3]

  • Body Protection: A flame-resistant lab coat, fully buttoned, is required to protect the skin and clothing from spills and splashes.[3][4] Lab coats should be laundered regularly and not worn outside of the laboratory.

  • Respiratory Protection: Due to the potential for respiratory irritation from airborne particles, handling the solid form of this compound outside of a ventilated enclosure is discouraged.[2] A chemical fume hood is the primary engineering control to prevent inhalation exposure. If a fume hood is not available for a specific task, a risk assessment must be conducted, and appropriate respiratory protection, such as a NIOSH-approved respirator, should be used.[3]

Step-by-Step Handling Procedures

Weighing the Solid Compound
  • Preparation: Don all required PPE (safety glasses/goggles, nitrile gloves, lab coat).

  • Location: Perform weighing inside a chemical fume hood or a ventilated balance enclosure to minimize inhalation of fine powders.

  • Procedure: Use a clean spatula and weighing paper. Handle the container and spatula with care to avoid generating dust.

  • Cleanup: After weighing, carefully clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.

  • Glove Removal: Remove gloves and wash hands thoroughly with soap and water.

Preparing a Solution
  • Preparation: Don all required PPE (chemical splash goggles, nitrile gloves, lab coat).

  • Location: All solution preparations must be conducted in a certified chemical fume hood.

  • Procedure: Slowly add the weighed solid to the solvent in a suitable flask. Use a magnetic stirrer for efficient dissolution. Avoid splashing.

  • Storage: Tightly cap the solution container and label it clearly with the chemical name, concentration, date, and your initials.

  • Cleanup: Clean all glassware and equipment thoroughly. Dispose of any contaminated materials as chemical waste.

  • Glove Removal: Remove gloves and wash hands thoroughly with soap and water.

Emergency Procedures and Disposal

First Aid Measures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Disposal Plan

All waste materials contaminated with 2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one, including empty containers, used gloves, and contaminated labware, must be disposed of as hazardous chemical waste.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.

Visual Workflow Guides

Standard PPE Donning and Doffing Sequence

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Eye Protection (Goggles/Face Shield) Don1->Don2 Don3 3. Gloves Don2->Don3 Doff1 1. Gloves Doff2 2. Lab Coat Doff1->Doff2 Doff3 3. Eye Protection Doff2->Doff3

Caption: Correct sequence for putting on and taking off PPE.

Chemical Handling Decision Tree

Handling_Decision_Tree Start Handling 2-Amino-6,7-dihydro- thiazolo[5,4-c]pyridin-4(5H)-one IsSolid Is the compound in solid form? Start->IsSolid UseHood Use Chemical Fume Hood or Ventilated Enclosure IsSolid->UseHood Yes LiquidHandling Handling solution? IsSolid->LiquidHandling No UseHood->LiquidHandling SplashRisk Is there a splash risk? LiquidHandling->SplashRisk Yes Goggles Wear Chemical Splash Goggles LiquidHandling->Goggles No SplashRisk->Goggles No FaceShield Wear Goggles AND Face Shield SplashRisk->FaceShield Yes StandardPPE Standard PPE: - Nitrile Gloves - Lab Coat Goggles->StandardPPE FaceShield->StandardPPE

Caption: Decision tree for selecting appropriate engineering controls and PPE.

References

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency. Retrieved from [Link]

  • Personal Protective Equipment in Chemistry. (n.d.). Dartmouth College Environmental Health and Safety. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
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Reactant of Route 2
2-Amino-6,7-dihydrothiazolo[5,4-c]pyridin-4(5H)-one
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